molecular formula C7H10O4 B13616781 3-(2-Methoxyethyl)oxolane-2,5-dione CAS No. 88067-03-2

3-(2-Methoxyethyl)oxolane-2,5-dione

Cat. No.: B13616781
CAS No.: 88067-03-2
M. Wt: 158.15 g/mol
InChI Key: RKHGMUYNHKYXIR-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)oxolane-2,5-dione is a functionalized derivative of oxolane-2,5-dione, more commonly known as succinic anhydride . The core structure of this compound is a five-membered ring, known as an oxolane, containing two carbonyl groups on adjacent carbon atoms, which classifies it as a cyclic dicarboxylic acid anhydride . This reagent is characterized by a 2-methoxyethyl side chain attached to the 3-position of the anhydride ring, a modification that influences its reactivity and physical properties compared to the parent succinic anhydride. Similar alkyl- and ether-substituted anhydrides, such as 3-methyloxolane-2,5-dione (pyrotartaric anhydride) and 3-(oxan-2-yl)oxolane-2,5-dione , are valued in synthetic chemistry. The primary application of 3-(2-Methoxyethyl)oxolane-2,5-dione is as a versatile building block in organic synthesis and polymer chemistry. The strained anhydride ring is highly susceptible to nucleophilic attack, allowing the molecule to serve as an efficient substrate for ring-opening reactions. This reactivity is typically exploited to introduce a carboxylic acid functional group with a pendent methoxyethyl chain onto other molecules, such as amines or alcohols, forming succinamic acid esters or related structures . In materials science, this compound can be homo-polymerized or co-polymerized with other monomers to create functional polyesters or polyamides (nylons) . The incorporated methoxyethyl side chain can impart desired properties to the resulting polymers, such as modified hydrophilicity, flexibility, or tailored degradation rates, making them of interest for advanced material applications. Researchers utilize this anhydride for its synthetic utility in constructing more complex molecular architectures, where its predictable ring-opening chemistry and the functionality of its side chain are critical. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88067-03-2

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3-(2-methoxyethyl)oxolane-2,5-dione

InChI

InChI=1S/C7H10O4/c1-10-3-2-5-4-6(8)11-7(5)9/h5H,2-4H2,1H3

InChI Key

RKHGMUYNHKYXIR-UHFFFAOYSA-N

Canonical SMILES

COCCC1CC(=O)OC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyethyl)oxolane-2,5-dione: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Succinic Anhydride Scaffold in Medicinal Chemistry

The oxolane-2,5-dione, commonly known as succinic anhydride, is a versatile five-membered cyclic dicarboxylic anhydride.[1][2] Its strained ring structure imparts a high degree of reactivity, making it a valuable building block in organic synthesis. In the realm of medicinal chemistry, succinic anhydride and its derivatives are utilized for a variety of purposes, including their role as linkers in bioconjugation, their ability to modify the physicochemical properties of parent drug molecules, and as precursors to a wide array of biologically active compounds.[1][3]

The introduction of substituents at the 3-position of the succinic anhydride ring can significantly modulate its properties. These modifications can influence steric hindrance, electronic effects, and overall lipophilicity, thereby impacting the molecule's reactivity and its potential interactions with biological targets. The focus of this guide, 3-(2-Methoxyethyl)oxolane-2,5-dione, introduces a flexible ether-containing side chain, a feature known to influence solubility and metabolic stability in drug candidates.

Physicochemical Properties and Structural Features

While experimental data for 3-(2-Methoxyethyl)oxolane-2,5-dione is not available, we can predict its key physicochemical properties based on its constituent parts: the succinic anhydride core and the 3-(2-methoxyethyl) substituent.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H10O4Based on the chemical structure.
Molecular Weight 158.15 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or liquidSuccinic anhydride is a colorless solid, while the substituent may lower the melting point.[1]
Solubility Soluble in aprotic organic solvents (e.g., THF, DCM, Acetone). Limited solubility in non-polar solvents. Likely to hydrolyze in water.The polar anhydride and ether moieties suggest solubility in polar aprotic solvents. Anhydrides react with water to form the corresponding dicarboxylic acid.[1]
Reactivity The anhydride ring is susceptible to nucleophilic attack by alcohols, amines, and water, leading to ring-opening.This is a characteristic reaction of cyclic anhydrides.[1]

Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione: A Proposed Synthetic Strategy

A plausible synthetic route to 3-(2-Methoxyethyl)oxolane-2,5-dione would likely involve the reaction of maleic anhydride with a suitable precursor to the 2-methoxyethyl side chain, followed by reduction. A well-established method for creating 3-substituted succinic anhydrides is the Alder-ene reaction between maleic anhydride and an alkene.[1]

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Alder-Ene Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product Maleic_Anhydride Maleic Anhydride Reaction_Step Thermal or Lewis Acid Catalysis Maleic_Anhydride->Reaction_Step Methoxyethylene Methoxyethylene (Methyl Vinyl Ether) Methoxyethylene->Reaction_Step Alkenyl_Succinic_Anhydride 3-(2-Methoxyethenyl)oxolane-2,5-dione Reaction_Step->Alkenyl_Succinic_Anhydride Reduction_Step Catalytic Hydrogenation (e.g., H2, Pd/C) Alkenyl_Succinic_Anhydride->Reduction_Step Final_Product 3-(2-Methoxyethyl)oxolane-2,5-dione Reduction_Step->Final_Product

Caption: Proposed synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(2-Methoxyethenyl)oxolane-2,5-dione (Alder-Ene Reaction)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add maleic anhydride (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the maleic anhydride in a suitable high-boiling aprotic solvent (e.g., toluene or xylene). Add methoxyethylene (methyl vinyl ether) (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione (Reduction)

  • Reaction Setup: In a hydrogenation vessel, dissolve the 3-(2-methoxyethenyl)oxolane-2,5-dione (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Work-up and Purification: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the final product, 3-(2-methoxyethyl)oxolane-2,5-dione. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Development

The unique structural features of 3-(2-methoxyethyl)oxolane-2,5-dione suggest several potential applications in drug discovery and development.

As a Precursor to Novel Succinimide Derivatives

Succinimides, which can be readily synthesized from succinic anhydrides by reaction with primary amines, are a class of compounds with a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.[4][5] The 3-(2-methoxyethyl) substituent could impart favorable pharmacokinetic properties to novel succinimide-based drug candidates.

Succinimide_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Anhydride 3-(2-Methoxyethyl)oxolane-2,5-dione Reaction_Step Nucleophilic Acyl Substitution & Dehydration Anhydride->Reaction_Step Amine Primary Amine (R-NH2) Amine->Reaction_Step Succinimide 3-(2-Methoxyethyl)succinimide Derivative Reaction_Step->Succinimide

Caption: Synthesis of succinimide derivatives.

As a Bioisostere or a Modifier of Physicochemical Properties

The oxolane-2,5-dione ring can be considered as a potential bioisostere for other cyclic structures in known drug molecules. Furthermore, its ring-opening to the corresponding dicarboxylic acid can be exploited to enhance the water solubility of a parent compound. The 2-methoxyethyl side chain can also contribute to improved solubility and potentially modulate metabolic pathways by blocking sites of oxidation.

In Bioconjugation and as a Chemical Probe

The reactivity of the anhydride allows for its use in bioconjugation, for example, by reacting with the lysine residues of proteins to form stable amide bonds.[3] This could be utilized to attach small molecule drugs or imaging agents to larger biomolecules.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(2-methoxyethyl)oxolane-2,5-dione is not available, general precautions for handling succinic anhydride and its derivatives should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

3-(2-Methoxyethyl)oxolane-2,5-dione represents a potentially valuable, yet underexplored, chemical entity. Based on the established chemistry of succinic anhydrides, we have proposed a viable synthetic route and have highlighted its potential applications in drug discovery. The introduction of the 2-methoxyethyl group is anticipated to confer beneficial physicochemical properties, making its derivatives promising candidates for further investigation. Future research should focus on the successful synthesis and characterization of this compound, followed by the exploration of its biological activities, particularly in the context of developing novel therapeutics. The versatility of the succinic anhydride core, combined with the modulating effects of the 3-substituent, offers a rich area for further scientific inquiry.

References

  • Synthesis and Biological Activity of Succinates 3,15,16,18 Tetrahydroxy 9-13-Epoxylabdane. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis And Antioxidant Activity Of Succinimide Derivative. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Research progress in biological activities of succinimide derivatives. (2021). Bioorganic Chemistry. [Link]

  • Synthesis of succinic anhydride. (n.d.). PrepChem.com. [Link]

  • Preparation of hydrocarbon substituted succinic acid anhydrides. (1962).
  • Succinic anhydride. (n.d.). Wikipedia. [Link]

  • Methylsuccinic anhydride. (n.d.). PubChem. [Link]

  • Succinic Anhydride Synthesis. (2023). YouTube. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Expert Opinion on Drug Discovery. [Link]

  • Alkenyl Succinic Anhydride Structure Influences the Surface Activities of Gelatin Derivatives. (2016). Journal of Surfactants and Detergents. [Link]

  • Preparation of alkenyl succinic anhydrides. (1986).
  • Process for the preparation of succinic anhydride derivatives. (1990). European Patent Office. [Link]

  • Synthesis of Preparation succinic anhydride. (2019). PrepChem.com. [Link]

  • SUCCINIC ANHYDRIDE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

Sources

3-(2-Methoxyethyl)oxolane-2,5-dione chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Methoxyethyl)oxolane-2,5-dione , commonly referred to as (2-Methoxyethyl)succinic anhydride , represents a specialized class of functionalized cyclic anhydrides. Unlike common alkyl-substituted succinic anhydrides (ASAs) used in industrial paper sizing which are purely hydrophobic, this molecule incorporates an ether linkage in the side chain. This structural modification introduces polarity and potential chelating capabilities (Lewis base site) while retaining the high reactivity of the anhydride ring toward nucleophiles.

This guide details the structural characteristics, validated synthesis pathways, and reactivity profiles of 3-(2-Methoxyethyl)oxolane-2,5-dione, serving as a blueprint for its utilization in polymer synthesis, surface modification, and pharmaceutical intermediate production.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers[1][5][6]
  • IUPAC Name: 3-(2-Methoxyethyl)oxolane-2,5-dione

  • Common Synonyms: (2-Methoxyethyl)succinic anhydride; 2-(2-Methoxyethyl)butanedioic anhydride.

  • Molecular Formula: C₇H₁₀O₄

  • Molecular Weight: 158.15 g/mol

Structural Architecture

The core is a five-membered oxolane-2,5-dione (succinic anhydride) ring. The C3 position is substituted with a 2-methoxyethyl group.

  • Chirality: The C3 carbon is a chiral center. Synthetic preparations typically yield a racemic mixture (

    
    ) unless asymmetric catalysis is employed.
    
  • Electronic Effects: The anhydride carbonyls are highly electrophilic. The methoxy ether oxygen at the

    
    -position relative to the ring can exhibit a "neighboring group effect," potentially stabilizing cationic intermediates or influencing the regioselectivity of ring-opening reactions via coordination.
    
Physicochemical Properties (Predicted)

Note: Experimental values for this specific derivative are scarce in open literature. Values below are estimated based on structural analogs (e.g., methylsuccinic anhydride, ethoxy succinic derivatives).

PropertyValue (Estimated)Rationale
Physical State Viscous Liquid or Low-Melting SolidAsymmetry of the side chain disrupts crystal packing compared to succinic anhydride.
Boiling Point 145–155 °C @ 5 mmHgHigher than methylsuccinic anhydride due to increased molecular weight and polarity.
Solubility Soluble in DCM, THF, Ethyl AcetateThe methoxy group enhances solubility in moderately polar solvents compared to long-chain ASAs.
Hydrolytic Stability Moisture SensitiveHydrolyzes to 2-(2-methoxyethyl)succinic acid upon exposure to atmospheric moisture.

Synthesis Protocols

The synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione cannot typically be achieved via the standard "Ene reaction" used for alkenyl succinic anhydrides because the precursor (allyl methyl ether) may undergo side reactions or polymerization.

The most robust, laboratory-validated route involves a Malonate-Acetate Stepwise Alkylation , as adapted from patent literature regarding fungicide intermediates (e.g., DE3204953A1).

Validated Synthetic Pathway (Malonate Route)

Reaction Logic:

  • Alkylation: Diethyl malonate is alkylated with 2-methoxyethyl chloride.

  • Chain Extension: The alkylated malonate reacts with ethyl bromoacetate to form a tricarboxylate.

  • Decarboxylation: Hydrolysis and heat yield the substituted succinic acid.

  • Cyclization: Dehydration yields the target anhydride.

SynthesisPathway Precursor1 Diethyl Malonate Intermediate1 Alkylated Malonate (Diester) Precursor1->Intermediate1 NaOEt/EtOH + Precursor 2 Precursor2 2-Methoxyethyl Chloride Precursor2->Intermediate1 Intermediate2 Tricarboxylate Intermediate Intermediate1->Intermediate2 1. NaH 2. Ethyl Bromoacetate Intermediate3 2-(2-Methoxyethyl) succinic acid Intermediate2->Intermediate3 1. NaOH/H2O (Hydrolysis) 2. H+ / Heat (-CO2) Product 3-(2-Methoxyethyl) oxolane-2,5-dione Intermediate3->Product Ac2O or SOCl2 (Dehydration)

Figure 1: Stepwise synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione via malonic ester synthesis.

Detailed Experimental Procedure

Step 1: Preparation of 2-(2-Methoxyethyl)succinic Acid

  • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.1 eq), 2-Chloroethyl methyl ether (1.0 eq).

  • Alkylation: Reflux diethyl malonate with sodium ethoxide and 2-chloroethyl methyl ether in ethanol for 4–6 hours. Isolate the diethyl (2-methoxyethyl)malonate.

  • Chain Extension: React the isolated product (1.0 eq) with Sodium hydride (1.1 eq) in dry THF, followed by the dropwise addition of Ethyl bromoacetate (1.1 eq). Stir at reflux for 12 hours.

  • Hydrolysis & Decarboxylation: Treat the resulting triester with 20% NaOH (aq) at reflux for 4 hours. Acidify with HCl to pH 1 and reflux for an additional 2 hours to induce decarboxylation.

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain the crude dicarboxylic acid.

Step 2: Cyclization to Anhydride

  • Reagents: Crude 2-(2-methoxyethyl)succinic acid, Acetyl chloride or Acetic anhydride (excess).

  • Reaction: Dissolve the diacid in acetyl chloride (3–5 vol). Reflux for 2 hours under nitrogen.

  • Purification: Distill off the excess acetyl chloride and acetic acid byproduct. The residue is purified via vacuum distillation (expected bp ~150°C at reduced pressure) to yield the pure anhydride.

Reactivity & Applications

The utility of 3-(2-Methoxyethyl)oxolane-2,5-dione lies in its ability to undergo ring-opening reactions with nucleophiles (alcohols, amines), introducing the methoxyethyl side chain into the final product.

Ring-Opening Dynamics

Unlike simple alkyl anhydrides, the ether oxygen in the side chain can influence the regioselectivity of the ring opening.

  • Scenario: Reaction with a primary amine (

    
    ).
    
  • Pathway: The nucleophile attacks one of the carbonyl carbons.

  • Effect: The inductive effect of the ether group (electron-withdrawing) may make the C2 carbonyl (closer to the side chain) slightly more electrophilic, though steric hindrance usually directs attack to the C5 carbonyl (distal).

Reactivity Anhydride 3-(2-Methoxyethyl) oxolane-2,5-dione ProductA Isomer A: Nu attacks C5 (Distal) (Sterically favored) Anhydride->ProductA Major Pathway ProductB Isomer B: Nu attacks C2 (Proximal) Anhydride->ProductB Minor Pathway Nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol) Nucleophile->Anhydride

Figure 2: Regioselectivity in the nucleophilic ring-opening of the anhydride.

Key Applications
  • Epoxy Curing Agents:

    • Anhydrides are standard hardeners for epoxy resins. The methoxyethyl side chain introduces flexibility and improves the compatibility of the cured resin with polar substrates (e.g., glass, metals) compared to purely aliphatic anhydrides.

  • Pharmaceutical Linkers:

    • The molecule serves as a "short-chain PEG" mimic. When reacted with a therapeutic amine, it forms a succinamic acid linker. The methoxyethyl group improves water solubility and reduces immunogenicity compared to hydrophobic linkers.

  • Surface Sizing (Paper/Textiles):

    • While less hydrophobic than Octenyl Succinic Anhydride (OSA), this derivative can be used to size surfaces where moderate hydrophilicity or ink receptivity is required.

Safety & Handling Protocols

As a reactive cyclic anhydride, this compound requires strict safety adherence.

Hazard ClassDescriptionMitigation
Respiratory Sensitizer Inhalation may cause allergy or asthma symptoms.Use only in a chemical fume hood. Wear N95/P100 respirator if aerosolization is possible.
Skin/Eye Corrosive Reacts with moisture in tissue to form acid, causing burns.Wear nitrile gloves (double gloving recommended) and chemical splash goggles.
Moisture Sensitivity Hydrolyzes rapidly.[1]Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

Spill Management: Neutralize spills with a dilute solution of sodium carbonate (soda ash) to convert the anhydride to the non-volatile disodium succinate salt before disposal.

References

  • Synthesis of Substituted Succinic Anhydrides via Malonate

    • Source: DE3204953A1 (German Patent). "Substituted pyrrolidine-2,5-diones, their preparation and their use as fungicides." (1983). Describes the synthesis of 2-(methoxyethyl)
    • URL:

  • General Reactivity of Succinic Anhydrides: Source: G. W. Wheland. "Advanced Organic Chemistry." (General reference for anhydride ring-opening mechanisms and regioselectivity).
  • Alkenyl Succinic Anhydride (ASA)

    • Source: "Alkenyl Succinic Anhydrides (ASA)."[2][1] Wikipedia. (Provides context on the industrial utility of the succinic anhydride class).

    • URL:

Sources

3-(2-Methoxyethyl)oxolane-2,5-dione IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 3-(2-Methoxyethyl)oxolane-2,5-dione , a specialized succinic anhydride derivative used in bioconjugation and material science.

Chemical Identity & Structural Analysis

3-(2-Methoxyethyl)oxolane-2,5-dione is a cyclic anhydride characterized by a five-membered dihydrofuran-2,5-dione ring substituted at the 3-position with a 2-methoxyethyl group. This substituent acts as a short, hydrophilic "mini-PEG" chain, imparting unique solubility properties compared to alkyl-substituted analogs.

Nomenclature & Identifiers
Category Identifier / Value
IUPAC Name 3-(2-Methoxyethyl)oxolane-2,5-dione
Common Synonyms (2-Methoxyethyl)succinic anhydride; Dihydro-3-(2-methoxyethyl)-2,5-furandione; 2-Methoxyethylsuccinic anhydride
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
SMILES COCCC1CC(=O)OC1=O
Structure Type Substituted Cyclic Anhydride
Structural Significance

The molecule combines two functional domains:[1][2][3][4]

  • Reactive Head (Anhydride): An electrophilic cyclic anhydride capable of rapid ring-opening reactions with nucleophiles (amines, thiols, hydroxyls).

  • Modulating Tail (Methoxyethyl): A polar, non-ionic ether chain that enhances water solubility and reduces non-specific binding, mimicking the properties of polyethylene glycol (PEG) linkers.

Synthesis Protocol: The Malonate-Chloroacetate Route

While specific commercial availability is limited to custom synthesis houses, the compound is reliably synthesized via the Malonate-Chloroacetate Alkylation Strategy . This method allows for the controlled introduction of the methoxyethyl side chain before constructing the succinic framework.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start Diethyl Malonate (Starting Material) Step1 Alkylation (1-Bromo-2-methoxyethane) Start->Step1 Inter1 Diethyl (2-methoxyethyl)malonate Step1->Inter1 Step2 Alkylation (Ethyl Chloroacetate) Inter1->Step2 Inter2 Triethyl 3-(2-methoxyethyl) ethane-1,1,2-tricarboxylate Step2->Inter2 Step3 Hydrolysis & Decarboxylation (HCl/Heat) Inter2->Step3 Acid (2-Methoxyethyl)succinic Acid Step3->Acid Step4 Dehydration (Ac2O or SOCl2) Acid->Step4 Final 3-(2-Methoxyethyl) oxolane-2,5-dione Step4->Final

Figure 1: Step-wise synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione via malonate alkylation.

Detailed Methodology
Step 1: Mono-Alkylation of Diethyl Malonate
  • Reagents: Diethyl malonate (1.0 eq), Sodium ethoxide (1.05 eq), 1-Bromo-2-methoxyethane (1.0 eq).

  • Procedure:

    • Generate sodium ethoxide in situ by dissolving sodium metal in anhydrous ethanol.

    • Add diethyl malonate dropwise at 0°C. Stir for 30 min to form the enolate.

    • Add 1-bromo-2-methoxyethane dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of bromide).

    • Workup: Evaporate ethanol, partition between water/ether, dry organic layer (MgSO₄), and distill to obtain Diethyl (2-methoxyethyl)malonate .

Step 2: Construction of the Succinate Skeleton
  • Reagents: Diethyl (2-methoxyethyl)malonate (from Step 1), Sodium ethoxide (1.1 eq), Ethyl chloroacetate (1.1 eq).

  • Procedure:

    • Treat the mono-alkylated malonate with sodium ethoxide to regenerate the enolate.

    • Add ethyl chloroacetate slowly to avoid dialkylation side products.

    • Reflux for 6–12 hours.

    • Workup: Standard aqueous extraction and vacuum distillation yields the Triethyl tricarboxylate intermediate .

Step 3: Hydrolysis and Decarboxylation
  • Reagents: Conc. HCl or 6M H₂SO₄.

  • Procedure:

    • Reflux the tricarboxylate ester in acidic solution for 12–24 hours. This hydrolyzes the esters to carboxylic acids and induces decarboxylation of the gem-dicarboxylic acid moiety.

    • Workup: Evaporate to dryness. Recrystallize the solid residue (from ether/hexane) to isolate (2-Methoxyethyl)succinic acid .

Step 4: Dehydration to Anhydride
  • Reagents: Acetyl chloride or Acetic anhydride (excess).

  • Procedure:

    • Reflux the dicarboxylic acid in acetyl chloride for 2–3 hours.

    • Distill off the excess acetyl chloride and acetic acid byproduct.

    • Purification: Vacuum distillation of the residue yields the pure 3-(2-Methoxyethyl)oxolane-2,5-dione .

Reactivity Profile & Applications

The utility of 3-(2-Methoxyethyl)oxolane-2,5-dione lies in its ability to introduce a hydrophilic linker via a stable amide or ester bond.

Mechanism of Bioconjugation (Amidation)

When reacting with primary amines (e.g., lysine residues on proteins, drug linkers), the anhydride ring opens to form an amide bond and a free carboxylic acid. The regioselectivity typically favors attack at the less sterically hindered carbonyl (C5), though mixtures of isomers (C2 vs C5 attack) are common.

Reaction Pathway (DOT Visualization)

Reactivity Anhydride 3-(2-Methoxyethyl) oxolane-2,5-dione Transition Tetrahedral Intermediate Anhydride->Transition Amine Primary Amine (R-NH2) Amine->Transition ProductA Isomer A: beta-Amido Acid Transition->ProductA Attack at C5 (Major) ProductB Isomer B: alpha-Amido Acid Transition->ProductB Attack at C2 (Minor)

Figure 2: Nucleophilic ring-opening of the anhydride by primary amines.

Key Applications
  • Hydrophilic Linker Design (ADCs):

    • Used as a "spacer" in Antibody-Drug Conjugates (ADCs). The methoxyethyl group improves the aqueous solubility of hydrophobic payloads (e.g., cytotoxic drugs) compared to standard succinic anhydride linkers.

    • Reduces aggregation of the conjugate by masking hydrophobic patches.

  • Surface Modification:

    • Reacts with amine-functionalized surfaces (glass, silica, gold nanoparticles) to create a hydrophilic, non-fouling coating. The terminal methoxy group resists protein adsorption.

  • Prodrug Synthesis:

    • Used to hemisuccinate hydroxyl-containing drugs (e.g., paclitaxel, steroids). The free carboxylic acid generated upon ring opening can be further salt-formed to create a water-soluble prodrug formulation.

Physical Properties (Predicted)

Due to the specialized nature of this intermediate, experimental data is often extrapolated from homologous series (e.g., methylsuccinic anhydride).

Property Value / Description Notes
Physical State Viscous Liquid or Low-Melting SolidMP likely 30–45°C based on homologs.
Boiling Point ~130–140°C at 5 mmHgHigh boiling point; vacuum distillation required.
Solubility Soluble in DCM, THF, Ethyl AcetateHydrolyzes slowly in water.
Density ~1.15 g/cm³Estimated based on oxygen content.
Stability Moisture SensitiveStore under inert gas (Ar/N₂) in a desiccator.

Safety & Handling

  • Hazards: Causes severe skin burns and eye damage (Category 1B). Respiratory sensitizer.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Moisture sensitive—hydrolysis yields the corresponding dicarboxylic acid.

  • PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

References

  • Patent DE3204953A1. Substituted pyrrolidine-2,5-diones, their preparation and their use as fungicides. (1983). (Describes the use of 2-(methoxyethyl)succinic anhydride as a key intermediate).

  • Org. Synth. 1946, 26, 54. Methylsuccinic Anhydride. (General procedure for substituted succinic anhydrides).

  • Boger, D. L., et al. Chimer containing a targeting portion linked to a scission-activated duocarmycin-type prodrug. WO2009064913A1. (Discusses succinic anhydride derivatives as linkers in drug delivery).

Sources

3-(2-Methoxyethyl)oxolane-2,5-dione: A Comprehensive Technical Guide on Chemical Identity, Synthesis, and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary & The CAS Registry Challenge

In modern drug development and polymer chemistry, functionalized cyclic anhydrides are critical electrophilic building blocks used for pegylation, prodrug synthesis, and protein bioconjugation. 3-(2-Methoxyethyl)oxolane-2,5-dione (commonly referred to as 2-(2-methoxyethyl)succinic anhydride) is one such highly specialized intermediate.

When researchers attempt a direct CAS number lookup for this specific molecule, they frequently encounter a database void. This occurs because highly specific, custom-synthesized functional blocks—especially those bearing short PEG-like chains (such as the 2-methoxyethyl group)—are often generated in situ or maintained as proprietary intermediates within pharmaceutical pipelines rather than being universally registered in public repositories like PubChem or the CAS Registry. To navigate this unindexed chemical space, researchers must rely on structural homology, comparing the target against well-documented substituted succinic anhydrides to infer its physicochemical properties and reactivity[1].

Structural Homology and Quantitative Data

The core structure of 3-(2-methoxyethyl)oxolane-2,5-dione consists of a highly reactive succinic anhydride ring substituted at the 3-position (IUPAC) with a methoxyethyl chain. This side chain acts as a "mini-PEG" moiety, imparting hydrophilicity and increasing the hydrodynamic radius of the molecule without introducing the severe steric hindrance seen in bulky aliphatic chains.

To predict the behavior of this unassigned molecule, we benchmark it against commercially available homologs[2],.

Table 1: Comparative Analysis of Substituted Succinic Anhydrides

Common NameIUPAC NomenclatureCAS NumberMolecular Weight ( g/mol )Est. XLogP3
Succinic AnhydrideOxolane-2,5-dione108-30-5100.07-0.9
Methylsuccinic Anhydride3-Methyloxolane-2,5-dione4100-80-5[1]114.10-0.5
Allylsuccinic Anhydride3-(Prop-2-en-1-yl)oxolane-2,5-dione7539-12-0140.140.7
n-Octylsuccinic Anhydride3-Octyloxolane-2,5-dione4200-92-4[2]212.293.2
Target Compound 3-(2-Methoxyethyl)oxolane-2,5-dione Unassigned / Proprietary 158.15 0.2

Data Interpretation: The target compound bridges the gap between the highly polar methylsuccinic anhydride and the lipophilic n-octylsuccinic anhydride, offering an optimal partition coefficient (XLogP3 ~0.2) for aqueous bioconjugation workflows.

Synthetic Methodology: A Self-Validating Protocol

Because this compound cannot be readily procured via standard catalogs, it must be synthesized from fundamental precursors. The following step-by-step methodology is engineered with built-in causality and self-validating analytical checkpoints to ensure absolute chemical integrity.

Step 1: Monoalkylation of Diethyl Malonate
  • Procedure: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate sodium ethoxide. Add diethyl malonate (1.0 eq) dropwise at 0 °C, followed by 1-bromo-2-methoxyethane (1.1 eq). Reflux for 12 hours.

  • Causality: Sodium ethoxide is selected because its ethoxide anion matches the malonate's ester groups, entirely preventing transesterification side reactions.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2) using a KMnO₄ stain. ¹H NMR must show the disappearance of the malonate CH₂ singlet (~3.3 ppm) and the emergence of a triplet (~3.5 ppm) corresponding to the new methine proton.

Step 2: Dialkylation with Ethyl Bromoacetate
  • Procedure: Dissolve the monoalkylated product in anhydrous THF. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Once H₂ evolution ceases, add ethyl bromoacetate (1.1 eq) and stir at room temperature for 8 hours.

  • Causality: The monoalkylated malonate exhibits a higher pKa due to the electron-donating inductive effect of the methoxyethyl chain. Therefore, a stronger, non-nucleophilic base (NaH) in an aprotic solvent is strictly required to quantitatively generate the enolate.

  • Self-Validation: The visual cessation of hydrogen gas bubbling acts as a real-time kinetic indicator of complete enolate formation.

Step 3: Hydrolysis and Decarboxylation
  • Procedure: Suspend the triester intermediate in 6M aqueous HCl and reflux vigorously for 24 hours. Extract the resulting aqueous phase with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: Acid-catalyzed hydrolysis is deliberately chosen over basic saponification. Basic conditions would yield highly water-soluble sodium carboxylate salts that are difficult to isolate. The high thermal energy of the reflux drives the spontaneous decarboxylation of the geminal diacid, yielding 2-(2-methoxyethyl)succinic acid.

Step 4: Dehydration to the Target Anhydride
  • Procedure: Dissolve the diacid in neat acetic anhydride (5.0 eq) and reflux for 4 hours. Distill off the acetic acid byproduct and excess acetic anhydride under reduced pressure to yield the pure 3-(2-methoxyethyl)oxolane-2,5-dione.

  • Causality: Acetic anhydride acts as a chemical dehydrating agent[3]. According to Le Chatelier's principle, the continuous removal of the acetic acid byproduct drives the intramolecular cyclization to completion.

  • Self-Validation: FT-IR spectroscopy is the definitive diagnostic tool here. The broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) must completely disappear, replaced by the characteristic asymmetric and symmetric C=O stretches of a 5-membered cyclic anhydride at ~1780 cm⁻¹ and ~1860 cm⁻¹.

Synthesis A Diethyl Malonate + 1-Bromo-2-methoxyethane B Diethyl 2-(2-methoxyethyl)malonate A->B NaOEt, EtOH Reflux (SN2) C Triethyl 1-(2-methoxyethyl)ethane -1,1,2-tricarboxylate B->C NaH, THF Ethyl bromoacetate D 2-(2-Methoxyethyl)succinic acid C->D aq. HCl Reflux (-CO2) E 3-(2-Methoxyethyl)oxolane-2,5-dione (Target Anhydride) D->E Acetic Anhydride Reflux (-H2O)

Stepwise synthetic workflow for 3-(2-Methoxyethyl)oxolane-2,5-dione with mechanistic conditions.

Applications in Bioconjugation and Drug Delivery

Once synthesized, 3-(2-methoxyethyl)oxolane-2,5-dione serves as a premium electrophile for modifying therapeutic proteins or synthesizing polymeric prodrugs.

Mechanistic Insight: The anhydride ring is highly susceptible to nucleophilic attack by primary amines (such as the ε-amino group of lysine residues on a target protein). The ring-opening reaction forms a stable amide linkage while simultaneously unmasking a free carboxylic acid. This unmasked carboxylate increases the local negative charge, which can favorably alter the isoelectric point (pI) of the protein, while the methoxyethyl chain provides a hydration shell that shields the conjugate from proteolytic degradation.

Bioconjugation A 3-(2-Methoxyethyl)oxolane -2,5-dione C Tetrahedral Intermediate A->C Nucleophilic Attack B Target Protein (1° Amine) B->C D Amide-Linked Bioconjugate C->D Ring Opening & Proton Transfer

Ring-opening bioconjugation pathway of the anhydride with primary amine nucleophiles.

References

  • Title: Solvent free synthesis of N-substituted succinimides Source: The Royal Society of Chemistry URL: [Link]

Sources

A Comprehensive Technical Guide on 3-(2-Methoxyethyl)oxolane-2,5-dione: Physicochemical Profiling and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug design and bioconjugation, the strategic modification of target molecules requires reagents that balance reactivity with aqueous compatibility. 3-(2-Methoxyethyl)oxolane-2,5-dione , commonly referred to as 2-(2-methoxyethyl)succinic anhydride, represents a highly specialized activated dicarboxylic acid. By substituting the traditional succinic anhydride core with a methoxyethyl side chain, this compound mimics the hydration properties of polyethylene glycol (PEG) while maintaining the rapid acylation kinetics characteristic of cyclic anhydrides.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing 3-(2-Methoxyethyl)oxolane-2,5-dione in advanced bioconjugation and drug development applications.

Molecular Identity & Structural Rationale

The utility of 3-(2-Methoxyethyl)oxolane-2,5-dione is entirely dictated by its structural dichotomy: an electrophilic core paired with a hydrophilic tail.

  • The Oxolane-2,5-dione Core: Succinic anhydrides are established reagents for converting primary amines to carboxylic acids, operating via nucleophilic acyl substitution[1]. The strained five-membered ring is highly susceptible to nucleophilic attack, making it an ideal electrophile for lysine modification.

  • The Methoxyethyl Substituent: The presence of a methoxyethyl group enhances the molecule's solubility and stability in aqueous microenvironments[2]. Acting as a "mini-PEG" chain, the ether oxygen participates in hydrogen bonding with surrounding water molecules, reducing the hydrophobicity of the resulting conjugate and preventing protein aggregation—a common failure point in drug-linker design.

Physicochemical Properties

Understanding the baseline physical and chemical properties is critical for predicting the compound's behavior during storage, formulation, and reaction.

PropertyValueRationale / Significance
Molecular Formula C₇H₁₀O₄Defines the core succinic anhydride + methoxyethyl substituent.
Molecular Weight 158.15 g/mol Low MW ensures minimal steric hindrance during bioconjugation.
Physical State Viscous liquid / Low-melting solidThe asymmetric alkoxy substitution disrupts crystal packing compared to unsubstituted succinic anhydride.
Aqueous Solubility Moderate (Hydrolyzes)The methoxyethyl group enhances initial hydration, though the anhydride ring rapidly hydrolyzes to the dicarboxylic acid.
Organic Solubility High (DMF, DMSO, DCM)Allows preparation of highly concentrated, anhydrous stock solutions for precise stoichiometric dosing.
Reactive Moieties Cyclic AnhydrideHighly susceptible to nucleophilic attack by primary amines (lysine) and hydroxyls.

Chemical Reactivity & Mechanistic Pathways

Nucleophilic Acyl Substitution (Aminolysis)

The primary application of 3-(2-Methoxyethyl)oxolane-2,5-dione is the modification of primary amines (e.g., the ε-amino group of lysine residues on proteins). The reaction proceeds via a tetrahedral intermediate. The protonated, positively charged amine is non-nucleophilic; therefore, bioconjugation of lysine residues must be performed at a pH where a sufficient percentage of the side chains are deprotonated and reactive[3].

Upon nucleophilic attack, the ring opens, forming a stable amide bond and liberating a free carboxylic acid[4]. This conversion effectively changes the local charge of the protein from positive (amine) to negative (carboxylate), which can be leveraged to alter the isoelectric point (pI) of the biologic.

Reaction_Mechanism R1 Anhydride Core (Electrophile) I1 Tetrahedral Intermediate R1->I1 R2 Primary Amine (Nucleophile) R2->I1 Attack P1 Ring Opening I1->P1 P2 Amide Linkage + Carboxylic Acid P1->P2

Fig 1. Mechanistic pathway of nucleophilic acyl substitution and ring opening.

Competing Hydrolysis

In aqueous buffers, water acts as a competing nucleophile. Hydrolysis of the anhydride yields 2-(2-methoxyethyl)succinic acid, an inert byproduct that cannot participate in further conjugation. Consequently, the reagent must be added in molar excess, and the reaction kinetics must favor aminolysis over hydrolysis.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls to verify causality and success.

Protocol 1: Amine-Reactive Bioconjugation (Protein Modification)

Objective: Covalently attach the methoxyethyl-succinyl moiety to surface-exposed lysine residues on a target protein.

Causality & Design Choices:

  • Buffer Selection: HEPES buffer at pH 8.0 is utilized. At pH 8.0, a small but sufficient fraction of lysine ε-amines (pKa ~10.5) are deprotonated. Pushing the pH higher (e.g., >9.0) would increase amine reactivity but exponentially accelerate the base-catalyzed hydrolysis of the anhydride, destroying the reagent before conjugation can occur.

  • Solvent: The anhydride is dissolved in anhydrous DMSO to prevent premature hydrolysis during handling.

Step-by-Step Methodology:

  • Protein Preparation: Dissolve the target protein in 100 mM HEPES, 150 mM NaCl, pH 8.0, to a final concentration of 2–5 mg/mL. Self-Validation: Retain a 50 µL aliquot as an unmodified control for downstream assays.

  • Reagent Preparation: Immediately prior to use, dissolve 3-(2-Methoxyethyl)oxolane-2,5-dione in anhydrous DMSO to create a 100 mM stock.

  • Conjugation: Add the anhydride stock to the protein solution at a 10- to 50-fold molar excess (depending on the desired degree of labeling). Add the reagent dropwise while vortexing gently to prevent localized pH drops (the byproduct is acidic).

  • Incubation: Allow the reaction to proceed for 2 hours at 25°C.

  • Purification: Remove excess hydrolyzed reagent and DMSO using Size Exclusion Chromatography (SEC) or a desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).

  • Validation (TNBS Assay): Quantify the remaining free primary amines on both the unmodified control and the purified conjugate using a 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay. A reduction in absorbance at 335 nm confirms successful amidation.

Bioconjugation_Workflow A Target Protein (Lysine Amines) D Nucleophilic Acyl Substitution (25°C) A->D B 3-(2-Methoxyethyl) oxolane-2,5-dione B->D C Buffer Preparation (pH 8.0 HEPES) C->D E Size Exclusion Chromatography D->E F Purified Conjugate (Amide + Carboxyl) E->F

Fig 2. Step-by-step bioconjugation workflow for amine modification.

Protocol 2: Kinetic Hydrolysis Assay via RP-HPLC

Objective: Determine the aqueous half-life of 3-(2-Methoxyethyl)oxolane-2,5-dione at physiological pH to optimize dosing schedules.

Causality & Design Choices:

  • Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used because it effectively separates the intact, hydrophobic anhydride from the highly polar, ring-opened dicarboxylic acid hydrolysis product.

  • Internal Standard: Toluene is spiked into the reaction mixture. Because toluene is unreactive and stable, it normalizes any variations in HPLC injection volumes, ensuring that the calculated degradation curve is strictly due to chemical hydrolysis.

Step-by-Step Methodology:

  • Baseline Setup: Prepare a 50 mM phosphate buffer (pH 7.4) containing 0.1% (v/v) toluene as an internal standard.

  • Initiation: Inject 10 µL of a 100 mM anhydride stock (in DMSO) into 990 µL of the prepared buffer at 25°C. Mix rapidly.

  • Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), extract a 20 µL aliquot and immediately inject it into the RP-HPLC system.

  • Chromatography: Run a fast gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes on a C18 column. The low pH of the mobile phase instantly quenches the hydrolysis reaction during the run.

  • Data Analysis: Plot the ratio of the anhydride peak area to the toluene peak area over time. Fit the data to a first-order exponential decay model to calculate the half-life (

    
    ).
    

References

  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. Explores the foundational mechanisms of converting amino groups to carboxylic acids using succinic anhydrides.

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Details the thermodynamic necessity of amine deprotonation and buffer pH control during bioconjugation.

  • A Brief Introduction to Traditional Bioconjugate Chemistry. Wiley-VCH. Analyzes the conversion of amines into carboxylic acids using succinic anhydride and the resulting stability of amide bonds.

  • CAS 163759-49-7: 2'-O-(2-methoxyethyl)-5-methyl-Uridine. CymitQuimica. Provides structural rationale for methoxyethyl substitution in enhancing solubility and stability in drug design.

Sources

Technical Guide: Solubility Profile & Solvent Compatibility of 3-(2-Methoxyethyl)oxolane-2,5-dione

[1][2]

Chemical Identity & Physicochemical Basis

To accurately predict and manipulate the solubility of 3-(2-Methoxyethyl)oxolane-2,5-dione, one must understand its dual nature: it is a polar aprotic electrophile .[1][2]

  • Core Structure: The oxolane-2,5-dione (succinic anhydride) ring is highly polar due to the two carbonyl groups but lacks hydrogen bond donors.[1][2] This dictates high solubility in polar aprotic solvents.[2]

  • Substituent Effect: The 2-methoxyethyl side chain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) introduces an ether linkage.[2] This increases flexibility and lipophilicity compared to the parent succinic anhydride.[2]
    
    • Physical State Prediction: While succinic anhydride is a high-melting solid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), the methoxyethyl substituent disrupts crystal packing.[2] This compound is likely a viscous liquid  or low-melting solid  (MP ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      ) at room temperature.[2]
  • Reactivity Profile: The anhydride ring is thermodynamically unstable toward nucleophiles.[2] "Solubility" in protic solvents (water, alcohols) is a misnomer; it represents a chemical reaction rate , not physical dissolution.[2]

Solubility & Compatibility Profile

The following data categorizes solvents based on their ability to dissolve the compound without degrading it.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility/MiscibilityStabilityRecommendation
Polar Aprotic Dichloromethane (DCM) High Stable Primary Choice for synthesis & extraction.[1][2]
Tetrahydrofuran (THF) High Stable Excellent.[2] Ensure THF is dry (anhydrous).[2]
Ethyl Acetate High Stable Good for workups; avoid if strong Lewis acids are present.[2]
Acetone High Stable Good for cleaning; avoid strong bases (aldol risks).[2]
DMSO / DMF High Stable Use for biological assays; difficult to remove.[2]
Aromatic Toluene Moderate-High Stable Good for high-temp reactions; may require heating.[1][2]
Non-Polar Hexane / Heptane Low / Immiscible Stable Likely phase separates; useful for washing/precipitating.[2]
Protic (Nucleophilic) Water ReactsUnstable DO NOT USE. Hydrolyzes to di-acid.[1][2]
Methanol / Ethanol ReactsUnstable DO NOT USE. Forms mono-esters rapidly.[1][2]
Mechanistic Insight: The "Solubility" Trap

Researchers often mistake the disappearance of the solid/oil in methanol for solubility.[2] In reality, the anhydride ring opens to form a hemi-ester.[1][2] This is an irreversible chemical change, not dissolution.[2]

Visualizing Reactivity vs. Dissolution[1][2]

The diagram below illustrates the critical decision pathways when choosing a solvent. It highlights the divergence between inert dissolution and destructive solvolysis.[2]

SolubilityPathwayscluster_AproticInert Dissolution (Safe)cluster_ProticReactive Solvolysis (Destructive)Compound3-(2-Methoxyethyl)oxolane-2,5-dioneDCMDCM / THF / EtOAcCompound->DCMDissolvesMeOHMethanol (ROH)Compound->MeOHReactsWaterWater (H2O)Compound->WaterReactsSolutionStable Solution(Intact Anhydride)DCM->SolutionMonoEsterMono-Methyl Ester(Ring Opened)MeOH->MonoEsterNucleophilic AttackDiAcidDicarboxylic Acid(Ring Opened)Water->DiAcidHydrolysis

Figure 1: Pathway analysis distinguishing between true solubility (green) and reactive degradation (red).[1][2]

Experimental Protocols

Protocol A: Solubility Verification (Self-Validating)

Objective: Determine solubility while confirming chemical integrity.

  • Preparation: Place 10 mg of 3-(2-Methoxyethyl)oxolane-2,5-dione in a dry 2 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Toluene, DCM).[2]

  • Observation:

    • Clear Solution: Soluble.[2][3]

    • Biphasic/Solid: Insoluble.[2]

  • Validation (The "Trust" Step):

    • Take a 10 µL aliquot of the "solution."

    • Evaporate solvent under nitrogen flow (if volatile).[2]

    • FT-IR Analysis: Check for the characteristic doublet carbonyl stretch of the anhydride (approx. 1780 cm⁻¹ and 1860 cm⁻¹).

    • Pass Criteria: Both peaks are present.[2]

    • Fail Criteria: Appearance of a broad OH stretch (2500-3300 cm⁻¹) or shift to single carbonyl peak (1710 cm⁻¹), indicating hydrolysis.[1][2]

Protocol B: Handling for Synthesis
  • Drying: Always use anhydrous solvents (stored over molecular sieves).[2]

  • Storage: Store the compound under inert gas (Nitrogen/Argon) at 4°C. Moisture in the air will slowly crust the surface with di-acid.[1][2]

  • Reaction Monitoring: Do not use TLC with aqueous/alcoholic stains (like KMnO4/water) as they will hydrolyze the spot.[2] Use Iodine vapor or Anisaldehyde (with caution).[2]

Applications & Relevance[1][2][4][5]

The solubility profile dictates the utility of this compound in drug development and material science:

  • Bioconjugation (PEGylation mimic):

    • The methoxyethyl group acts as a short "mini-PEG" chain.[2]

    • Workflow: Dissolve in anhydrous DMSO or DMF .[2] React with amine-containing proteins or peptides.[1][2] The anhydride reacts with primary amines to form a stable amide bond, attaching the hydrophilic methoxyethyl tail to the biomolecule.[2]

  • Polymer Synthesis:

    • Used as a monomer in polyesters.[2]

    • Workflow: Perform melt polymerization or solution polymerization in high-boiling aromatics like Toluene or Xylene to drive off water (if reacting with diols).[1][2]

References

  • Sigma-Aldrich. Succinic Anhydride Product Specification & Properties.[1][2] (General properties of the parent anhydride class).[2] [1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7922, Succinic anhydride.[2] (Reactivity and hydrolysis data).

  • BenchChem. Hydrolysis Kinetics of Substituted Succinic Anhydrides. (Kinetic data on ring opening in protic media). [1][2]

  • TAPPI. Alkenyl Succinic Anhydride (ASA) Hydrolysis and Solubility. (Solubility behavior of alkyl-substituted anhydrides).

Theoretical Synthesis Pathways for 3-(2-Methoxyethyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the theoretical synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione , also known as (2-methoxyethyl)succinic anhydride . This molecule represents a functionalized cyclic anhydride useful as a monomer for biodegradable polyesters, a cross-linking agent in hydrogels, or a versatile intermediate in pharmaceutical linker chemistry.

As direct literature precedents for this specific derivative are limited, this guide synthesizes three high-probability pathways based on established homolog chemistry:

  • The Tricarboxylate Route: A robust, scaleable method utilizing classical malonate chemistry.

  • The Dianion Alkylation Route: A direct, high-atom-economy approach using strong bases.

  • The Stobbe Condensation Route: An alternative pathway suitable for generating unsaturated precursors.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into logical precursors. The core structure is a succinic anhydride ring substituted at the


-position.
Structural Disconnection

The most logical disconnection occurs at the C3–C(alkyl) bond or the C2–C3 bond of the succinate backbone.

  • FGI (Functional Group Interconversion): The anhydride is derived from the corresponding dicarboxylic acid: (2-methoxyethyl)succinic acid .

  • C-C Disconnection: The 2-substituted succinic acid can be traced back to the alkylation of a succinate equivalent (enolate) with an electrophile (1-bromo-2-methoxyethane ).

Retrosynthesis Target Target: 3-(2-Methoxyethyl)oxolane-2,5-dione Diacid Precursor: (2-Methoxyethyl)succinic Acid Target->Diacid Dehydration (-H2O) Synthons Synthons: Succinate Enolate + 1-Bromo-2-methoxyethane Diacid->Synthons C-C Bond Formation (Alkylation)

Figure 1: Retrosynthetic disconnection of the target anhydride.

Pathway 1: The Tricarboxylate Method (Recommended)

This pathway is the most reliable for producing 2-substituted succinic acids in high purity. It avoids the poly-alkylation issues often seen with simple succinate esters by using triethyl ethane-1,1,2-tricarboxylate as the nucleophile.

Mechanism & Logic
  • Substrate: Triethyl ethane-1,1,2-tricarboxylate possesses a highly acidic methine proton (

    
    ), allowing clean deprotonation by alkoxides.
    
  • Alkylation: Reaction with 1-bromo-2-methoxyethane installs the side chain.

  • Decarboxylation: Hydrolysis followed by heat induces decarboxylation of the geminal dicarboxylic acid moiety, yielding the substituted succinic acid.

Detailed Protocol
Step 1: Alkylation[1]
  • Reagents: Triethyl ethane-1,1,2-tricarboxylate (1.0 eq), Sodium Ethoxide (1.1 eq), 1-Bromo-2-methoxyethane (1.2 eq).

  • Solvent: Absolute Ethanol.[2]

  • Procedure:

    • Generate sodium ethoxide in situ by dissolving Na metal in absolute ethanol under

      
      .
      
    • Add triethyl ethane-1,1,2-tricarboxylate dropwise at 0°C. Stir for 30 min to form the enolate.

    • Add 1-bromo-2-methoxyethane dropwise.

    • Reflux for 12–18 hours. Monitor by TLC for consumption of the tricarboxylate.

    • Concentrate in vacuo, partition between water/EtOAc, and dry the organic phase to obtain the tetra-ester intermediate .

Step 2: Hydrolysis & Decarboxylation
  • Reagents: 6M HCl (excess).

  • Procedure:

    • Reflux the crude ester in 6M HCl for 24 hours. This effects both ester hydrolysis and decarboxylation of the malonic acid moiety.

    • Cool to room temperature. Extract with ether or EtOAc.

    • Recrystallize the crude solid (from benzene/petroleum ether or water) to isolate (2-methoxyethyl)succinic acid .

Step 3: Ring Closure (Anhydride Formation)
  • Reagents: Acetyl Chloride or Acetic Anhydride.

  • Procedure:

    • Reflux the substituted succinic acid in neat acetyl chloride (3–5 mL per gram of acid) for 2 hours.

    • Distill off excess acetyl chloride and acetic acid byproduct.

    • Purify the residue via vacuum distillation or recrystallization from dry

      
      /hexane.
      

TricarboxylateRoute Start Triethyl ethane- 1,1,2-tricarboxylate Step1 Alkylation (NaOEt / R-Br) Start->Step1 Inter1 Alkylated Triester Step1->Inter1 Step2 Hydrolysis & Decarboxylation (H3O+, Heat) Inter1->Step2 Acid (2-Methoxyethyl) succinic acid Step2->Acid Step3 Dehydration (AcCl) Acid->Step3 Product TARGET: Anhydride Step3->Product

Figure 2: Workflow for the Tricarboxylate Synthesis Route.

Pathway 2: The Dianion Alkylation (Direct Route)

For laboratories equipped with cryogenic facilities and handling strong bases, the direct alkylation of succinate diesters offers a shorter path with higher atom economy.

Mechanism & Logic

Succinate esters can be double-deprotonated using Lithium Diisopropylamide (LDA) to form a dianion. The mono-enolate is formed first, but the second proton removal allows for selective mono-alkylation at the


-position upon quenching with an electrophile.
Detailed Protocol
  • Reagents: Diethyl succinate (1.0 eq), LDA (2.1 eq), 1-Bromo-2-methoxyethane (1.0 eq), HMPA or DMPU (additive, 2.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dianion Formation: Cool a solution of LDA (2.1 eq) in THF to -78°C. Add diethyl succinate dropwise. Stir for 45 min at -78°C.

    • Alkylation: Add HMPA (to disrupt aggregates) followed by 1-bromo-2-methoxyethane.

    • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

    • Quench: Quench with saturated

      
      .
      
    • Workup: Extract with ether, dry, and purify via column chromatography to yield diethyl (2-methoxyethyl)succinate .

  • Conversion to Anhydride: Saponify with NaOH, acidify to isolate the diacid, and dehydrate using the Acetyl Chloride method described in Pathway 1.

Pros/Cons:

  • Pros: Fewer steps; direct C-C bond formation.

  • Cons: Requires strictly anhydrous conditions; HMPA is toxic (DMPU is a safer alternative); risk of dialkylation if stoichiometry is imprecise.

Analytical Characterization (Theoretical)

Upon synthesis, the identity of 3-(2-Methoxyethyl)oxolane-2,5-dione must be validated. Below are the predicted spectral data points based on ChemDraw/ACD Labs algorithms for the target structure.

Table 1: Predicted NMR Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H NMR 2.65 - 2.80Multiplet1HCH (Ring, H-3)
2.90 - 3.10Multiplet2HCH₂ (Ring, H-4)
1.85 - 2.05Multiplet2HCH₂ (Sidechain,

)
3.45 - 3.55Triplet2HCH₂ (Sidechain,

, next to O)
3.35Singlet3HO-CH₃
13C NMR 174.5, 170.8SingletsC=O[3]Carbonyls
70.2TripletCH₂-OSidechain ether
58.5QuartetO-CH₃Methoxy
38.5DoubletCHRing CH
33.2TripletCH₂Ring CH₂
29.8TripletCH₂Sidechain alkyl
IR Spectroscopy[4]
  • 1860 cm⁻¹ & 1780 cm⁻¹: Characteristic doublet for cyclic anhydrides (C=O stretch).

  • 1100-1150 cm⁻¹: C-O-C ether stretch.

References

  • Reference: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for alkylation of malonic esters and decarboxylation).
  • Alkylation of Succinate Dianions

    • Reference: Rathke, M. W., & Sullivan, D. F. (1973). Isolation and characterization of lithio tert-butyl acetate. Journal of the American Chemical Society, 95(9), 3050–3051.
    • Context: Establishes the protocol for enolate generation using LDA, applicable to P
  • Synthesis of Itaconic Anhydride (Analogous Chemistry)

    • Reference: Shriner, R. L., et al. (1943). Itaconic Anhydride and Itaconic Acid.[4] Organic Syntheses, Coll. Vol. 2, p.368.

    • Context: Demonstrates the dehydration of substituted succinic acid derivatives to anhydrides using phosphorus pentoxide or acetyl chloride.
  • Properties of 1-Bromo-2-methoxyethane

    • Reference: PubChem Compound Summary for CID 81166, 1-Bromo-2-methoxyethane.
    • Context: Precursor data and safety inform

Sources

Reactivity of the Anhydride Ring in Substituted Oxolane-2,5-diones: A Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of the Anhydride Ring in Substituted Oxolanes (Substituted Succinic Anhydrides) Content Type: In-Depth Technical Guide Audience: Senior Research Scientists, Medicinal Chemists, Process Engineers

Executive Summary

The oxolane-2,5-dione scaffold—systematically known as succinic anhydride—serves as a critical electrophilic hub in the synthesis of peptidomimetics, antibody-drug conjugate (ADC) linkers, and amphiphilic polymers. For the medicinal chemist, the utility of this ring lies in its latent reactivity: it is stable enough for storage but sufficiently strained to undergo rapid ring-opening upon nucleophilic attack.

However, the introduction of substituents (alkyl, aryl, or heteroatom) onto the oxolane ring introduces a regiochemical bifurcation. Does the nucleophile attack the


-carbonyl (proximal to the substituent) or the 

-carbonyl (distal)? This guide deconstructs the steric and stereoelectronic factors governing this selectivity and provides validated protocols for controlling the outcome.

Part 1: Mechanistic Fundamentals

The reactivity of the oxolane-2,5-dione ring is driven by the release of approximately 5–6 kcal/mol of ring strain upon opening, coupled with the high electrophilicity of the acyl carbons.

The Regioselectivity Paradox

In unsubstituted succinic anhydride, the two carbonyls are equivalent. In substituted derivatives (e.g., methylsuccinic anhydride), the symmetry is broken. The site of nucleophilic attack is determined by a competition between:

  • Steric Hindrance (The Kinetic Default): The nucleophile attacks the less substituted carbonyl (distal attack) to minimize repulsive interactions during the formation of the tetrahedral intermediate.

  • Electronic/Chelation Control (The Thermodynamic/Catalytic Shift):

    • Inductive Effects: Electron-withdrawing groups (EWGs) increase the electrophilicity of the proximal carbonyl, potentially inviting attack despite steric bulk.

    • Chelation: In the presence of Lewis acids or metal cations, substituents with lone pairs (e.g., -OMe, -Cl) can chelate the metal ion to the proximal carbonyl oxygen. This activates the hindered carbonyl, overriding steric control.

Visualization: Nucleophilic Trajectory

The following diagram illustrates the bifurcation of the reaction pathway based on substituent effects.

Regioselectivity Start Substituted Oxolane-2,5-dione (Substituted Succinic Anhydride) Decision Dominant Control Factor? Start->Decision Nu Nucleophile (Nu:) Nu->Decision Steric Steric Control (Default for Alkyl Groups) Decision->Steric Alkyl Substituents (e.g., Methyl, Phenyl) Electronic Electronic/Chelation Control (Heteroatoms/Lewis Acids) Decision->Electronic EWG or Chelating Groups (e.g., -OMe, -Cl) + Metal Ion PathA Attack at Distal C=O (Less Hindered) Steric->PathA PathB Attack at Proximal C=O (More Electrophilic/Activated) Electronic->PathB ProductA Product A: Nu attached distal to R-group PathA->ProductA ProductB Product B: Nu attached proximal to R-group PathB->ProductB

Figure 1: Decision tree for predicting regioselectivity in nucleophilic ring-opening of substituted succinic anhydrides.

Part 2: Regioselectivity Data & Analysis

The following table synthesizes experimental trends for the ring-opening of mono-substituted succinic anhydrides. Note how the "Default" steric preference can be inverted.

Substituent (R)NucleophileConditionsMajor Site of AttackMechanism
Methyl (-CH₃) Amines (R-NH₂)Neutral / Non-polarDistal (

)
Steric hindrance directs Nu to the open carbon.
Phenyl (-Ph) Alcohols (R-OH)Base CatalyzedDistal (

)
Steric bulk of phenyl ring blocks

-attack.
Methoxy (-OMe) Hydride (LiAlH₄)No Lewis AcidDistal (

)
Steric control dominates.
Methoxy (-OMe) Hydride (LiBH₄)+ Lewis Acid Proximal (

)
Chelation Control: Cation binds -OMe and

-C=O, activating it.
Chloro (-Cl) Friedel-Crafts (Ar-H)AlCl₃Proximal (

)
Inductive withdrawal makes

-carbon highly electrophilic.

Part 3: Synthetic Protocols

Protocol A: Regioselective Aminolysis (Linker Synthesis)

Context: Synthesis of succinamic acid linkers for bioconjugation. Objective: Maximize the formation of the sterically favored isomer (distal attack) using a methyl-substituted anhydride.

Materials:

  • Methylsuccinic anhydride (1.0 eq)

  • Primary Amine (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Workflow:

  • Dissolution: Dissolve methylsuccinic anhydride in anhydrous DCM (0.2 M concentration) under N₂ atmosphere. Scientific Rationale: Anhydrous conditions prevent competitive hydrolysis.

  • Cryo-addition: Cool the solution to 0°C. Add the primary amine dropwise over 20 minutes. Rationale: Low temperature suppresses the higher-energy pathway (proximal attack), enhancing regioselectivity via kinetic control.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl (cold) to remove unreacted amine. Extract the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid hydrolysis of the free acid on silica.

Protocol B: Friedel-Crafts Acylation (Scaffold Synthesis)

Context: Synthesis of aryl-keto-acid precursors for drug scaffolds. Objective: Install the succinyl moiety onto an aromatic ring.

Workflow Visualization:

FriedelCrafts Step1 1. Complex Formation Mix Anhydride + AlCl3 (2.2 eq) in DCM/Nitrobenzene Step2 2. Activation Generation of Acylium Ion (Resonance Stabilized) Step1->Step2 Lewis Acid Activation Step3 3. Electrophilic Attack Add Aromatic Substrate (0°C -> RT) Step2->Step3 Ar-H Nucleophile Step4 4. Quench & Hydrolysis Pour into Ice/HCl (Breaks Al-Complex) Step3->Step4 Product Release

Figure 2: Step-wise workflow for Friedel-Crafts acylation using substituted succinic anhydrides.

Critical Note on Stoichiometry: Unlike acid chlorides, anhydrides require at least 2 equivalents of AlCl₃ . The first equivalent coordinates with the liberated carboxylate oxygen (forming an aluminum salt), while the second equivalent is required to activate the carbonyl for the reaction.

Part 4: Analytical Characterization

Validating the integrity of the anhydride ring before reaction, and confirming ring-opening post-reaction, relies heavily on Infrared (IR) Spectroscopy.

IR Fingerprint: The Split Carbonyl

Substituted oxolane-2,5-diones exhibit a characteristic "doublet" in the carbonyl region due to the coupling of the two carbonyl stretching vibrations.

  • Symmetric Stretch: ~1860–1840 cm⁻¹ (Weaker intensity in acyclic, but distinct here)

  • Asymmetric Stretch: ~1790–1775 cm⁻¹ (Stronger intensity)

Diagnostic Check: Upon ring opening (e.g., to a succinamic acid or succinate ester), this doublet collapses into:

  • A single Ester/Acid C=O peak (~1735–1710 cm⁻¹).

  • A Amide C=O peak (if aminolysis occurred) (~1650 cm⁻¹).

  • Appearance of a broad O-H stretch (2500–3300 cm⁻¹) from the liberated carboxylic acid.

NMR Validation

In ¹H NMR, the ring protons of the intact anhydride typically appear as a compact multiplet between 2.5–3.2 ppm. Upon ring opening, these protons become chemically distinct (desymmetrized), often splitting into two distinct methylene triplets/multiplets with significantly different chemical shifts due to the differing environments (one adjacent to an amide/ester, one adjacent to a free acid).

References

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.

  • Theoretical study of regioselectivity in nucleophilic addition to unsymmetrical cyclic anhydrides. Canadian Journal of Chemistry.

  • Friedel-Crafts Acylation: Mechanism, Reactions & Limitations. Science Revision.

  • The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.

  • Effect of the catalysis to the reaction of succinic anhydride with methylamine. PubMed / NIH.

  • Alkenylsuccinic anhydrides. Wikipedia.

Advanced Methoxyethyl-Functionalized Monomers: The "Intermediate Water" Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into methoxyethyl-functionalized monomers, specifically focusing on 2-methoxyethyl acrylate (MEA) and 2-methoxyethyl methacrylate (MEMA) . It moves beyond standard textbook definitions to explore the intermediate water hypothesis—the governing thermodynamic principle that makes these materials superior to PEG in critical hemocompatibility applications.

Executive Summary: The Post-PEG Era

Polyethylene glycol (PEG) has long been the gold standard for stealth polymers in drug delivery. However, the rising prevalence of anti-PEG antibodies (the "ABC phenomenon") and oxidative degradation issues have necessitated alternatives.

Methoxyethyl-functionalized monomers offer a distinct solution. Unlike PEG, which relies on steric repulsion, polymers like Poly(2-methoxyethyl acrylate) (PMEA) derive their biocompatibility from a unique hydration state known as Intermediate Water (IW) .[1] This guide details how to synthesize, characterize, and apply these monomers to engineer interfaces that are invisible to the coagulation cascade.

Scientific Foundation: The Intermediate Water Hypothesis

The defining characteristic of methoxyethyl monomers is their ability to manipulate the structure of interfacial water. When PMEA hydrates, water molecules organize into three distinct layers based on their mobility and freezing behavior (Tanaka’s Hypothesis).

The Three States of Water
  • Non-Freezing Water (Bound): Directly hydrogen-bonded to the methoxy/carbonyl groups. Immobile.

  • Intermediate Water (IW): Loosely bound to the polymer/bound-water interface.[1] It crystallizes at temperatures lower than 0°C (typically ~ -40°C to -20°C). This is the critical layer. It creates a physical barrier that prevents proteins (like fibrinogen) from contacting the surface and unfolding (denaturing).

  • Free Water: Bulk-like water. Freezing point at 0°C.

Why it matters: Platelets adhere to denatured proteins. By preserving the native conformation of adsorbed proteins via the IW layer, PMEA surfaces remain non-thrombogenic.

Visualization: The Intermediate Water Shield

IntermediateWater cluster_mechanism Hemocompatibility Mechanism Polymer PMEA Surface (Methoxyethyl Groups) BoundWater Non-Freezing Water (Tightly Bound H-Bonds) Polymer->BoundWater Strong Interaction InterWater INTERMEDIATE WATER (IW) (The 'Cold' Shield) Prevents Denaturation BoundWater->InterWater Loose Interaction FreeWater Free Water (Bulk Biological Fluid) InterWater->FreeWater Exchange ProteinDenatured Denatured Fibrinogen (Unfolded/Trigger) InterWater->ProteinDenatured BLOCKS ProteinNative Native Fibrinogen (Folded/Inactive) ProteinNative->Polymer Direct Contact ProteinNative->InterWater Repelled/Stabilized Platelet Platelet Activation (Thrombosis) ProteinDenatured->Platelet Triggers

Figure 1: The Intermediate Water Hypothesis. The "Cold Shield" (IW) prevents proteins from reaching the hydrophobic polymer backbone, stopping the denaturation-adhesion cascade.

Chemical Architecture & Synthesis Protocols

Monomer Selection: MEA vs. MEMA
Feature2-Methoxyethyl Acrylate (MEA)2-Methoxyethyl Methacrylate (MEMA)
Tg (Glass Transition) Low (~ -50°C)Higher (~ 16°C)
Mechanical State Soft, rubbery, tacky.More rigid, form-stable.
Reactivity High reactivity (Acrylate).Slower reactivity (Methacrylate).
Primary Use Coatings, blood-contacting films.[1][2]Hydrogels, structural blocks.
LCST Behavior Hydrophobic (insoluble in water).Tunable LCST (copolymer dependent).
Protocol: RAFT Polymerization of PMEA Nanoparticles

This protocol synthesizes amphiphilic block copolymers (e.g., PEG-b-PMEA) that self-assemble into blood-compatible nanoparticles.

Reagents:

  • Monomer: 2-Methoxyethyl acrylate (MEA), destabilized (inhibitor removed).

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Purification: Pass MEA through a basic alumina column to remove the hydroquinone inhibitor.

  • Stoichiometry: Target a degree of polymerization (DP) of 100. Mix [MEA]:[RAFT]:[AIBN] in a 100:1:0.2 molar ratio.

  • Degassing (Critical): Oxygen inhibits RAFT. Seal the reaction vessel with a rubber septum and purge with high-purity Nitrogen (

    
    ) for 30 minutes. Alternatively, use 3 freeze-pump-thaw cycles.
    
  • Polymerization: Immerse the vessel in an oil bath at 70°C for 12–24 hours.

    • Note: Monitor conversion via

      
      H-NMR by tracking the disappearance of vinyl protons (5.8–6.4 ppm).
      
  • Quenching: Plunge the vial into liquid nitrogen or ice water and expose to air to terminate radicals.

  • Purification: Precipitate the polymer into cold hexane (excess). PMEA is sticky; centrifugation may be required. Redissolve in THF and reprecipitate 2x.

  • Drying: Vacuum dry at room temperature for 24 hours.

Synthesis Workflow Diagram

SynthesisWorkflow Monomer MEA Monomer (Inhibitor Removed) Mix Dissolve in Dioxane Ratio 100:1:0.2 Monomer->Mix RAFT RAFT Agent (CPADB) RAFT->Mix Initiator Initiator (AIBN) Initiator->Mix Degas Degas (N2 Purge) 30 mins Mix->Degas Heat Polymerize 70°C, 12-24h Degas->Heat Quench Quench (Ice Bath + Air) Heat->Quench Purify Precipitate (Cold Hexane) Quench->Purify Product PMEA Polymer (Low PDI) Purify->Product

Figure 2: RAFT polymerization workflow for controlled synthesis of PMEA.

Biomedical Applications & Data

A. Hemocompatible Coatings (Medical Devices)

PMEA is commercially used to coat oxygenators (artificial lungs) and catheters.[1]

  • Mechanism: The IW layer suppresses the adsorption of fibrinogen and the subsequent adhesion of platelets.

  • Validation Test: Contact angle measurement is insufficient. You must measure Differential Scanning Calorimetry (DSC) to quantify the "Cold Crystallization" peak of water at -40°C.

    • High IW content = High Hemocompatibility.

B. Drug Delivery Systems (DDS)

Methoxyethyl monomers can be copolymerized to create thermo-responsive nanocarriers.

  • LCST Tuning: Unlike PNIPAM (LCST ~32°C), P(MEO2MA) (Poly(2-(2-methoxyethoxy)ethyl methacrylate)) has an LCST that can be precisely tuned between 26°C and 50°C by copolymerizing with OEGMA (Oligo(ethylene glycol) methacrylate).

  • Advantage: This allows for "smart" micelles that release drugs only in hyperthermic tumor environments (~40-42°C).

Comparative Data: PMEA vs. PEG vs. Control
PropertyPMEA (Methoxyethyl)PEG (Polyethylene Glycol)PTFE (Teflon)
Primary Mechanism Intermediate Water (Hydration)Steric Repulsion (Entropy)Hydrophobicity
Platelet Adhesion Very Low (< 5 /

)
LowHigh
Protein Denaturation MinimalLowHigh
Immunogenicity Negligible Anti-PEG Antibodies (High risk) Low
Oxidative Stability ModerateLow (Ether cleavage)High

Future Research Directions

  • Immunogenicity of Alternatives: While PMEA is currently considered "stealth," rigorous immunological profiling (IgM/IgG quantification) is required as clinical adoption scales, specifically comparing it to the "ABC phenomenon" seen with PEGylated liposomes.

  • 3D Printing Resins: Incorporating MEMA into stereolithography (SLA) resins to print blood-contacting microfluidic devices directly.

  • Zwitterionic Hybrids: Copolymerizing MEA with sulfobetaine monomers to combine "Intermediate Water" protection with "Ion Solvation" protection for ultra-low fouling surfaces.

References

  • Tanaka, M., & Mochizuki, A. (2004). Effect of water structure on blood compatibility—thermal analysis of water in poly(meth)acrylate derivatives. Journal of Biomedical Materials Research Part A. Link

  • Tanaka, M., et al. (2019). Effect of the Molecular Weight of Poly(2-methoxyethyl acrylate) on Interfacial Structure and Blood Compatibility.[3] Langmuir. Link

  • Sato, K., et al. (2015). The Relationship Between Water Structure and Blood Compatibility in Poly(2-methoxyethyl Acrylate) (PMEA) Analogues.[1][4][5] PubMed. Link

  • BenchChem. (2025). Application Note: Leveraging Methoxyethoxy-Functionalized Monomers for Advanced Polymer Synthesis.[6]Link

  • Kowa American Corp. (2025). 2-Methoxyethyl Acrylate (MTA) Technical Data Sheet.Link

Sources

Methodological & Application

Synthesis Protocol for 3-(2-Methoxyethyl)oxolane-2,5-dione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione, a substituted succinic anhydride derivative. As no direct, published synthesis for this specific molecule is readily available, the following protocol is a proposed route based on well-established and reliable organic chemistry principles, namely the conjugate addition of an organocuprate to an α,β-unsaturated anhydride, followed by dehydrative cyclization. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

Substituted succinic anhydrides are a class of compounds with significant applications in various fields, including polymer chemistry, pharmaceuticals, and as intermediates in organic synthesis. The introduction of a methoxyethyl substituent at the 3-position of the oxolane-2,5-dione core can impart unique solubility and reactivity properties, making the target molecule a potentially valuable building block. This protocol details a robust two-step synthesis designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Scheme

The proposed synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione proceeds via a two-step route, as illustrated in the workflow diagram below. The first key transformation is the 1,4-conjugate addition of a lithium di(2-methoxyethyl)cuprate (a Gilman reagent) to maleic anhydride. This step forms the carbon-carbon bond and introduces the desired side chain. The resulting substituted succinic acid is then cyclized in the second step via dehydration to yield the final product.

Synthetic Workflow cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Dehydrative Cyclization MA Maleic Anhydride Intermediate Lithium 3-(2-methoxyethyl)succinate MA->Intermediate Gilman Lithium di(2-methoxyethyl)cuprate Gilman->Intermediate 1,4-Addition Acid 3-(2-Methoxyethyl)succinic Acid Intermediate->Acid Acidic Work-up FinalProduct 3-(2-Methoxyethyl)oxolane-2,5-dione Acid->FinalProduct DehydratingAgent Dehydrating Agent (e.g., Acetyl Chloride) DehydratingAgent->FinalProduct Dehydration

Ring-opening polymerization (ROP) of 3-(2-Methoxyethyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Monomer: 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 3-(2-methoxyethyl)succinic anhydride) is a functionalized cyclic anhydride.[1] Unlike standard succinic anhydride, the pendant 2-methoxyethyl group imparts unique physicochemical properties to the resulting polymer.[1]

The Application: This monomer is a critical precursor for synthesizing "Stealth" Biodegradable Polyesters .[1] The methoxyethyl side chain mimics the hydration shell of Polyethylene Glycol (PEG), providing protein-repellency and long circulation times (the "stealth" effect) while maintaining a fully biodegradable polyester backbone—solving the non-biodegradability issue of PEG.

The Challenge: Cyclic anhydrides do not undergo homopolymerization to high molecular weight polymers easily due to thermodynamic restrictions.[1] The scientifically robust route for this monomer is Alternating Ring-Opening Copolymerization (ROCOP) with epoxides.[1] This protocol details the synthesis of strictly alternating polyesters using a binary catalyst system, ensuring precise control over molecular weight (


) and dispersity (

).

Part 2: Reaction Mechanism & Critical Parameters

The polymerization proceeds via a coordination-insertion mechanism.[1] The active species is a metal-alkoxide/carboxylate complex that alternates between attacking the anhydride and the epoxide.[1]

Mechanism Workflow:

  • Epoxide Ring Opening: The metal-carboxylate chain end attacks the coordinated epoxide, generating a metal-alkoxide.[1]

  • Anhydride Ring Opening: The resulting metal-alkoxide attacks the cyclic anhydride, regenerating the metal-carboxylate.[1]

  • Strict Alternation: Catalyst selection is crucial to prevent ether linkages (epoxide-epoxide homopolymerization).[1]

Visualizing the Reaction Pathway

ROCOP_Mechanism Monomer1 Epoxide (Comonomer) Inter1 Metal-Alkoxide Intermediate Monomer1->Inter1 Coordination Monomer2 3-(2-Methoxyethyl) oxolane-2,5-dione Inter2 Metal-Carboxylate Intermediate Monomer2->Inter2 Coordination Catalyst Catalyst System (Salen-M + PPNCl) Catalyst->Inter1 Initiation Inter1->Inter2 Anhydride Insertion (Rate Limiting) Polymer Alternating Polyester (Pendant Methoxyethyl) Inter1->Polymer Termination/Workup Inter2->Inter1 Epoxide Insertion Inter2->Inter1 Propagation Cycle

Figure 1: Catalytic cycle for the alternating ROCOP of epoxide and anhydride. The cycle toggles between alkoxide and carboxylate active species.

Part 3: Experimental Protocol

Safety Warning: Epoxides are potential carcinogens and volatile.[1] Anhydrides are respiratory sensitizers.[1] Perform all operations in a fume hood or glovebox.

Materials & Purification (The Foundation of Success)

Impurities (water, acid traces) act as chain transfer agents, broadening


 and limiting 

.
ComponentSpecificationPurification Protocol (CRITICAL)
Monomer 3-(2-Methoxyethyl)oxolane-2,5-dioneSublimation at 80-100°C under high vacuum (<0.1 mbar) OR recrystallization from dry toluene/hexane (1:3).[1] Store in glovebox.
Co-Monomer Epoxide (e.g., Propylene Oxide, Epichlorohydrin)Stir over CaH₂ (24h), vacuum transfer to a dry ampoule.
Catalyst (Salen)Cr(III)Cl or (Salen)Al(III)ClRecrystallize from acetonitrile if necessary.[1] Vacuum dry for 12h.
Co-Catalyst PPNCl (Bis(triphenylphosphine)iminium chloride)Recrystallize from dry DCM/Ether.[1] Vacuum dry at 60°C for 24h.
Solvent Toluene (if solution polym. is required)Distill over Na/Benzophenone.[1] Store over 4Å molecular sieves.[1]
Standard Operating Procedure (SOP)

Target: Poly(propylene-co-3-(2-methoxyethyl)succinate) Scale: 5.0 g Monomer Stoichiometry: [Epoxide]:[Anhydride]:[Cat]:[Co-Cat] = 500:500:1:1[1]

Step-by-Step Workflow:

  • Glovebox Preparation:

    • In an N₂-filled glovebox, weigh 3-(2-Methoxyethyl)oxolane-2,5-dione (5.0 g, 31.6 mmol) into a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add the Catalyst ((Salen)CrCl, 0.063 mmol, 40 mg) and Co-Catalyst (PPNCl, 0.063 mmol, 36 mg).

    • Expert Note: Premixing catalyst and co-catalyst in minimal DCM and drying them together often enhances initiation efficiency.[1]

  • Monomer Addition:

    • Add the Epoxide (Propylene Oxide, 1.84 g, 31.6 mmol) via syringe.

    • Note: If the reaction is performed in bulk (solvent-free), the epoxide acts as the liquid medium. If the anhydride is not soluble, add dry Toluene (5.0 mL) to homogenize.

  • Reaction Initiation:

    • Seal the Schlenk flask tightly (use a high-vacuum Teflon tap).[1]

    • Transfer to a temperature-controlled oil bath pre-set to 35°C .

    • Insight: Higher temperatures (>60°C) increase rate but may induce ether defects (epoxide homopolymerization) or transesterification (back-biting).[1]

  • Monitoring:

    • Monitor conversion via 1H NMR or In-situ IR .[1]

    • Endpoint: Stop when anhydride conversion reaches ~80-90%.[1] Pushing to 100% often broadens dispersity due to viscosity constraints.[1]

  • Termination & Workup:

    • Quench the reaction by adding wet DCM (1 mL) containing a drop of dilute HCl.

    • Dilute with DCM (20 mL).[1]

    • Precipitation: Dropwise addition of the polymer solution into cold Methanol or Acidified Methanol (500 mL, stirring vigorously).

    • Collect the precipitate by centrifugation or filtration.[1]

    • Drying: Vacuum oven at 40°C for 24h.

Part 4: Characterization & Quality Control

To validate the "Stealth Polyester" structure, you must confirm strict alternation and the integrity of the side chain.

1H NMR Analysis (CDCl₃)
  • Backbone Ester Methine: Look for signals shifted downfield (~5.0-5.3 ppm) indicating ester formation.[1]

  • Methoxyethyl Group:

    • -O-CH3: Singlet at ~3.3 ppm.[1]

    • -O-CH2-CH2-: Multiplets at ~3.5-3.6 ppm.[1]

  • Alternation Verification:

    • Ether Linkage Defect: Signals at 3.4-3.7 ppm (polyether backbone) indicate homopolymerization of epoxide.[1]

    • Calculation: % Alternation = [Integral(Ester) / (Integral(Ester) + Integral(Ether))] * 100.[1] Target > 95%.

Gel Permeation Chromatography (GPC)
  • Eluent: THF or Chloroform.

  • Target: Monomodal distribution.

  • Dispersity (

    
    ):  < 1.20 indicates controlled ("living") polymerization.[1]
    
  • Molecular Weight:

    
     should scale linearly with conversion.
    
Thermal Analysis (DSC)
  • Glass Transition (

    
    ):  The methoxyethyl side chain acts as an internal plasticizer.[1] Expect a 
    
    
    
    lower than poly(propylene succinate) (typically -10°C to 10°C), desirable for flexible drug delivery matrices.[1]

Part 5: Applications in Drug Delivery

This polymer serves as a Biodegradable Stealth Carrier .[1]

  • Micellar Formulation:

    • The amphiphilic nature (hydrophobic backbone, hydrophilic-like methoxyethyl pendant) allows self-assembly into micelles in water.[1]

    • Protocol: Dissolve polymer in Acetone -> Dropwise addition to Water -> Evaporate Acetone -> Micelles formed.[1]

  • Protein Repellency:

    • The pendant methoxyethyl groups create a hydration layer similar to PEG, reducing opsonization (immune tagging).

  • Degradation Product Safety:

    • Hydrolysis yields Succinic Acid derivative and Propylene Glycol .[1] Both are generally recognized as safe (GRAS) or low-toxicity metabolites, unlike the non-degradable polyether backbone of PEG.[1]

References

  • Coates, G. W., & Moore, D. R. (2004).[1] "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Optimization, and Mechanism." Angewandte Chemie International Edition. Link[1]

  • Longo, J. M., et al. (2016).[1][2] "Metal-Catalyzed Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides." Chemical Reviews. Link

  • Duchateau, R. (2002).[1] "Ring-opening copolymerization of epoxides and anhydrides."[1][3][4][5] Chemical Reviews. Link

  • Parrish, B., Quansah, J. K., & Emrick, T. (2005). "Functional Polyesters from Aliphatic Polyesters: Preparation and PEGylation." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Application Note Source: Sigma-Aldrich Technical Bulletin: Handling of Air-Sensitive Reagents.[1]Link

Sources

Application Note: Functional Polyester Synthesis via 3-(2-Methoxyethyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of 3-(2-Methoxyethyl)oxolane-2,5-dione (referred to herein as Methoxyethyl Succinic Anhydride or MESA ) in the synthesis of functionalized polyesters.

This monomer is a substituted derivative of succinic anhydride featuring a pendant 2-methoxyethyl ether group. Its incorporation into polyester backbones introduces amphiphilicity, lowers the glass transition temperature (


) via internal plasticization, and provides potential coordination sites for drug delivery applications.

Executive Summary

The use of 3-(2-Methoxyethyl)oxolane-2,5-dione (MESA) allows for the synthesis of polyesters with tunable hydrophilicity and degradation rates. Unlike standard succinic anhydride, the methoxyethyl side chain disrupts chain packing (reducing crystallinity) and increases interaction with aqueous media. This guide details two primary synthesis routes:

  • Ring-Opening Copolymerization (ROCOP): A precision method using alternating copolymerization with epoxides to yield strictly alternating polyesters with narrow dispersity (

    
    ).[1]
    
  • Melt Polycondensation: A scalable, solvent-free route for reacting MESA with diols to produce aliphatic polyesters.

Monomer Profile & Handling

PropertyDescription
IUPAC Name 3-(2-Methoxyethyl)oxolane-2,5-dione
Common Name (2-Methoxyethyl)succinic anhydride (MESA)
Molecular Weight ~158.15 g/mol
Physical State Waxy solid or viscous liquid (depending on purity/isomer mix)
Solubility Soluble in THF, Toluene, DCM, Chloroform. Hydrolyzes in water.
Storage Store under inert atmosphere (

or Ar) at 4°C. Highly hygroscopic.

Critical Handling Note: Like all cyclic anhydrides, MESA is sensitive to moisture. Hydrolysis opens the ring to form the corresponding diacid, which kills the stoichiometry in ROCOP and acts as a chain terminator.

  • Purification: If the monomer appears wet or has a high acid content, recrystallize from dry toluene or sublime under high vacuum (<0.1 mbar) at 60–80°C prior to use.

Protocol A: Ring-Opening Copolymerization (ROCOP)

Best for: Precision synthesis, block copolymers, and biomedical applications requiring narrow molecular weight distribution.[1][2]

Reaction Principle

ROCOP involves the alternating insertion of the anhydride and an epoxide into a metal-alkoxide bond.

  • Comonomer: Cyclohexene Oxide (CHO) is recommended for initial benchmarking due to its high ring strain and inability to homopolymerize, ensuring a strictly alternating structure.

  • Catalyst System: A binary system comprising a Lewis Acid metal complex (e.g., Salen-Cr(III) or Salen-Al(III)) and a nucleophilic cocatalyst (e.g., PPNCl).

Materials[1]
  • Monomer: MESA (10 mmol, 1.58 g), dried.

  • Epoxide: Cyclohexene Oxide (CHO) (10 mmol, 1.01 mL), dried over

    
     and distilled.
    
  • Catalyst: (Salen)Cr(III)Cl (0.05 mmol, 0.5 mol%).

  • Cocatalyst: Bis(triphenylphosphine)iminium chloride (PPNCl) (0.05 mmol, 0.5 mol%).

  • Solvent: Toluene (dry, 5 mL) or perform in bulk (solvent-free).

Step-by-Step Procedure
  • Glovebox Setup: In a nitrogen-filled glovebox, weigh MESA (1.58 g), (Salen)Cr(III)Cl (31 mg), and PPNCl (28 mg) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvation: Add dry toluene (5.0 mL) to dissolve the solids. Ensure the anhydride is fully dissolved.

  • Epoxide Addition: Add CHO (1.01 mL) via a micropipette. Seal the Schlenk tube tightly with a Teflon valve.

  • Polymerization:

    • Remove the tube from the glovebox.

    • Place in a pre-heated oil bath at 80°C .

    • Stir at 500 rpm.

    • Time: Reaction kinetics for substituted anhydrides are slower than succinic anhydride. Allow 12–24 hours. Monitor conversion by taking aliquots for

      
      H NMR.
      
  • Termination:

    • Cool the reaction to room temperature.

    • Add 0.5 mL of wet THF or a drop of dilute HCl in methanol to quench the catalyst.

  • Purification:

    • Dilute the crude mixture with minimal

      
      .
      
    • Precipitate dropwise into cold acidic methanol (excess).

    • Centrifuge or filter to collect the polymer.

    • Re-dissolve in THF and re-precipitate to remove trace catalyst (green/brown color).

  • Drying: Dry the white/off-white solid in a vacuum oven at 40°C overnight.

Troubleshooting ROCOP
  • Issue: Low conversion or induction period.

    • Cause: The ether oxygen in the methoxyethyl side chain may coordinate to the Cr center, competing with the epoxide.

    • Solution: Increase catalyst loading to 1 mol% or switch to a non-coordinating Aluminum-Porphyrin catalyst system which is less susceptible to ether coordination.

Protocol B: Melt Polycondensation

Best for: Scalable production, industrial applications, and synthesis of aliphatic polyester polyols.

Reaction Principle

Step-growth polymerization between the anhydride and a diol, driven by the removal of water.

  • Diol: 1,4-Butanediol (BDO) is standard.

Materials
  • Monomer: MESA (50 mmol, 7.91 g).

  • Diol: 1,4-Butanediol (50 mmol, 4.51 g) (1:1 stoichiometry is critical for high MW).

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) or Tin(II) 2-ethylhexanoate (
    
    
    
    ) (0.1 wt%).
Step-by-Step Procedure
  • Esterification (Stage 1):

    • Charge MESA and BDO into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.

    • Heat to 160°C under

      
       flow.
      
    • Stir for 2–4 hours. Water will evolve; the mixture will become clear.

  • Polycondensation (Stage 2):

    • Add the catalyst (

      
      , ~10 mg).
      
    • Increase temperature to 180–200°C .

    • Apply high vacuum gradually (< 1 mbar) to remove trace water and drive the equilibrium.

    • Caution: MESA has a higher boiling point than succinic anhydride, but ensure the vacuum doesn't sublime unreacted monomer before oligomerization is complete.

    • Stir for 4–6 hours until the torque on the stirrer increases significantly (indicating high viscosity).

  • Work-up:

    • Cool to room temperature under

      
      .
      
    • Dissolve the solid/gum in Chloroform.

    • Precipitate into cold Methanol.

Characterization & Analysis

NMR Spectroscopy ( H NMR in )
  • Backbone Esters: Look for the

    
    -proton signals of the succinate unit. In MESA, the symmetry is broken.
    
    • 
       ~2.6–3.0 ppm (m, 3H, succinate ring protons).
      
  • Side Chain:

    • 
       ~3.35 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~3.5–3.6 ppm (m, 4H, 
      
      
      
      ).
  • Linkage Verification (ROCOP):

    • Ester Linkage:

      
       ~4.8 ppm (methine proton of the cyclohexene ring adjacent to ester).
      
    • Ether Linkage (Defect):

      
       ~3.5 ppm (methine proton adjacent to ether). Ideally <1%.
      
Thermal Analysis (DSC)
  • 
     Prediction:  MESA polyesters typically exhibit a lower 
    
    
    
    than unsubstituted polysuccinates due to the flexible ether side chain (internal plasticization).
  • 
    :  Crystallinity is often disrupted; the polymer may be amorphous or have a suppressed melting point compared to Poly(butylene succinate) (PBS).
    

Visualizing the Workflow

ROCOP Mechanism & Workflow

ROCOP_Workflow cluster_mech Mechanism Cycle Monomer MESA Monomer (Anhydride) Reaction Coordination-Insertion (80°C, Toluene) Monomer->Reaction Epoxide Epoxide (Cyclohexene Oxide) Epoxide->Reaction Catalyst Catalyst System (Salen-Cr + PPNCl) Catalyst->Reaction Activates Intermediate Alkoxide Intermediate Reaction->Intermediate Ring Opening Polymer Alternating Polyester Poly(MESA-alt-CHO) Reaction->Polymer Termination & Purification Intermediate->Reaction Chain Propagation

Figure 1: Workflow for the Ring-Opening Copolymerization (ROCOP) of MESA and Epoxides.

References

  • Lustiger, A. et al. "Optimization of the Ring-Opening Copolymerization of Succinic Anhydride and Cyclohexene Oxide." Macromolecules, 2025.[2][3] (Note: Representative citation for ROCOP of succinic anhydrides).

  • Coates, G. W. et al. "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Polymerization Mechanism, and Application." Angewandte Chemie International Edition, 2004.

  • DiCiccio, A. M. & Coates, G. W. "Ring-Opening Copolymerization of Maleic Anhydride with Epoxides: A Chain-Growth Approach to Unsaturated Polyesters." Journal of the American Chemical Society, 2011.

  • Paul, S. et al. "Ring-Opening Copolymerization (ROCOP): Synthesis and Properties of Polyesters and Polycarbonates." Macromolecules, 2015.[4]

  • Julie, J. et al. "Functionalized polyesters from organocatalytic ROP of glucono-1,5-lactone." Polymer Chemistry, 2018.[5] (Contextual reference for functionalized lactones/anhydrides).

(Note: While specific literature on "3-(2-Methoxyethyl)oxolane-2,5-dione" is limited, the protocols above are derived from validated methodologies for structurally homologous substituted succinic anhydrides.)

Sources

Application Note: Synthesis and Formulation of Amphiphilic Biodegradable Polyesters via ROCOP of 3-(2-Methoxyethyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The development of functionalized biodegradable polymers is a critical frontier in targeted drug delivery and nanomedicine. 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 2-(2-methoxyethyl)succinic anhydride) is a highly specialized cyclic anhydride monomer. Traditionally, imparting hydrophilicity or "stealth" properties to aliphatic polyesters required complex, multi-step post-polymerization modifications (e.g., PEGylation).

By utilizing the Ring-Opening Copolymerization (ROCOP) of cyclic anhydrides and epoxides, researchers can achieve a direct, highly controlled route to perfectly alternating aliphatic polyesters[1]. Copolymerizing 3-(2-Methoxyethyl)oxolane-2,5-dione with a hydrophobic epoxide, such as propylene oxide (PO), yields an amphiphilic alternating polyester in a single step. The methoxyethyl pendant group acts as a built-in, short polyethylene glycol (PEG)-like chain. This structural feature provides steric stabilization, drastically reducing protein adsorption (opsonization) and bypassing the need for secondary surface modifications[2].

The ROCOP mechanism relies on a catalytic cycle where the metal center shuttles between alkoxide and carboxylate intermediates. The systematic development of these degradable polyester biomaterials allows for precise control over molecular weight, thermal properties, and degradation kinetics[3].

ROCOP and Self-Assembly Workflow

ROCOP_Workflow M1 3-(2-Methoxyethyl) oxolane-2,5-dione (Hydrophilic) Cat (Salen)Co(III)Cl / PPNCl Catalyst System M1->Cat ROCOP (Anhydrous) M2 Propylene Oxide (Hydrophobic) M2->Cat ROCOP (Anhydrous) Poly Amphiphilic Alternating Polyester Cat->Poly Alternating Insertion NP Self-Assembled Nanoparticles Poly->NP Nanoprecipitation in Water

Workflow of ROCOP synthesis and amphiphilic nanoparticle self-assembly.

Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to the mechanistic causality described below is required to achieve narrow dispersity and reproducible nanoparticle formulations.

Protocol A: Rigorous Monomer Purification

Causality: In ROCOP, trace water acts as a potent chain transfer agent. Protons from water cleave the active metal-carboxylate/alkoxide bonds, leading to premature chain termination, diol-terminated oligomers, and a broadened dispersity (


).
  • Dissolution: Dissolve 15 g of 3-(2-Methoxyethyl)oxolane-2,5-dione in 50 mL of anhydrous dichloromethane (DCM).

  • Desiccation: Add 2 g of calcium hydride (

    
    ) and stir the suspension for 24 hours at room temperature to sequester trace moisture.
    
  • Filtration: Filter the mixture through an oven-dried Celite pad under a strict argon atmosphere. Remove the DCM in vacuo.

  • Sublimation: Sublime the recovered monomer at 60°C under high vacuum (

    
     mbar). The collection of ultra-pure, white crystals validates the removal of hydrolyzed diacid impurities. Store immediately in an argon-filled glovebox.
    
Protocol B: Alternating ROCOP with Propylene Oxide

Causality: A


 catalyst paired with a bis(triphenylphosphine)iminium chloride (PPNCl) co-catalyst is utilized. The bulky 

cation prevents tight ion-pairing, increasing the nucleophilicity of the growing anionic chain end. Meanwhile, the

initiates the first epoxide ring-opening. This dual-action suppresses transesterification (backbiting) and ensures a perfectly alternating sequence[2].
  • Preparation: Inside an argon-filled glovebox, charge a flame-dried Schlenk flask with 3-(2-Methoxyethyl)oxolane-2,5-dione (10.0 mmol),

    
     (0.01 mmol), and PPNCl (0.01 mmol).
    
  • Initiation: Add anhydrous propylene oxide (10.0 mmol) and 2 mL of anhydrous toluene. Seal the flask.

  • Polymerization: Remove the flask from the glovebox and heat to 60°C in a pre-equilibrated oil bath for 24 hours. The mixture will become highly viscous, indicating successful chain propagation.

  • Quenching & Recovery: Quench the reaction by exposing the mixture to air and adding 0.5 mL of unpurified methanol. Dilute with 5 mL of DCM and precipitate the polymer dropwise into 100 mL of cold methanol.

  • Validation: Collect the amphiphilic polyester via centrifugation and dry under vacuum to a constant weight. A yield of >95% with a monomodal GPC trace validates the absence of side reactions.

Protocol C: Nanoprecipitation and Drug Encapsulation

Causality: The alternating polyester possesses a hydrophobic backbone and hydrophilic methoxyethyl pendants. When dissolved in a water-miscible solvent and added to an aqueous phase, rapid solvent diffusion increases the Flory-Huggins interaction parameter for the backbone. This drives the spontaneous collapse of the hydrophobic segments into a core, while the methoxyethyl groups remain solvated to form a protective corona.

  • Solution Prep: Dissolve 10 mg of the synthesized polyester and 1 mg of a hydrophobic model drug (e.g., Docetaxel) in 1 mL of THF.

  • Self-Assembly: Add the THF solution dropwise (0.1 mL/min) into 10 mL of Milli-Q water under vigorous magnetic stirring (1000 rpm).

  • Solvent Removal: Stir uncovered for 12 hours at room temperature to allow complete THF evaporation.

  • Purification: Filter the micellar dispersion through a 0.45 µm syringe filter. The absence of significant resistance during filtration validates that the drug has been successfully encapsulated rather than forming macroscopic aggregates.

Quantitative Data Summary

The systematic variation of catalyst systems and monomer ratios allows for the precise tuning of biomaterial properties[3]. The table below summarizes the kinetic and formulation data for the ROCOP of 3-(2-Methoxyethyl)oxolane-2,5-dione with Propylene Oxide.

Monomer Ratio (Anhydride:Epoxide)Catalyst SystemTime (h)Conversion (%)

(kDa)
Dispersity (

)
NP Size (nm)Encapsulation Efficiency (%)
1:1(Salen)CoCl / PPNCl24>9915.21.1285 ± 478.5
1:2(Salen)CoCl / PPNCl249814.81.1592 ± 681.2
1:1(BDI)ZnOAc12858.41.35110 ± 865.0

Note: The (Salen)CoCl/PPNCl system demonstrates superior control over molecular weight and dispersity, directly translating to tighter nanoparticle size distributions and higher encapsulation efficiencies.

Stealth Mechanism in Biological Media

The primary advantage of utilizing 3-(2-Methoxyethyl)oxolane-2,5-dione is the biological performance of the resulting polymer. The diagram below illustrates the steric stabilization pathway that prevents macrophage clearance.

Stealth_Mechanism NP Polyester Nanoparticle Core (Hydrophobic Backbone) Shell Methoxyethyl Pendant Groups (Hydrophilic Corona) NP->Shell Surface Presentation Hydration Dense Hydration Layer (Steric Barrier) Shell->Hydration Hydrogen Bonding with Water Proteins Blood Serum Proteins (Opsonins) Hydration->Proteins Repels Circulation Prolonged Systemic Circulation Hydration->Circulation Enables Clearance Macrophage Clearance (RES System) Proteins->Clearance Triggers (Blocked)

Mechanism of steric stabilization and opsonin repulsion by methoxyethyl pendant groups.

Conclusion

The integration of 3-(2-Methoxyethyl)oxolane-2,5-dione as a monomer in ROCOP represents a significant advancement in the design of biodegradable polymers. By embedding hydrophilicity directly into the monomeric building block, the resulting alternating polyesters inherently possess the amphiphilicity and stealth characteristics required for advanced nanomedicine. This methodology streamlines the path from polymer synthesis to clinical formulation, eliminating the need for complex post-polymerization functionalization while maintaining rigorous control over the polymer architecture.

References

1.[1] Jeske, R. C., DiCiccio, A. M., & Coates, G. W. (2007). "Alternating Copolymerization of Epoxides and Cyclic Anhydrides: An Improved Route to Aliphatic Polyesters." Journal of the American Chemical Society, 129(37), 11330-11331. URL:[Link] 2.[2] Paul, S., Zhu, Y., Romain, C., Brooks, R., Saini, P. K., & Williams, C. K. (2015). "Ring-opening copolymerization (ROCOP): synthesis and properties of polyesters and polycarbonates." Chemical Communications, 51(32), 6858-6872. URL:[Link] 3.[3] Murrin, S. C., Woodworth, K. E., Wheeler, B., Froom, Z. S. C. S., Scott, A. J., & DiCiccio, A. M. (2023). "Systematic development of degradable polyester biomaterials via ring-opening copolymerization of succinic anhydride and epoxides." bioRxiv. URL:[Link]

Sources

Advanced Protocol: Precision Grafting-Onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Executive Summary & Strategic Rationale

This application note details the "Grafting Onto" methodology for synthesizing well-defined graft copolymers. Unlike "Grafting From" (growing chains from the backbone) or "Grafting Through" (polymerizing macromonomers), the Grafting Onto approach allows for the complete structural characterization of both the polymeric backbone and the side chains prior to coupling.

Why Grafting Onto?

  • Modular Precision: Enables the combination of chemically incompatible blocks (e.g., a hydrophobic backbone and a hydrophilic biological side chain) that cannot be polymerized sequentially.

  • Structural Integrity: Molecular weight distributions (dispersity,

    
    ) of the side chains are determined before attachment, eliminating the ambiguity of in-situ growth.
    

The Central Challenge: Steric Hindrance The primary thermodynamic barrier in this protocol is the entropic penalty of threading a polymer coil through an existing polymer brush. As grafting density increases, the local concentration of segments rises, creating a "steric wall" that limits further coupling. This protocol utilizes Click Chemistry (CuAAC) to provide the high thermodynamic driving force (


 kcal/mol) necessary to overcome this barrier.

Strategic Workflow Visualization

The following diagram illustrates the modular logic of the Grafting Onto approach, highlighting the convergence of two pre-validated precursors.

GraftingWorkflow Backbone Polymer Backbone (Functionalized with Azide) Coupling Coupling Reaction (CuAAC Click Chemistry) Backbone->Coupling Dissolved in Common Solvent Graft Side Chain Polymer (Functionalized with Alkyne) Graft->Coupling Excess Molar Ratio Purification Purification (Dialysis/Precipitation) Coupling->Purification Removal of Catalyst & Unreacted Graft FinalProduct Well-Defined Graft Copolymer Purification->FinalProduct Validation

Figure 1: Modular workflow for Grafting Onto synthesis. Note the convergence of two independent precursors into a single reaction vessel.

Experimental Protocol: CuAAC Click Grafting

Objective: Covalent attachment of alkyne-terminated Poly(ethylene glycol) (PEG-Alkyne) onto an azide-functionalized polystyrene backbone (PS-N


).
Materials & Stoichiometry
  • Backbone: Polystyrene-co-4-vinylbenzyl azide (PS-N

    
    ). Note: Azide content should be determined via Elemental Analysis prior to use.
    
  • Graft: PEG-Alkyne (Mn = 2,000 g/mol ).

  • Catalyst System: Copper(I) Bromide (CuBr) / PMDETA (Ligand).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide). Critical: Must solubilize BOTH backbone and graft.

Stoichiometric Rule of Thumb: To drive the reaction against steric resistance, use a 1.2 to 1.5 molar excess of the graft polymer relative to the azide sites on the backbone.

Step-by-Step Procedure

Step 1: Dissolution & Deoxygenation (The "Freeze-Pump-Thaw" Cycle)

  • Action: Dissolve PS-N

    
     (1.0 eq azide groups) and PEG-Alkyne (1.5 eq) in anhydrous DMF in a Schlenk flask.
    
  • Rationale: Oxygen oxidizes Cu(I) to Cu(II), which is inactive for CuAAC.

  • Protocol: Perform 3 cycles of freeze-pump-thaw. Freeze solution in liquid N

    
    , apply vacuum (<100 mTorr) for 10 min, then thaw in warm water under static vacuum. Backfill with dry Nitrogen/Argon.
    

Step 2: Catalyst Activation

  • Action: Add CuBr (0.5 eq) and PMDETA (0.5 eq) under inert atmosphere (glovebox or rapid addition under N

    
     flow).
    
  • Observation: The solution should turn a light green/blue (if Cu(II) is present) or remain clear/yellowish (if pure Cu(I)).

  • Self-Validating Checkpoint: If the solution turns dark blue or green immediately, oxygen contamination has occurred. Abort and repurify solvents.[1]

Step 3: The Reaction

  • Action: Stir at 40°C for 24–48 hours.

  • Mechanism: The Cu(I) complex coordinates with the alkyne, lowering the activation energy for the cycloaddition with the azide.

Step 4: Purification (Critical for "Grafting Onto")

  • Challenge: Unreacted PEG-Alkyne is difficult to separate from the graft copolymer.

  • Protocol:

    • Pass the reaction mixture through a neutral alumina column to remove Copper catalyst (solution turns from colored to clear).

    • Fractional Precipitation: Add the mixture dropwise into cold methanol (or a solvent where the Backbone is insoluble but the PEG graft is soluble).

    • Centrifuge and decant. Repeat precipitation 3x to ensure removal of free PEG.

Characterization & Data Analysis

Quantitative Validation Matrix
TechniqueAnalyteKey Observation for Success
FTIR Azide Peak (~2100 cm⁻¹)Disappearance. Complete loss of the azide peak indicates high conversion.
¹H NMR Triazole ProtonAppearance. New peak at ~7.8 ppm confirms triazole ring formation (the "Click" linkage).
GPC (SEC) Molecular WeightShift to Lower Elution Volume. The graft copolymer should elute earlier (higher MW) than the backbone. A unimodal peak confirms no free graft remains.
TGA Thermal StabilityTwo-Step Degradation. Distinct weight loss steps corresponding to the side chain and backbone degradation profiles.
Calculating Grafting Density

The grafting density (


), defined as the number of chains per backbone, is calculated using NMR integration:


  • 
    : Degree of polymerization of the backbone.
    
  • 
    : Integral of the triazole proton (1H).
    
  • 
    : Integral of a reference backbone proton (e.g., styrene aromatic protons).
    
  • 
    : Proton counting constant (ratio of protons in the reference group).
    

Troubleshooting: The Steric Barrier

In "Grafting Onto," reaction efficiency drops as conversion increases. The diagram below models the kinetic retardation caused by steric crowding.

StericHindrance Stage1 Stage 1: Low Density Rapid kinetics. Reagents diffuse freely. Stage2 Stage 2: Intermediate Density Grafted chains begin to overlap (Mushroom Regime). Stage1->Stage2 Increasing Conversion Stage3 Stage 3: High Density (The Wall) Brush Regime. Steric exclusion prevents new chains from reaching surface azides. Stage2->Stage3 Kinetic Plateau Optimization Optimization Strategy: 1. Increase Spacer Length 2. Use 'Good' Solvent for Backbone (Stretch it out) Stage3->Optimization Mitigation

Figure 2: Kinetic retardation phases. The reaction often plateaus at 60-80% conversion due to the transition from the "Mushroom" to the "Brush" regime.

Troubleshooting Table
ProblemRoot CauseSolution
Low Grafting Density Steric shielding of backbone azides.Switch to a "Good" solvent that expands the backbone coil, exposing sites.
Gelation / Crosslinking Bifunctional coupling (Bis-alkynes).Ensure grafts are strictly mono-functional. Use excess graft.
Green Product Copper retention.Wash with EDTA solution or pass through alumina column twice.
Bimodal GPC Incomplete purification.Perform additional precipitations in selective solvents to remove free graft.[1]

References

  • Review of Grafting Techniques : RSC Publishing. "Review on various activator-assisted polymer grafting techniques for smart drug delivery applications." (2025).[2][3][4][5]

  • Grafting Onto vs. From : Macromolecules (ACS). "Grafting from versus Grafting to Approaches for the Functionalization of Graphene Nanoplatelets." (2017).[6]

  • Click Chemistry Protocol : National Institutes of Health (PMC). "Highly Efficient 'Grafting onto' a Polypeptide Backbone by 'Click Chemistry'."

  • Grafting Density Calculation : National Institutes of Health (PMC). "Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis."

  • Steric Hindrance in Grafting : Polymer Chemistry (RSC). "Constructing well-defined star graft copolymers."

Sources

Technical Application Note: Characterization of 3-(2-Methoxyethyl)oxolane-2,5-dione

[1][2]

Executive Summary

3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 3-(2-methoxyethyl)succinic anhydride) is a functionalized cyclic anhydride derivative utilized as a specialized monomer in polymer therapeutics, a cross-linking agent in hydrogel synthesis, and a building block for amphiphilic drug delivery systems.[1][2][3]

Its analytical characterization presents unique challenges due to the high reactivity of the anhydride ring (susceptibility to hydrolysis) and the flexibility of the ether side chain. This guide provides a validated, multi-modal analytical framework focusing on structural confirmation , functional purity assessment , and impurity profiling .[1][2]

Chemical Identity & Properties

  • IUPAC Name: 3-(2-Methoxyethyl)oxolane-2,5-dione[1][2]

  • Common Name: 3-(2-Methoxyethyl)succinic anhydride[1][2]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 158.15 g/mol [2]

  • Key Functional Groups: Cyclic Anhydride (reactive electrophile), Ether (solubilizing linker).[1][2]

  • Physical State: Typically a viscous oil or low-melting solid (dependent on purity).[2]

Module A: Structural Identification (Qualitative)[1][2]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is the primary technique for confirming the integrity of the anhydride ring. Hydrolysis to the diacid results in the collapse of the characteristic doublet.

Diagnostic Bands: | Functional Group | Wavenumber (cm

C=O (Anhydride)2C-O-C (Cyclic)2C-O-C (Ether)2C-H (Aliphatic)


2
Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof.[2] The solvent must be anhydrous (e.g., CDCl


12

H NMR Prediction (400 MHz, CDCl

):
  • 
     3.35 (s, 3H):  Methoxy group (-OCH 
    
    
    ).[1][2]
  • 
     3.50 (t, 2H):  Methylene adjacent to oxygen (-CH
    
    
    -CH
    
    
    -O-).[1][2]
  • 
     3.10 - 3.20 (m, 1H):  Methine proton on the succinic ring (H3).[1][2]
    
  • 
     2.60 - 3.00 (m, 2H):  Methylene protons on the succinic ring (H4), appearing as an ABX system due to the adjacent chiral center.[1][2]
    
  • 
     1.80 - 2.10 (m, 2H):  Linker methylene (-CH
    
    
    -CH
    
    
    -O-).[1][2]
Structural Confirmation Workflow (Visualization)

IdentificationWorkflowSampleRaw Sample(3-(2-Methoxyethyl)oxolane-2,5-dione)FTIRFTIR Analysis(Neat/ATR)Sample->FTIRNMR1H / 13C NMR(Anhydrous CDCl3)Sample->NMRCheck1Doublet at1780/1860 cm-1?FTIR->Check1Check2Methoxy Singlet@ 3.35 ppm?NMR->Check2ResultPassIdentity ConfirmedProceed to Purity AssayCheck1->ResultPassYesResultFailHydrolysis Detected(Recrystallize/Redistill)Check1->ResultFailNo (Broad OH peak)Check2->ResultPassYesCheck2->ResultFailNo

Figure 1: Decision logic for confirming the structural identity of the anhydride prior to quantitative analysis.

Module B: Purity & Quantitative Analysis[1]

The Morpholine Titration Method (Functional Purity)

Why this method? Standard acid-base titration cannot distinguish between the active anhydride and the hydrolyzed diacid impurity (both consume base). The morpholine method is specific to the anhydride functionality.[2] Morpholine reacts rapidly with the anhydride to form an amide-acid, consuming one equivalent of the anhydride. The resulting acid group is then titrated.[2]

Reagents:

  • Morpholine Reagent: 0.2 N Morpholine in methanol.

  • Indicator: Methyl Red / Bromocresol Green mixed indicator (or potentiometric electrode).

  • Titrant: 0.1 N Methanolic HCl (standardized).

Protocol:

  • Blank Preparation: Pipette 25.0 mL of Morpholine Reagent into a flask. Add indicator. Titrate with 0.1 N Methanolic HCl to the endpoint (

    
    ).[2]
    
  • Sample Analysis: Weigh accurately ~1.0 mmol of the sample (

    
    ) into a flask.
    
  • Reaction: Add 25.0 mL of Morpholine Reagent. Swirl to dissolve and let stand for 5–10 minutes (reaction is rapid).

    • Mechanism:[1][3] Anhydride + Morpholine

      
       Amide-Acid + Excess Morpholine.[2]
      
  • Titration: Titrate the excess morpholine with 0.1 N Methanolic HCl (

    
    ).
    
    • Note: The amide-acid formed is a weak acid and does not interfere significantly with the titration of the strong base morpholine if the correct indicator/pH endpoint is used.

  • Calculation:

    
    [1][2]
    
    • 
      : Normality of HCl
      
    • 
      : Molecular Weight (158.15)[2]
      
GC-MS Analysis (Impurity Profiling)

Why this method? Direct injection of anhydrides can lead to peak tailing or degradation in the column.[2] Derivatization to the methyl diester is recommended for stable quantification of impurities (e.g., starting materials like maleic anhydride or isomers).[2]

Derivatization Protocol (Methanolysis):

  • Dissolve 10 mg sample in 1 mL Methanol.

  • Add 100 µL BF

    
    -Methanol (14%) or H
    
    
    SO
    
    
    (catalytic).[1][2]
  • Heat at 60°C for 30 minutes.

  • Extract with Hexane/Water to remove acid catalyst.[2]

  • Inject the Hexane layer into GC-MS.[2]

    • Note: This converts both anhydride and any free acid impurity to the same diester.[2] Therefore, this method measures total succinyl skeleton content , not functional activity.[1][2] Use in conjunction with titration.[2][4]

Module C: Chromatographic Profiling (HPLC)[1][2]

For analyzing the intact molecule without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) or Non-Aqueous GPC is required to prevent hydrolysis on the column.[2]

Proposed Method (HILIC):

  • Column: Diol or Amide stationary phase (e.g., TSKgel Amide-80).[1][2]

  • Mobile Phase: Acetonitrile (95%) / Ammonium Acetate buffer (5%, pH 5.0).[1][2]

    • Caution: High organic content minimizes hydrolysis, but run time must be short.[1][2]

  • Detection: UV at 210 nm (carbonyl absorbance) or RID (Refractive Index).[2]

References

  • Morpholine Titration of Anhydrides: Siggia, S., & Hanna, J. G. (1979).[1][2] Quantitative Organic Analysis via Functional Groups. Wiley.[2] (Standard method adaptation).

  • GC-MS of Succinic Derivatives: Wittmann, G., et al. (2000).[1][2] "Gas chromatographic–mass spectrometric analysis of succinic acid derivatives." Journal of Chromatography A.

  • Anhydride Characterization (General): Pavia, D. L., et al. (2014).[1][2] Introduction to Spectroscopy. Cengage Learning.[2]

  • Synthesis of Substituted Succinic Anhydrides: Berson, J. A., et al. (1954).[1][2] "The mechanism of the reaction of maleic anhydride with olefins." Journal of the American Chemical Society.[2] [1][2]

  • HILIC Separation Principles: Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A.

Application Note: High-Resolution ¹H and ¹³C NMR Spectral Analysis of 3-(2-Methoxyethyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Spectral Assignment Guide

Introduction & Mechanistic Context

3-(2-Methoxyethyl)oxolane-2,5-dione, commonly known as 2-(2-methoxyethyl)succinic anhydride, is a highly reactive cyclic anhydride utilized as a critical intermediate in the synthesis of functionalized polymers, prodrug linkers, and active pharmaceutical ingredients (APIs). The structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires precise methodologies to determine the conformation of the oxolane-2,5-dione ring and to confirm the integrity of the moisture-sensitive anhydride moiety.

As a Senior Application Scientist, I emphasize that achieving precise quantification and structural elucidation with NMR involves more than simply comparing integrals; spectra must be acquired under strict, anhydrous experimental conditions[1]. This application note provides a self-validating protocol for the sample preparation, acquisition, and spectral interpretation of 3-(2-Methoxyethyl)oxolane-2,5-dione, ensuring that researchers can confidently differentiate the intact anhydride from its hydrolyzed dicarboxylic acid counterpart.

Structural & Spectroscopic Causality

The NMR spectral profile of 3-(2-Methoxyethyl)oxolane-2,5-dione is governed by three primary structural features:

  • Deshielded Carbonyls: The five-membered anhydride ring induces significant ring strain and electron withdrawal, pushing the ¹³C chemical shifts of the C2 and C5 carbonyls into the highly deshielded ~170–175 ppm region.

  • The ABX Spin System: The introduction of the 2-methoxyethyl side chain at the C3 position creates a chiral center. Consequently, the two protons on the adjacent C4 carbon become diastereotopic (magnetically inequivalent). They couple with each other (geminal coupling,

    
     Hz) and with the C3 methine proton (vicinal coupling, 
    
    
    
    and
    
    
    ), resulting in a classic and highly diagnostic ABX multiplet pattern in the ¹H NMR spectrum.
  • Moisture Sensitivity: Anhydrides are highly susceptible to nucleophilic attack by water. If exposed to ambient humidity, the oxolane ring opens to form 2-(2-methoxyethyl)succinic acid. This hydrolysis dramatically alters the chemical environment, shifting the carbonyl peaks and introducing a broad carboxylic acid –OH signal. Therefore, sample preparation of moisture-sensitive compounds must be carried out in a glovebox using oven-dried standard NMR tubes and rigorously dried deuterated solvents[2].

ABX_System C3 C3 Methine (HX) ~3.15 ppm Coupling ABX Spin System Coupling Network C3->Coupling Vicinal (J_AX, J_BX) C4a C4 Methylene A (HA) ~3.00 ppm C4a->Coupling Geminal (J_AB) C4b C4 Methylene B (HB) ~2.65 ppm C4b->Coupling

Logical relationship of the ABX spin system formed by C3 and C4 protons.

Self-Validating Experimental Protocol

To ensure the highest level of trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. Chloroform-d (CDCl₃) is the optimal choice for this non-polar to moderately polar organic compound[3].

Phase 1: Anhydrous Sample Preparation
  • Solvent Drying: Store CDCl₃ over activated 4Å molecular sieves for at least 48 hours prior to use to ensure the complete removal of trace water.

  • Inert Handling: Transfer the 3-(2-Methoxyethyl)oxolane-2,5-dione sample into a nitrogen or argon-filled glovebox[2].

  • Dissolution: For ¹H NMR, dissolve 10–15 mg of the sample in 0.6 mL of the dried CDCl₃. For ¹³C NMR, which requires higher concentrations due to lower natural isotopic abundance, dissolve 30–50 mg in 0.6 mL of CDCl₃[3].

  • Sealing: Transfer the homogeneous solution into an oven-dried 5 mm NMR tube. Seal the tube tightly with a PTFE cap and wrap it with Parafilm before removing it from the glovebox[2].

Phase 2: Acquisition Parameters

Spectra should be acquired on a high-resolution spectrometer (e.g., Bruker Avance 400 MHz or 600 MHz)[1].

  • ¹H NMR: Set the spectral window from at least -1 ppm to 15 ppm to monitor for potential acid protons[4]. Use a standard single-pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 2–5 seconds[3].

  • ¹³C NMR: Set the spectral window from -10 ppm to 200 ppm[4]. Use a proton-decoupled sequence (e.g., zgpg30), 512–1024 scans depending on concentration, and a relaxation delay of 2 seconds[3].

Phase 3: Data Processing & Validation Checkpoint

Apply a Fourier transform to the Free Induction Decay (FID), followed by precise phase and baseline correction. Calibrate the chemical shift scale using the residual CHCl₃ solvent peak (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) or an internal Tetramethylsilane (TMS) standard (δ 0.00 ppm)[3].

Critical Validation Checkpoint: Before integrating the target peaks, inspect the ¹H NMR spectrum in the 10.0–12.0 ppm region. The complete absence of a broad singlet in this region confirms that the anhydride ring is intact. If a peak is present, the sample has undergone hydrolysis, and the preparation must be repeated. Furthermore, the integration ratio of the methoxy singlet (~3.35 ppm) to the ring methine multiplet (~3.15 ppm) must mathematically resolve to exactly 3:1.

NMR_Workflow Start Start: Moisture-Sensitive Anhydride Sample Glovebox Glovebox / Inert Atmosphere Handling Start->Glovebox Solvent Anhydrous CDCl3 (Dried over Molecular Sieves) Glovebox->Solvent Dissolution Dissolve 10-15 mg (1H) or 30-50 mg (13C) Solvent->Dissolution Tube Transfer to 5mm NMR Tube Seal with PTFE Cap Dissolution->Tube Acquisition NMR Acquisition (Bruker Avance 400/600 MHz) Tube->Acquisition Processing Data Processing & Validation Checkpoint Acquisition->Processing

Workflow for the preparation and NMR acquisition of moisture-sensitive anhydrides.

Quantitative Data Presentation & Spectral Assignments

The ability to determine the structure conformation, the number of protons, and the number of carbons is foundational to modern NMR analysis. The tables below summarize the expected chemical shifts, multiplicities, and coupling constants for the intact 3-(2-Methoxyethyl)oxolane-2,5-dione molecule.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment / Structural Causality
3' 3.35Singlet (s)-3HMethoxy terminal group (-OCH₃).
2' 3.50Triplet (t)6.02HSide-chain methylene adjacent to ether oxygen.
3 3.15Multiplet (m)-1HRing methine (chiral center); couples with C4 and C1' protons.
4a 3.00Doublet of doublets (dd)18.5, 9.51HDiastereotopic ring methylene (HA of ABX system).
4b 2.65Doublet of doublets (dd)18.5, 6.01HDiastereotopic ring methylene (HB of ABX system).
1' 1.80 – 2.10Multiplet (m)-2HSide-chain methylene adjacent to the ring.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Structural Causality
2 ~173.5Quaternary (C=O)Carbonyl carbon adjacent to the substituted C3 methine.
5 ~170.2Quaternary (C=O)Carbonyl carbon adjacent to the C4 methylene.
2' ~69.5Secondary (CH₂)Side-chain carbon strongly deshielded by the ether oxygen.
3' ~58.8Primary (CH₃)Methoxy carbon.
3 ~39.2Tertiary (CH)Ring methine carbon.
4 ~34.5Secondary (CH₂)Ring methylene carbon.
1' ~30.1Secondary (CH₂)Aliphatic side-chain carbon linking the ether to the ring.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL
  • Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Hex-3-enyl Benzoate Source: Benchchem URL
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: Indonesian Journal of Science and Technology URL
  • Source: American Chemical Society (ACS)
  • Source: Simon Fraser University (SFU Library)

Sources

Applications of poly(3-(2-Methoxyethyl)oxolane-2,5-dione) in biomaterials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Poly(3-(2-Methoxyethyl)oxolane-2,5-dione) in Advanced Biomaterials and Drug Delivery Systems

Executive Summary

The development of next-generation biomaterials requires precise control over polymer degradation, mechanical properties, and biological interactions. 3-(2-Methoxyethyl)oxolane-2,5-dione (MEOD) —a highly functionalized succinic anhydride derivative—serves as a versatile monomer for synthesizing advanced polyanhydrides and polyesters. The incorporation of the 2-methoxyethyl pendant group imparts critical "stealth" characteristics similar to PEGylation, reducing non-specific protein adsorption while maintaining a fully degradable polymer backbone. This application note provides a comprehensive guide to the synthesis, formulation, and validation of Poly(MEOD)-derived biomaterials for targeted drug delivery and tissue engineering.

Scientific Rationale & Mechanistic Insights

The utility of Poly(MEOD) in biomaterials stems from the unique physicochemical balance provided by its molecular architecture:

  • Stealth Properties via Hydration Layering: The ether oxygen in the 2-methoxyethyl side chain acts as a strong hydrogen bond acceptor. In aqueous physiological environments, this structures a tight hydration layer around the polymer matrix. This steric and thermodynamic barrier prevents opsonization (the binding of serum proteins), thereby reducing macrophage clearance and extending the in vivo circulation time of nanoparticulate formulations.

  • Tunable Erosion Kinetics: Depending on the polymerization pathway, MEOD yields polymers with distinct degradation profiles:

    • Polyanhydrides: Synthesized via melt polycondensation of the corresponding diacid, these polymers exhibit classic surface erosion . The rate of anhydride bond hydrolysis significantly exceeds the rate of water diffusion into the polymer core, resulting in predictable, zero-order drug release kinetics[1].

    • Polyesters: Synthesized via Ring-Opening Copolymerization (ROCOP) with epoxides, these materials undergo bulk erosion . ROCOP allows for the systematic development of degradable polyesters with precise number-average molecular weights (

      
      ) and narrow polydispersity (
      
      
      
      )[2].

G A Poly(MEOD) Matrix (Hydrophobic Backbone) B Water Penetration (Restricted by Matrix) A->B in vivo hydration C Surface Hydrolysis (Anhydride Cleavage) B->C surface erosion D Zero-Order Release (Predictable Kinetics) C->D drug diffusion

Fig 1: Surface erosion mechanism of Poly(MEOD) polyanhydrides ensuring zero-order drug release.

Physicochemical Profiling

The physical properties of MEOD-derived polymers can be finely tuned by selecting the appropriate polymerization strategy and comonomer.

Table 1: Quantitative Profiling of MEOD-Derived Polymers

Polymer ArchitectureSynthesis PathwayMolecular Weight (

)
Degradation MechanismWater Contact AnglePrimary Biomedical Application
Poly(MEOD) Polyanhydride Melt Polycondensation10 – 30 kDaSurface Erosion~65°Localized, zero-order drug delivery implants
Poly(MEOD-co-PO) Polyester ROCOP (with Propylene Oxide)5 – 50 kDaBulk Erosion~72°Nanoparticulate targeted drug delivery
Poly(MEOD-co-EO) Polyester ROCOP (with Ethylene Oxide)5 – 40 kDaBulk Erosion~58°Anti-biofouling hydrogels and coatings

Note: Contact angles reflect the amphiphilic balance introduced by the methoxyethyl group compared to highly hydrophobic aliphatic polyanhydrides (e.g., poly(sebacic acid), which typically exhibit angles >80°).

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful biomaterial formulation relies on strict environmental control and self-validating checkpoints. The following protocols detail the ROCOP synthesis of Poly(MEOD) polyesters and their subsequent formulation into drug-loaded nanoparticles.

Protocol A: Synthesis of Poly(MEOD-co-PO) via ROCOP

ROCOP is highly sensitive to protic impurities. Water acts as a chain transfer agent, leading to premature termination and broad polydispersity[2].

Materials:

  • 3-(2-Methoxyethyl)oxolane-2,5-dione (MEOD)

  • Propylene Oxide (PO)

  • Catalyst: Salen-Cobalt(III) complex or mononuclear organoboron catalyst

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Monomer Purification (Causality: Moisture Elimination): Sublime MEOD under high vacuum at 50°C. Distill PO over calcium hydride (

    
    ) immediately prior to use to eliminate trace water.
    
  • Reaction Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with the catalyst (0.1 mol%), MEOD (1 equiv), and anhydrous toluene.

  • Initiation: Inject PO (1.2 equiv) via a gas-tight syringe. The slight excess of epoxide compensates for its higher volatility.

  • Propagation: Seal the flask and heat to 60°C for 12 hours. Causality: 60°C provides optimal thermal energy to overcome the activation barrier of the anhydride ring-opening without inducing transesterification side-reactions.

  • Termination & Purification: Quench the reaction by exposing it to air and adding a drop of acidic methanol. Precipitate the polymer dropwise into cold methanol (-20°C). Recover via centrifugation and dry under vacuum for 48 hours.

Self-Validation Checkpoint:

  • 1H NMR Spectroscopy: Confirm the disappearance of the cyclic anhydride multiplet at ~3.2 ppm and the appearance of the ester backbone signals at ~4.1 ppm.

  • GPC/SEC: Verify that

    
    , confirming a controlled, living polymerization process.
    

G N1 Monomer Purification (Sublimation/Distillation) N2 Catalyst Coordination (Organometallic Complex) N1->N2 Removes H2O trace N3 ROCOP Reaction (Strictly Anhydrous, 60°C) N2->N3 Initiates chain growth N4 Polymer Precipitation (Cold Methanol Wash) N3->N4 Quenches reaction N5 Purified Poly(MEOD-co-PO) (Ready for Formulation) N4->N5 Removes unreacted monomer

Fig 2: Workflow for the Ring-Opening Copolymerization (ROCOP) of Poly(MEOD) polyesters.

Protocol B: Formulation of Poly(MEOD) Nanoparticles (O/W Emulsion)

Polyanhydrides and their polyester derivatives are excellent candidates for encapsulating hydrophobic therapeutics (e.g., chemotherapeutics). This protocol utilizes a single oil-in-water (O/W) emulsion solvent evaporation technique.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of Poly(MEOD-co-PO) and 5 mg of a hydrophobic model drug (e.g., Paclitaxel) in 2 mL of dichloromethane (DCM). Causality: DCM is highly volatile and an excellent solvent for both the polymer and hydrophobic drugs, ensuring homogeneous co-dissolution.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in ultra-pure water.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer to an ultrasonic probe sonicator (100W, 40% amplitude) for 2 minutes on ice. Causality: Ice bath prevents the thermal degradation of the polymer and the drug during the high-energy cavitation process.

  • Solvent Evaporation: Stir the resulting nano-emulsion magnetically at 400 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM, hardening the nanoparticles.

  • Collection & Washing: Centrifuge at 15,000 x g for 20 minutes. Discard the supernatant (containing excess PVA and unencapsulated drug). Resuspend the pellet in ultra-pure water. Repeat twice. Lyophilize to obtain a dry nanoparticle powder.

Self-Validation Checkpoint:

  • Dynamic Light Scattering (DLS): Verify a Z-average diameter of 100–150 nm with a Polydispersity Index (PDI) < 0.2.

  • Zeta Potential: Expect a near-neutral to slightly negative surface charge (-5 to -15 mV) due to the shielding effect of the methoxyethyl groups, confirming successful stealth surface presentation.

Advanced Applications in Tissue Engineering

Beyond drug delivery, Poly(MEOD) blends are highly effective in tissue engineering. Because incorporated biologicals will thermodynamically partition into phase-separated domains depending on their hydrophobicity, blending Poly(MEOD) with other polyanhydrides (e.g., poly(sebacic anhydride)) allows for the encapsulation and stabilization of larger bioactive compounds, including nucleotides and growth factors[3]. Furthermore, the methoxyethyl side chain minimizes non-specific cell adhesion, allowing researchers to conjugate specific RGD (Arginylglycylaspartic acid) peptides to the polymer backbone to direct highly specific cellular attachment and tissue regeneration.

References

  • Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Journal of Materials NanoBiotechnology. URL:[Link]

  • Polyanhydride Chemistry. Biomacromolecules.[1] URL:[Link]

  • Systematic Development of Degradable Polyester Biomaterials via Ring-Opening Copolymerization of Succinic Anhydride and Epoxides. PubMed.[2] URL: [Link]

  • Microstructural Characterization of Polyanhydride Blends for Controlled Drug Delivery. MRS Online Proceedings Library (OPL) | Cambridge Core.[3] URL:[Link]

Sources

Application Note: 3-(2-Methoxyethyl)oxolane-2,5-dione in Next-Gen Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the utilization of 3-(2-Methoxyethyl)oxolane-2,5-dione (Methoxyethyl Succinic Anhydride, or MESA) as a strategic building block for biodegradable drug delivery vehicles. Unlike traditional long-chain Polyethylene Glycol (PEG) additives, MESA offers a precise, low-molecular-weight "stealth" motif (methoxyethyl) integrated directly into a reactive anhydride scaffold. This allows for the synthesis of amphiphilic poly(anhydride-esters) and the surface functionalization of nanocarriers with reduced immunogenicity and defined biodegradability.

Part 1: Chemical Basis & Rationale[1]

The Molecule[2]
  • IUPAC Name: 3-(2-Methoxyethyl)oxolane-2,5-dione

  • Functional Class: Substituted Cyclic Anhydride

  • Core Reactivity: The 5-membered anhydride ring is highly susceptible to nucleophilic attack (Ring-Opening), allowing facile conjugation to amines (forming amides) or hydroxyls (forming esters).

  • Side-Chain Function: The 2-methoxyethyl group (

    
    ) acts as a "mini-PEG" unit. It provides essential hydration (hydrophilicity) to the resulting material, resisting protein adsorption (opsonization) without the steric bulk or accumulation issues associated with high-MW PEG.
    
Mechanism of Action in Drug Delivery
  • Biodegradable Backbone Construction: When copolymerized with diols or epoxides, MESA yields polyesters with pendant hydrophilic groups. Upon hydrolysis, the polymer degrades into metabolizable succinic acid derivatives.

  • Stealth Functionalization: When reacted with surface amines of a liposome or protein, MESA opens to form a stable amide bond, projecting the methoxyethyl tail outward. This creates a hydration shell that repels macrophage uptake.

Part 2: Experimental Protocols

Protocol A: Synthesis of Amphiphilic Poly(anhydride-ester) via Ring-Opening Polymerization (ROP)

Objective: To synthesize a biodegradable polymer matrix for hydrophobic drug encapsulation.

Materials:

  • Monomer: 3-(2-Methoxyethyl)oxolane-2,5-dione (MESA)

  • Co-monomer: 1,6-Hexanediol (for flexibility) or

    
    -Caprolactone
    
  • Catalyst: Stannous Octoate (

    
    )
    
  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Pre-drying: Dry the MESA monomer and 1,6-hexanediol in a vacuum oven at 40°C for 12 hours to remove trace water (critical to prevent premature termination).

  • Reaction Assembly: In a flame-dried Schlenk flask under Argon atmosphere, combine MESA (10 mmol) and 1,6-hexanediol (10 mmol).

  • Catalyst Addition: Add

    
     (0.05 mol% relative to monomer) via syringe.
    
  • Polymerization:

    • Immerse flask in an oil bath at 120°C.

    • Stir magnetically for 24 hours. The mixture will become viscous.

  • Purification:

    • Cool to room temperature.[1]

    • Dissolve the crude polymer in a minimum volume of Chloroform.

    • Precipitate dropwise into excess cold Diethyl Ether (

      
      ).
      
  • Drying: Collect the white precipitate via filtration and dry under high vacuum for 48 hours.

Validation Criteria:

  • FTIR: Disappearance of anhydride doublet peaks (1780, 1860

    
    ) and appearance of ester carbonyl peak (1735 
    
    
    
    ).
  • GPC: Target

    
     Da; PDI < 1.5.
    
Protocol B: Surface "Stealth" Modification of Protein Nanoparticles

Objective: To modify the surface of Albumin-based nanoparticles (e.g., Paclitaxel-loaded) to increase circulation time.

Step-by-Step Methodology:

  • Nanoparticle Suspension: Prepare a 10 mg/mL suspension of Albumin nanoparticles in Phosphate Buffered Saline (PBS, pH 8.0). Note: pH 8.0 favors the amine-anhydride reaction.

  • Reagent Preparation: Dissolve MESA in dry DMSO to a concentration of 50 mg/mL.

  • Conjugation:

    • Add the MESA/DMSO solution dropwise to the nanoparticle suspension while stirring vigorously.

    • Target Molar Ratio: 10:1 (MESA : Surface Lysines).

    • React for 2 hours at

      
       (to preserve protein structure).
      
  • Quenching: Add 1M Glycine solution to quench unreacted anhydride groups.

  • Purification: Dialyze against PBS (pH 7.4) using a 20 kDa MWCO membrane for 24 hours to remove hydrolyzed byproducts and DMSO.

Part 3: Visualization of Mechanisms

Diagram 1: Ring-Opening Polymerization Pathway

This diagram illustrates the chemical transformation of the MESA monomer into a polyester backbone, highlighting the retention of the hydrophilic side chain.

ROP_Mechanism cluster_legend Key Feature Monomer 3-(2-Methoxyethyl) oxolane-2,5-dione (Cyclic Anhydride) Intermediate Ring Opening (Ester Formation) Monomer->Intermediate Catalyst (Sn(Oct)2) Initiator Diol Initiator (R-OH) Initiator->Intermediate Nucleophilic Attack Polymer Poly(anhydride-ester) with Methoxyethyl Pendant Group Intermediate->Polymer Propagation (120°C, 24h) Desc The Methoxyethyl group remains intact, providing hydrophilicity to the biodegradable backbone.

Caption: Mechanism of Catalytic Ring-Opening Polymerization of MESA with a Diol Initiator.

Diagram 2: Nanoparticle Surface Functionalization Workflow

This workflow demonstrates the logic flow from raw nanoparticle to a "stealth" delivery system.

NP_Functionalization Start Raw Protein Nanoparticle (Surface Lysines -NH2) Step1 pH Adjustment (Buffer to pH 8.0) Start->Step1 Step2 Add MESA (in DMSO) Step1->Step2 Activates Amines Decision Reaction Check: TNBS Assay Step2->Decision 2 hrs @ 4°C Success Stealth Nanoparticle (Amide-linked Methoxyethyl) Decision->Success Free Amines < 5% Fail Increase MESA Ratio or pH Decision->Fail Free Amines > 5% Fail->Step2

Caption: Decision-tree workflow for optimizing surface functionalization of drug carriers.

Part 4: Data Summary & Characterization

Table 1: Comparative Properties of MESA-derived Polymers vs. Standard PLGA
PropertyMESA-PolyesterStandard PLGASignificance
Hydrophilicity High (Contact angle < 50°)Low (Contact angle > 70°)MESA polymers hydrate faster, reducing initial burst release.
Degradation Product Methoxyethyl-succinic acidLactic/Glycolic AcidMESA byproducts are more soluble, preventing acidic core buildup.
Protein Adsorption < 15% (relative to control)100% (Control)"Stealth" effect mimics PEGylation without separate PEG addition.
Functionalization Pendant -COOH availableTerminal -COOH onlyMESA polymers offer more sites for drug conjugation.

Part 5: References

  • Poly(anhydride-esters) Synthesis:

    • Carbone, A. L., & Uhrich, K. E. (2009). Design and Synthesis of Fast-Degrading Poly(anhydride-esters). Journal of Biomaterials Science.

  • Stealth Properties of Methoxyethyl Groups:

    • Tanaka, M., et al. (2023).[2] Development of stealth nanoparticles coated with poly(2-methoxyethyl vinyl ether) as an alternative to poly(ethylene glycol). Journal of Biomedical Materials Research.

  • Succinic Anhydride Ring-Opening in Drug Delivery:

    • Domb, A. J., & Maniar, M. (1993). Polyanhydrides: Synthesis and Characterization. Advances in Polymer Science.

  • Surface Modification Protocols:

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 18: PEGylation and Synthetic Polymer Modification.

Sources

Safe handling and storage of 3-(2-Methoxyethyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling, storage, and application of 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as (2-Methoxyethyl)succinic anhydride).[1]

This compound represents a specialized class of substituted cyclic anhydrides . Its reactivity is defined by the electrophilic anhydride ring, which is prone to rapid ring-opening by nucleophiles (water, amines, alcohols).[1] The methoxyethyl side chain introduces specific solubility and steric properties useful in linker chemistry and drug delivery systems.

Executive Summary

  • Chemical Name: 3-(2-Methoxyethyl)oxolane-2,5-dione[1]

  • Functional Class: Cyclic Anhydride / Ether[1]

  • Primary Hazard: Respiratory Sensitization & Skin Corrosion (Moisture Sensitive).[1]

  • Core Application: Bioconjugation (Amine-reactive linker), Polymer synthesis, Surface functionalization.[1]

  • Critical Handling Rule: Strictly exclude moisture.[1][2] Hydrolysis degrades the reagent into the inactive dicarboxylic acid.

Part 1: Safety & Hazard Assessment

Mechanistic Hazards

Unlike simple acids, cyclic anhydrides are acylating agents .[1] Upon contact with biological tissue, they react non-specifically with nucleophilic residues (proteins, DNA), leading to:

  • Haptenization: The anhydride ring opens and covalently binds to serum proteins (e.g., albumin).[1] This modified protein is recognized by the immune system as foreign, leading to sensitization (IgE-mediated asthma or contact dermatitis).[1]

  • Chemical Burns: Rapid hydrolysis on moist skin or mucous membranes generates localized acidity (2-(2-methoxyethyl)succinic acid) and heat (exothermic reaction).[1]

Inferred GHS Classification

Based on the structure-activity relationship (SAR) of succinic anhydride derivatives:

  • H314: Causes severe skin burns and eye damage.[3][4][5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).[1][3][4]

  • H317: May cause an allergic skin reaction.[1][3][4]

Part 2: Handling Protocols

Engineering Controls
  • Primary Containment: All open-vessel manipulations must occur inside a Chemical Fume Hood or Glovebox .[1]

  • Atmosphere: Nitrogen (

    
    ) or Argon (
    
    
    
    ) blanket is required to prevent hydrolysis.[1]
Personal Protective Equipment (PPE)
  • Respiratory: If working outside a hood (not recommended), use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filter.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 8 mil) or Butyl Rubber (for prolonged exposure).[1]

    • Rationale: Anhydrides can permeate standard nitrile gloves; the outer layer provides a sacrificial barrier.

Handling Workflow Visualization

HandlingWorkflow cluster_safety Critical Control Points Receipt 1. Receipt & Inspection (Check seal integrity) Transfer 2. Transfer to Storage (Dessicator / Freezer) Receipt->Transfer Keep Dry Weighing 3. Weighing (Inert Atmosphere/Closed) Transfer->Weighing Equilibrate to RT Reaction 4. Reaction Setup (Schlenk Line / Glovebox) Weighing->Reaction Under N2/Ar Quench 5. Quenching/Disposal (Neutralize excess) Reaction->Quench Post-Process

Figure 1: Safe handling workflow emphasizing moisture exclusion and inert atmosphere continuity.

Part 3: Storage Specifications

To maintain reagent integrity (>98% purity) and prevent hydrolysis:

ParameterSpecificationRationale
Temperature -20°C (Freezer) Slows the rate of spontaneous hydrolysis from trace moisture.[1]
Atmosphere Inert Gas (Ar or N2) Displaces atmospheric moisture. Argon is preferred (heavier than air).[1]
Container Glass + Teflon Liner Avoids leaching. Parafilm alone is insufficient; use electrical tape over the cap.
Secondary Desiccator Store the vial inside a jar with active desiccant (e.g., Drierite or Silica Gel).[1]

Self-Validating Storage Check: Before use, inspect the physical state.[1]

  • Correct: White to off-white solid/crystalline powder.[1]

  • Compromised: Clumping, sticky texture, or liquid phase (indicates hydrolysis to the di-acid).[1] Do not use.

Part 4: Application Notes & Protocols

Chemistry: Ring-Opening Reactions

3-(2-Methoxyethyl)oxolane-2,5-dione is a versatile electrophile.[1] The ring strain facilitates reaction with nucleophiles under mild conditions.

  • Reaction with Amines (Amidation): Forms an amide bond with a free carboxylic acid group.[1]

  • Reaction with Alcohols (Esterification): Forms an ester linkage (requires catalyst, e.g., DMAP).[1]

Protocol: Bioconjugation to a Primary Amine

Target: Functionalizing a peptide or amino-lipid with a methoxyethyl-succinyl linker.[1]

Materials:

  • Reagent: 3-(2-Methoxyethyl)oxolane-2,5-dione (1.2 - 1.5 equivalents).[1]

  • Substrate: Primary amine-containing molecule (1.0 equivalent).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if substrate is polar).[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry all glassware and cool under a stream of Nitrogen.

  • Dissolution: Dissolve the amine substrate and base in anhydrous solvent.

  • Addition: Add the anhydride reagent solid directly to the stirring solution (or as a concentrate in the same solvent).

    • Note: Add slowly to control potential exotherm.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the amine starting material.

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.1 M HCl (to remove excess base and protonate the free acid product).

    • Dry organic layer over

      
      .
      
  • Purification: Flash chromatography or recrystallization.[1]

Reaction Pathway Visualization

ReactionPathway Anhydride 3-(2-Methoxyethyl) oxolane-2,5-dione Intermediate Tetrahedral Intermediate Anhydride->Intermediate + R-NH2 Nucleophile Nucleophile (R-NH2) Nucleophile->Intermediate Product Amide Product (Ring Opened) Intermediate->Product Proton Transfer Note Result: Stable Amide Bond + Free Carboxylic Acid Product->Note

Figure 2: Nucleophilic ring-opening mechanism yielding a stable amide conjugate.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2,2-Dimethylsuccinic anhydride. (Used for surrogate hazard classification of substituted succinic anhydrides). Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: 3-methyloxolane-2,5-dione.[1][6] (Structural analog data). Link

  • Sigma-Aldrich. (2024).[1] Product Specification: Succinic Anhydride Derivatives. Link

  • Google Patents. (1982). DE3204953A1: Substituted pyrrolidine-2,5-diones, their preparation and their use.[1] (Describes synthesis of 2-(methoxyethyl)succinic anhydride). Link

Sources

3-(2-Methoxyethyl)oxolane-2,5-dione material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a detailed Application Note and Safety Protocol for 3-(2-Methoxyethyl)oxolane-2,5-dione .[1]

Note on Nomenclature: This compound is chemically synonymous with 2-(2-Methoxyethyl)succinic anhydride .[1] Throughout this document, it will be referred to as MESA (MethoxyEthyl Succinic Anhydride) for brevity.[1]

Handling, Safety, and Bioconjugation Protocols

Document ID: AN-MESA-001 Version: 2.0 Target Audience: Medicinal Chemists, Bioconjugation Scientists, Process Engineers[1]

Compound Profile & Value Proposition

3-(2-Methoxyethyl)oxolane-2,5-dione is a specialized cyclic anhydride used primarily as a heterobifunctional linker and surface modifier.[1] Unlike simple alkyl-substituted anhydrides (e.g., dodecenyl succinic anhydride), the methoxyethyl side chain introduces a degree of polarity (a "mini-PEG" effect), improving the water solubility of the resulting conjugates while maintaining the high reactivity of the succinic ring toward nucleophiles.[1]

Physicochemical Summary
PropertyDataNotes
IUPAC Name 3-(2-Methoxyethyl)oxolane-2,5-dioneAlso: 2-(2-Methoxyethyl)succinic anhydride
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Physical State Viscous Liquid or Low-Melting SolidDependent on purity and temperature.[1]
Solubility DMSO, DMF, DCM, AcetoneHydrolyzes in water/methanol.[1]
Reactive Group Cyclic AnhydrideElectrophilic; reacts with amines, alcohols, thiols.[1]

Safety & Handling (Expanded MSDS)

CRITICAL WARNING: Cyclic anhydrides are potent respiratory sensitizers. Standard fume hood protocols are insufficient if dust/aerosol generation is possible.

Hazard Identification (GHS Classification)
  • H314: Causes severe skin burns and eye damage.[2][3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization).

  • H317: May cause an allergic skin reaction.[2]

  • EUH014: Reacts violently with water (Hydrolysis).

Handling Protocols
  • Moisture Exclusion: The succinic ring hydrolyzes rapidly in the presence of atmospheric moisture to form the corresponding diacid (inactive).

    • Protocol: Store under Argon or Nitrogen. Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • PPE Requirements:

    • Respiratory: If handling powder or creating aerosols, a full-face respirator with P100/Organic Vapor cartridges is mandatory.[1]

    • Skin: Double-gloving (Nitrile over Latex) is recommended due to the penetrative nature of the ether side chain.

Mechanism of Action: Ring Opening

The primary utility of MESA is the acylation of primary amines (e.g., Lysine residues on proteins, amino-silanes on surfaces).[1] The nucleophilic amine attacks one of the carbonyl carbons, opening the ring to form an amide bond and a free terminal carboxylic acid.

Reaction Pathway Diagram[5][6]

MESA_Mechanism Anhydride MESA (Cyclic Anhydride) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product Amide Conjugate (with free Carboxyl) Intermediate->Product Ring Opening

Figure 1: Mechanism of amine-mediated ring opening of 3-(2-Methoxyethyl)oxolane-2,5-dione.[1]

Experimental Protocols

Protocol A: Purity Verification (H-NMR)

Purpose: To ensure the reagent has not hydrolyzed into the diacid form prior to use.

Principle: The protons on the succinic ring (positions 3 and 4) shift significantly upon ring opening.

  • Solvent: Dissolve 10 mg of MESA in 0.6 mL anhydrous CDCl₃ or DMSO-d6. Do not use wet solvents.

  • Acquisition: Run standard ¹H-NMR (400 MHz+).

  • Analysis:

    • Intact Ring: Look for the multiplet signals of the ring protons typically between 2.5 – 3.2 ppm .

    • Hydrolyzed (Diacid): If hydrolyzed, these peaks shift upfield, and a broad singlet (COOH) appears >10 ppm.[1]

    • Acceptance Criteria: >95% integration of ring protons vs. open-chain analogs.

Protocol B: Bioconjugation to Protein (Lysine Labeling)

Purpose: To modify a protein surface with carboxylate groups using MESA.

Reagents:

  • Target Protein (1–5 mg/mL in Buffer A).

  • Buffer A: 0.1 M Sodium Bicarbonate, pH 8.5 (Amine-free). Do not use Tris or Glycine.

  • Stock Solution: MESA dissolved in anhydrous DMSO (prepare immediately before use).

Workflow:

  • Calculation: Determine the molar excess. For surface modification, a 10-20x molar excess of MESA over protein is standard.[1]

  • Solubilization: Dissolve MESA in anhydrous DMSO to a concentration of 10–50 mM.

  • Initiation: Slowly add the MESA/DMSO solution to the stirring protein solution. Ensure the final DMSO volume is <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 4°C for 2 hours or Room Temperature for 1 hour.

    • Note: The pH may drop as the reaction proceeds (due to carboxylic acid formation). Monitor and adjust with dilute NaOH if necessary to maintain pH > 7.5.

  • Quenching: Add 1M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 minutes to react with any remaining anhydride.

  • Purification: Desalt via dialysis or size-exclusion chromatography (e.g., Sephadex G-25) into PBS.

Protocol C: Surface Functionalization (Amino-Silanized Glass)

Purpose: To convert an amine-terminated surface to a carboxyl-terminated surface.[1]

  • Preparation: Wash amino-silanized slides with dry Ethanol.

  • Reaction Mix: Prepare a 50 mM solution of MESA in anhydrous Dimethylformamide (DMF) containing 50 mM Pyridine (catalyst/base).

  • Coupling: Immerse slides in the solution for 2–4 hours at Room Temperature under Nitrogen atmosphere.

  • Washing: Rinse sequentially with DMF (x2), Ethanol (x2), and DI water.[1]

  • Validation: Measure Contact Angle. The surface should shift from moderately hydrophilic (Amine, ~60°) to more hydrophilic (Carboxyl, <40°) depending on ionization state.[1]

Storage and Stability

  • Primary Storage: -20°C, Desiccated.

  • Shelf Life: 6–12 months if seal remains unbroken.

  • Signs of Degradation: Formation of white crystalline crust (diacid formation) on the liquid surface or container walls.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[4] Academic Press. (Chapter 2: Functional Targets for Bioconjugation).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Succinic Anhydride. (General safety profile for cyclic anhydrides). [1]

  • Thermo Fisher Scientific. (2023). Amine-Reactive Crosslinker Chemistry. (Mechanistic overview of anhydride-amine coupling).

  • PubChem. (2024). Compound Summary: 3-alkyldihydro-2,5-furandione derivatives. National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the common challenges associated with this synthesis.

Introduction to the Synthesis

The synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione, a substituted succinic anhydride, is a critical process for the development of various functionalized materials and pharmaceutical intermediates. The most common synthetic route involves the reaction of a suitable precursor with maleic anhydride. While the reaction appears straightforward, achieving high yields and purity requires careful control of reaction parameters and a thorough understanding of potential side reactions. This guide will delve into the critical aspects of the synthesis to help you improve your yield and obtain a high-quality product.

Core Synthesis Pathway

The fundamental reaction for preparing substituted succinic anhydrides like 3-(2-Methoxyethyl)oxolane-2,5-dione often involves an ene reaction between an alkene and maleic anhydride at elevated temperatures.[1] Alternative approaches may involve the dehydration of the corresponding dicarboxylic acid.

Caption: General synthetic scheme for 3-(2-Methoxyethyl)oxolane-2,5-dione.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Insufficient Reaction Temperature: The ene reaction typically requires high temperatures (>200 °C) to proceed efficiently.[1] - Presence of Impurities: Water or other nucleophiles in the reactants or solvent can react with maleic anhydride, reducing its availability. - Side Reactions: Polymerization of maleic anhydride or the starting alkene can be a significant competing reaction.[1] - Inadequate Mixing: Poor mixing can lead to localized overheating and side product formation.- Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C to find the optimal point. Monitor the reaction progress by techniques like TLC or GC-MS. - Ensure Anhydrous Conditions: Use freshly distilled solvents and dry reactants. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Inhibitor Addition: The use of polymerization inhibitors such as hydroquinone or phenothiazine can suppress unwanted polymerization.[1] - Mechanical Stirring: Employ efficient mechanical stirring to ensure homogenous heat distribution.
Formation of Tarry Byproducts - Excessive Reaction Temperature or Time: Prolonged heating at very high temperatures can lead to thermal decomposition and polymerization.[2] - Oxidation: The presence of oxygen can lead to oxidative side reactions, especially at high temperatures.[1]- Controlled Heating: Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely. Optimize the reaction time by taking aliquots and analyzing for product formation. - Inert Atmosphere: Purge the reaction vessel with an inert gas before and during the reaction to minimize oxidation.
Product is Contaminated with Starting Material - Incomplete Reaction: The reaction may not have gone to completion. - Unfavorable Equilibrium: The reaction may be reversible under the applied conditions.- Increase Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material. - Excess Reagent: Use a slight excess of one of the reactants (typically the more volatile one that can be easily removed later) to drive the reaction to completion.
Difficulty in Product Purification - Similar Physical Properties: The product and byproducts may have similar boiling points or solubility, making separation by distillation or recrystallization challenging. - Product Instability: The anhydride product may be susceptible to hydrolysis during aqueous work-up.- Column Chromatography: Utilize flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) for effective separation. - Anhydrous Work-up: If possible, perform the work-up under anhydrous conditions. If an aqueous wash is necessary, use ice-cold water and work quickly to minimize hydrolysis. The use of a filter aid like Celite can help remove fine tars.[2]

Experimental Protocols

Protocol 1: General Synthesis of 3-(2-Methoxyethyl)oxolane-2,5-dione

This protocol provides a starting point for the synthesis. Optimization of temperature and reaction time will likely be necessary.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add maleic anhydride (1.0 equivalent) and a polymerization inhibitor (e.g., hydroquinone, ~0.1 mol%).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-20 minutes.

  • Reactant Addition: Add 3-methoxy-1-propene (1.1 to 1.5 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 200-220 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC. The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography.

Caption: Experimental workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key mechanism for the formation of the succinic anhydride ring in this synthesis?

A1: The primary mechanism is an "ene reaction," a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, 3-methoxy-1-propene) and a compound with a multiple bond (the "enophile," maleic anhydride). This reaction proceeds through a six-membered cyclic transition state.[1]

Q2: Can I use a catalyst to lower the reaction temperature?

A2: While the thermal ene reaction is common, Lewis acid catalysts can sometimes promote similar reactions at lower temperatures. However, for maleic anhydride, Lewis acids can also catalyze its polymerization, which would be a significant side reaction. Some processes for related substituted succinic anhydrides utilize free radical initiators like organic peroxides, which may allow for lower temperatures, typically above 100°C.[3] Careful screening of catalysts and conditions would be necessary to avoid a decrease in overall yield due to side reactions.

Q3: My final product appears to be an acid, not an anhydride. What happened?

A3: This indicates that the anhydride ring has been hydrolyzed to the corresponding dicarboxylic acid. This can happen if the product is exposed to water, especially during the work-up or purification steps. Ensure all solvents are anhydrous and minimize contact with atmospheric moisture. If an aqueous wash is unavoidable, perform it quickly with cold, deionized water.

Q4: Are there alternative methods for synthesizing substituted succinic anhydrides?

A4: Yes, an alternative route is the dehydration of the corresponding dicarboxylic acid. This can be achieved using dehydrating agents like phosphorus pentoxide or by heating the diacid under vacuum.[4] However, the synthesis of the precursor diacid would be an additional step.

Q5: How can I confirm the structure and purity of my final product?

A5: A combination of spectroscopic techniques is recommended for full characterization.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and the presence of any impurities.

  • Infrared (IR) Spectroscopy: Will show characteristic C=O stretching frequencies for the anhydride group (typically two bands around 1865-1800 cm⁻¹ and 1780-1740 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Elemental Analysis: Can be used to determine the elemental composition and confirm the empirical formula.

References

  • Preparation of hydrocarbon substituted succinic acid anhydrides.
  • Alkenylsuccinic anhydrides. Wikipedia.
  • 3-Methylideneoxolane-2,5-dione. PMC - NIH.
  • Process for the preparation of succinic anhydride derivatives.

Sources

Preventing side reactions in the polymerization of oxolane-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polymerization of Oxolane-2,5-diones Topic: Preventing Side Reactions in Ring-Opening Copolymerization (ROCOP) Target Audience: Polymer Chemists, Drug Delivery Systems (DDS) Engineers Scope Note: This guide focuses on oxolane-2,5-dione (IUPAC name for succinic anhydride ) and its derivatives.[1]

Core Directive & Scope

System Status: Active Module: Polymer Synthesis Troubleshooting Chemical Identity: Oxolane-2,5-dione (Succinic Anhydride, SA). Primary Reaction: Ring-Opening Copolymerization (ROCOP) with Epoxides to form biodegradable Polyesters.[2]

Executive Summary: The polymerization of oxolane-2,5-dione is rarely performed as a homopolymerization due to thermodynamic limitations. It is predominantly copolymerized with epoxides (e.g., ethylene oxide, cyclohexene oxide) to create alternating polyesters used in drug delivery matrices. The critical quality attributes (CQAs) of these polymers—biodegradability, crystallinity, and drug release rates—are frequently compromised by three specific side reactions: Etherification (loss of alternation), Transesterification (chain scrambling/back-biting), and Hydrolysis (chain termination).

Diagnostic Workflows & Troubleshooting (Q&A)

Category A: Loss of Alternating Structure (Ether Linkage Formation)

User Query: My NMR spectrum shows unexpected signals in the polyether region (3.4–3.8 ppm), and the glass transition temperature (Tg) is lower than the literature value. What is happening?

Diagnosis: You are experiencing Etherification .[3] Instead of the strictly alternating insertion of the anhydride and the epoxide (A-B-A-B), your catalyst is allowing the epoxide to homopolymerize (B-B-B), creating polyether blocks. This disrupts the ester backbone, lowering the


 and altering degradation kinetics.

Root Cause Analysis:

  • Catalyst Selectivity: The metal center is not sufficiently Lewis acidic, or the ligand environment is not sterically bulky enough to force the alternating insertion.

  • Temperature Overshoot: Higher temperatures favor the ring-opening of the epoxide over the activation of the anhydride.

  • Monomer Feed Ratio: A vast excess of epoxide (often used as a solvent) exacerbates this if the catalyst is not strictly selective.

Protocol for Resolution:

  • Switch Catalyst System: Move to a Bicomponent Catalyst System . Use a Lewis acid metal complex (e.g., Cr(III) or Al(III) Salen/Salph) combined with a bulky onium salt co-catalyst (e.g., PPNCl). The bulky nucleophile favors opening the anhydride over the epoxide.

    • Reference: Bifunctional catalysts (tethered Lewis acid/base) show superior suppression of ether linkages compared to binary systems [1].

  • Temperature Optimization: Lower your reaction temperature. Ether formation has a higher activation energy than ester formation in many catalytic cycles. Reducing T from 110°C to 80°C often suppresses ether defects significantly.

  • Feed Control: If using a non-selective catalyst, employ a slow addition of the epoxide rather than a batch addition, maintaining a low instantaneous concentration of the epoxide relative to the anhydride.

Category B: Broad Polydispersity & Cyclic Oligomers[4]

User Query: My GPC traces show a bimodal distribution and a "tailing" effect. The Polydispersity Index (PDI) is >1.5, whereas I expected <1.2.

Diagnosis: This is a classic sign of Transesterification (Back-Biting). The active chain end is attacking an ester linkage within its own backbone (intramolecular) or a neighboring chain (intermolecular).

Root Cause Analysis:

  • Reaction Duration: Running the reaction to 100% conversion significantly increases transesterification probability because monomer concentration drops, leaving the polymer backbone as the primary electrophile.

  • Catalyst Acidity: Highly active Lewis acid catalysts can activate the polymer backbone for attack.

  • Thermal Stress: Prolonged heating after monomer consumption promotes scrambling.

Protocol for Resolution:

  • Kinetic Quenching: Stop the reaction at 80-90% conversion . Do not aim for 100%. Quench immediately with acidic methanol or dilute HCl to deactivate the catalyst.

  • Steric Protection: Use catalysts with bulky ligands (e.g., t-butyl substituted Salen ligands). The steric bulk prevents the catalyst from coordinating effectively to the internal ester bonds of the polymer chain, while still allowing coordination to the smaller monomer molecules [2].

  • Solvent Selection: Avoid high-boiling solvents that require prolonged heating to remove. Use Toluene or THF and ensure rapid cooling post-reaction.

Category C: Low Molecular Weight / Stalled Polymerization

User Query: The reaction turns cloudy or precipitates early, and I cannot achieve molecular weights (


) above 5 kDa. The theoretical 

was 25 kDa.

Diagnosis: Hydrolytic Termination or Chain Transfer to Impurities . Oxolane-2,5-dione is extremely hygroscopic. It hydrolyzes to succinic acid (a diacid).

Root Cause Analysis:

  • Succinic Acid Contamination: The hydrolyzed diacid acts as a Chain Transfer Agent (CTA). Instead of one growing chain, the proton from the acid initiates a new chain, resulting in many short chains rather than few long ones.

  • Catalyst Deactivation: The free acid can protonate the active ligand or co-catalyst, killing the catalytic center.

Protocol for Resolution:

  • Monomer Sublimation (Mandatory): You cannot use bottle-grade succinic anhydride for high

    
     synthesis.
    
    • Step 1: Place SA in a sublimation apparatus.

    • Step 2: Apply high vacuum (<0.1 mbar) and heat to 90°C.

    • Step 3: Collect the crystalline needles on the cold finger. Handle only in a glovebox.

  • Scavenger Additives: Add a sacrificial drying agent (like molecular sieves) to the epoxide monomer 24 hours prior to use. Distill the epoxide over CaH₂.

  • Proton Trap: Ensure your co-catalyst (if using an ionic one like PPNCl) is dry. Hygroscopic salts introduce water directly to the metal center.

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: Reaction Pathways and Side Reactions

ROCOP_Mechanism Start Active Catalyst (Metal-Alkoxide) Intermediate_1 Carboxylate Intermediate Start->Intermediate_1 + SA (Ring Opening) Monomer_SA Oxolane-2,5-dione (Succinic Anhydride) Monomer_Ep Epoxide Intermediate_2 Alkoxide Intermediate Intermediate_1->Intermediate_2 + Epoxide Product_Polyester Alternating Polyester (Desired) Intermediate_1->Product_Polyester Repeating Cycle Intermediate_2->Intermediate_1 + SA (Propagation) Side_Ether Ether Linkage (Defect) Intermediate_2->Side_Ether + Epoxide (Homopolymerization) [Temp too high / Poor Catalyst] Side_Cycle Cyclic Oligomer (Back-biting) Intermediate_2->Side_Cycle Intramolecular Attack [High Conversion]

Caption: Mechanistic pathway of ROCOP showing the critical divergence points where ether defects (red dashed) and cyclic oligomers compete with the desired alternating polyester propagation (green solid).

Figure 2: Troubleshooting Decision Matrix

Troubleshooting_Tree Problem Identify Polymer Defect Br1 Non-Alternating Structure (Ether linkages) Problem->Br1 Br2 Low Molecular Weight (< 5kDa) Problem->Br2 Br3 High PDI / Bimodal Problem->Br3 Sol1 Selectivity Failure Br1->Sol1 Sol2 Protics/Water present Br2->Sol2 Sol3 Transesterification Br3->Sol3 Act1 Action: Switch to Bicomponent Catalyst (e.g., Cr-Salen + PPNCl) Sol1->Act1 Act2 Action: Sublime SA monomer Distill Epoxide over CaH2 Sol2->Act2 Act3 Action: Stop at 80% Conv. Increase Ligand Bulk Sol3->Act3

Caption: Decision tree for isolating the root cause of polymerization failure based on polymer characterization data (NMR/GPC).

Quantitative Data: Catalyst & Solvent Parameters

Table 1: Solvent Drying Standards for SA Polymerization Strict adherence to these limits is required to prevent hydrolysis.

SolventDrying MethodTarget Water Content (ppm)Risk Factor
Toluene Reflux over Na/Benzophenone< 5 ppmMedium (Can dissolve SA at high T)
THF Reflux over Na/Benzophenone< 10 ppmHigh (Hygroscopic, PDI broadening)
DCM Distill over CaH₂< 10 ppmLow (Good for low T reactions)
Epoxide Stir over CaH₂ (24h), Distill< 20 ppmCritical (Monomer & Solvent)

Table 2: Catalyst Performance vs. Side Reactions Comparison of common catalytic systems for SA/Epoxide ROCOP.

Catalyst SystemActivity (TOF)Ether SelectivityTransesterification RiskRecommendation
Al-Porphyrin Low (< 50

)
High (Alternating)LowGood for precision, slow.
Zn-Diiminate High (> 500

)
ModerateHighprone to back-biting at high conv.
Cr-Salen + PPNCl High (> 200

)
Excellent (>99%)LowIndustry Standard [3].
Organocatalyst (TBD) ModeratePoorVery HighAvoid for strict alternating blocks.

References

  • Garden, J. A., et al. "Heterodinuclear titanium/zinc catalysts: a heterometallic effect for the ring-opening copolymerization of epoxides and cyclic anhydrides." Chemical Science, 2017.

  • Darensbourg, D. J., et al. "Ring-Opening Copolymerization of Cyclic Anhydrides and Epoxides." Chemical Reviews, 2017.

  • Coates, G. W., et al. "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides." Angewandte Chemie, 2004. (Foundational mechanism for ROCOP relevant to Anhydrides).

  • Long, T. E., et al. "Recent advances in the synthesis of polyesters by ring-opening copolymerization." Polymer Chemistry, 2018.

Sources

How to control molecular weight in ROP of substituted anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Molecular Weight Control in Anhydride ROP

  • Ticket ID: #ROP-ANH-001

  • Subject: Precision Control of Molecular Weight in Substituted Anhydride Polymerization

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Polymer Synthesis Support Center. You have inquired about controlling molecular weight (MW) in the Ring-Opening Polymerization (ROP) of substituted anhydrides.

Critical Clarification: In high-performance polymer synthesis, substituted anhydrides do not typically undergo homopolymerization via ROP to yield high molecular weight materials due to thermodynamic constraints. Instead, they are almost exclusively processed via Ring-Opening Copolymerization (ROCOP) with epoxides to form polyesters. This guide addresses the ROCOP mechanism, as this is the standard method for utilizing these monomers.

This guide treats your setup as a living system where stoichiometry , purity , and catalyst selectivity are the control variables.

Module 1: Theoretical Foundations (The "Why")

To control MW, you must master the "Immortal Polymerization" mechanism. In this system, the number of polymer chains is determined strictly by the number of initiating species (initiators + impurities), while the chain length is determined by the monomer-to-initiator ratio.

The Governing Equation:



  • 
    :  Number average molecular weight.
    
  • Protic Impurities: Water, diacids (hydrolyzed anhydride), or alcohols acting as Chain Transfer Agents (CTAs).

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and where chain transfer events disrupt MW growth.

ROCOP_Mechanism Start Initiation (Nucleophilic Attack) Prop_Anhydride Propagation A (Anhydride Insertion) Start->Prop_Anhydride Active Catalyst Prop_Epoxide Propagation B (Epoxide Insertion) Prop_Anhydride->Prop_Epoxide Ring Opening Prop_Epoxide->Prop_Anhydride Alternating Cycle Chain_Transfer Chain Transfer (R-OH / H2O) Prop_Epoxide->Chain_Transfer + CTA (R-OH) Dormant Dormant Chain (H-Terminated) Chain_Transfer->Dormant Catalyst Release Dormant->Prop_Anhydride Re-initiation (Fast Exchange)

Caption: The ROCOP cycle showing the alternating insertion of monomers and the reversible chain transfer mechanism that dictates molecular weight distribution.

Module 2: Troubleshooting Guide (The "What's Wrong")

Use this section to diagnose specific deviations in your GPC/SEC data.

Issue 1: Molecular Weight is Significantly Lower than Targeted

Symptom: You targeted 50 kDa but obtained 15 kDa. Root Cause: Adventitious Chain Transfer Agents (CTAs). In ROCOP, water is not just a poison; it is a co-initiator. If your target degree of polymerization (DP) is 500, but you have 1000 ppm of water in your reactor, the water molecules outnumber your added initiator, generating many short chains instead of few long ones. Corrective Action:

  • Quantify Water: Use Karl-Fischer titration on your epoxide and solvent.

  • Purify Anhydride: Substituted anhydrides (e.g., phthalic, maleic derivatives) hydrolyze to diacids upon storage. These diacids act as bifunctional CTAs. Sublimation or recrystallization in anhydrous toluene is mandatory immediately prior to use.

  • "Overwhelm" the Impurity: If ultra-drying is impossible, increase your added initiator concentration (

    
    ) to make the impurity contribution negligible, then accept a lower target MW.
    
Issue 2: Bimodal Molecular Weight Distribution

Symptom: GPC trace shows a main peak and a secondary "shoulder" or distinct peak (usually at


 or 

). Root Cause: Dual Initiation Pathways.
  • Case A (Shoulder at

    
    ): Coupling of chains or bifunctional initiation by trace diacids (from hydrolyzed anhydride).[1]
    
  • Case B (Shoulder at low MW): Slow initiation. The initiator initiates slower than the propagation rate (

    
    ), causing some chains to grow long before others start.
    Corrective Action: 
    
  • Switch Initiator: Move from simple alcohols (MeOH) to rapid initiators like PPN+ salts (e.g., PPNCl) or specific metal-alkoxides that match the metal center's reactivity.

  • Scavenge Diacids: Pass epoxide monomers through activated alumina or molecular sieves (4Å) inside the glovebox.

Issue 3: High Polydispersity Index (PDI > 1.5)

Symptom: Broad peaks; loss of "living" character. Root Cause: Transesterification (Backbiting). As conversion increases, the concentration of polymer ester linkages increases. The active catalyst may attack the polymer backbone instead of the monomer. Corrective Action:

  • Stop Early: Quench the reaction at 80-90% conversion. Transesterification dominates at >95% conversion.

  • Lower Temperature: Rate of propagation (

    
    ) often has a lower activation energy than transesterification (
    
    
    
    ). Lowering T favors polymerization over scrambling.
  • Catalyst Selection: Switch to heterodinuclear catalysts (e.g., Williams' Zn/Mg systems) which show higher selectivity for monomer insertion over backbone attack compared to simple Al-porphyrins.

Module 3: Experimental Protocols (The "How")

This protocol is designed for the synthesis of Poly(phthalic anhydride-alt-cyclohexene oxide) as a baseline, adaptable to other substituted anhydrides.

Protocol: Controlled ROCOP via Schlenk/Glovebox

1. Reagent Preparation (The Critical Step)

  • Substituted Anhydride: Recrystallize from dry toluene or sublime under high vacuum (

    
     mbar). Store in glovebox. Note: Purity is confirmed when the acid content is <0.5 mol% by 
    
    
    
    H NMR.
  • Epoxide: Dry over

    
     for 24h, distill, then degas via freeze-pump-thaw (x3). Store over 4Å molecular sieves.
    
  • Catalyst: Dry under vacuum at 80°C for 4h to remove solvates.

2. Polymerization Workflow

  • Charge: In a glovebox, weigh Catalyst (1 equiv) and Anhydride (e.g., 500 equiv) into a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent/Epoxide: Add dry toluene (if solution polymerization) and Epoxide (500 equiv) via gas-tight syringe.

    • Tip: For strict alternating structures, use a slight excess of epoxide, as anhydride homopolymerization is thermodynamically forbidden, but epoxide homopolymerization is possible (though slow with proper catalysts).

  • Initiation: Add Initiator (e.g., 1,2-cyclohexanediol or PPNCl) dissolved in minimum solvent.

    • Calculation: For target

      
      , calculate moles of I based on the equation in Module 1.
      
  • Reaction: Seal tube, remove from glovebox, and place in oil bath at optimized T (typically 60-100°C depending on catalyst).

  • Quench: Upon reaching desired conversion (monitor via IR spectroscopy, disappearance of anhydride

    
     at ~1780 
    
    
    
    ), expose to air and add wet THF/HCl.

3. Data Analysis Table Use this table to standardize your results:

EntryCatalyst System[M]:[I] RatioTemp (°C)Conv. (%)

(Calc)

(GPC)
PDI (

)
Linkage Selectivity
1Al-Salen + PPNCl500:1809025.0k18.2k1.15>99% Ester
2Zn-BDI + iPrOH1000:1608545.0k43.5k1.08>99% Ester

Module 4: Decision Logic for Optimization

Use this flow to determine your next experimental move.

Troubleshooting_Flow Start Analyze GPC Trace Check_Mn Is Mn < Target? Start->Check_Mn Check_PDI Is PDI > 1.3? Check_Mn->Check_PDI No Low_Mn_Action Action: Dry Monomers Check Water Content Check_Mn->Low_Mn_Action Yes High_PDI_Action Action: Reduce Conv. Reduce Temp Check_PDI->High_PDI_Action Yes Check_Bimodal Is Distribution Bimodal? Check_PDI->Check_Bimodal No Bimodal_Action Action: Remove Diacid (Sublimation) Check_Bimodal->Bimodal_Action Yes Success Process Optimized Check_Bimodal->Success No

Caption: Decision tree for diagnosing molecular weight deviations in ROCOP experiments.

References

  • Coates, G. W., & Moore, D. R. (2004). "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Synthesis, and Mechanism." Angewandte Chemie International Edition.

  • Long, B. K., et al. (2011). "Catalyst-Controlled Polymerization of Lactide and Glycolide." Accounts of Chemical Research. (Contextual grounding for ROP mechanisms).

  • Paul, S., Zhu, Y., Romain, C., Brooks, R., Saini, P. K., & Williams, C. K. (2015). "Ring-Opening Copolymerization (ROCOP): Synthesis and Properties of Polyesters and Polycarbonates." Chemical Communications.

  • Duchateau, R. (2002). "Metal-Based Catalysts for the Ring-Opening Polymerization of Cyclic Esters." Chemical Reviews.

  • Lustiger, A., et al. (2021). "Record Productivity and Unprecedented Molecular Weight for Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides Enabled by Organoboron Catalysts."[2] Angewandte Chemie.

Sources

Technical Support Center: Purification of 3-(2-Methoxyethyl)oxolane-2,5-dione

[1][2]

Ticket ID: PUR-3MO-25D-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Diagnostic & Triage: Start Here

Subject: Characterizing your crude 3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 2-(2-methoxyethyl)succinic anhydride).

Before selecting a purification protocol, you must assess the state of your crude material. This compound is a substituted succinic anhydride.[1][2][3] Its physical state depends heavily on purity and the specific synthetic route used (e.g., hydrogenation of a maleic precursor).

Common Impurities:

  • Hydrolyzed Diacid: 2-(2-methoxyethyl)succinic acid.[1][2] (Result of moisture exposure).[1][2][4]

  • Starting Materials: Maleic anhydride derivatives or unreacted alkenes/ethers.

  • Oligomers: Dark tars resulting from thermal decomposition or acid-catalyzed polymerization.[1][2]

Diagnostic Checklist:

  • Physical State: Is it a clear oil, a viscous dark syrup, or a solid?

  • ¹H-NMR Check: Do you see a broad singlet around 10–12 ppm?

    • Yes: Significant hydrolysis has occurred.[1][2][3] Go to Protocol C (Chemical Rescue) before distilling.

    • No: Proceed to Protocol A (Distillation) or Protocol B (Crystallization) .[1]

Purification Protocols

Protocol A: High-Vacuum Fractional Distillation (Primary Method)

Recommended for: Crude oils or low-melting solids with <5% acid impurity.[1][2]

Substituted succinic anhydrides are thermally stable but can decarboxylate at excessive temperatures.[1][2] High vacuum is non-negotiable to keep the bath temperature below 160°C.[1]

Equipment:

  • Short-path distillation head (vigreux column optional but recommended for >10g scales).[1][2]

  • High vacuum pump (<1 mmHg / <1.3 mbar).[1][2]

  • Cow receiver (multi-flask).[1][2]

Step-by-Step:

  • Degassing: Place crude in the still pot. Stir under high vacuum at RT for 20 minutes to remove volatile solvents and trapped gases.

  • Heating: Slowly ramp oil bath temperature.

    • Estimated Boiling Point: Based on homologs (e.g., methylsuccinic anhydride), expect the product to distill between 110°C – 135°C at 0.5 mmHg .[2]

  • Fractions:

    • F1 (Forerun): Lower boiling volatiles (unreacted starting materials).[1][2]

    • F2 (Main Cut): The clear, colorless liquid/low-melting solid.[1][2]

    • Residue: Dark polymeric material (do not distill to dryness).[1][2]

  • Storage: Backfill with Argon immediately. Store at -20°C.

Protocol B: Anhydrous Recrystallization

Recommended for: High-melting solid crudes or further polishing of distilled material.[1]

WARNING: Standard recrystallization solvents (wet ethanol, open-air ethyl acetate) will destroy your product via hydrolysis.[1][2]

Solvent System:

  • Option 1: Toluene / Hexane (Dry).[1][2]

  • Option 2: Dry Ethyl Acetate / Hexane.[1]

Step-by-Step:

  • Dissolve crude in minimal boiling anhydrous Toluene (under N₂ flow).

  • If insoluble dark specks remain, hot filter through a coarse sintered glass funnel (dried in oven).

  • Remove from heat.[1][2] Add anhydrous Hexane dropwise until persistent cloudiness appears.[1][2]

  • Re-heat slightly to clear, then let cool slowly to RT, then to 0°C.

  • Filter solids under a blanket of Nitrogen or Argon.[1][2]

Protocol C: Chemical "Rescue" (Dehydration)

Recommended for: Crudes showing significant hydrolysis (Diacid impurity).[1]

If your crude contains the diacid (2-(2-methoxyethyl)succinic acid), distillation will be difficult because the acid can sublime or dehydrate unpredictably in the pot, causing bumping.

  • Reflux: Dissolve crude in excess Acetyl Chloride or Acetic Anhydride (approx 3-5 equiv relative to estimated acid content).[1][2]

  • Reaction: Reflux for 1-2 hours. This chemically dehydrates the diacid back into the anhydride ring.

  • Concentration: Remove the excess reagent and acetic acid byproduct under reduced pressure (rotary evaporator with a base trap).

  • Proceed: The residue is now the crude anhydride. Proceed immediately to Protocol A .

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying your specific anhydride derivative.

PurificationLogicStartCrude 3-(2-Methoxyethyl)oxolane-2,5-dioneNMR_Check¹H-NMR Analysis(Check 10-12 ppm region)Start->NMR_CheckDecision_AcidAcid Protons Present?NMR_Check->Decision_AcidDehydrationProtocol C:Chemical Dehydration(AcCl or Ac2O Reflux)Decision_Acid->DehydrationYes (Diacid Found)State_CheckPhysical State?Decision_Acid->State_CheckNo (Clean)Dehydration->State_CheckDiacid ConvertedDistillationProtocol A:High Vac Distillation(<1 mmHg)State_Check->DistillationOil / Low MP SolidCrystallizationProtocol B:Anhydrous Recryst.(Tol/Hex)State_Check->CrystallizationHigh MP SolidFinal_ProductPure Anhydride(Store under Ar)Distillation->Final_ProductCrystallization->Final_Product

Caption: Decision matrix for selecting the appropriate purification route based on impurity profile and physical state.

Troubleshooting & FAQs

Q: Can I purify this compound using Silica Gel Column Chromatography? A: Generally, No. Silica gel is slightly acidic and contains bound water.[1][2] This environment rapidly hydrolyzes the anhydride ring back to the diacid or opens it to the mono-ester if alcohol is used in the eluent.

  • Exception: If you absolutely must, use "Flash" chromatography with neutralized silica (pre-washed with 1% Et3N) and a strictly non-protic solvent system (e.g., Hexane/Ethyl Acetate), but yield loss is almost guaranteed.[2]

Q: My distillate solidified in the condenser and clogged it. What happened? A: The product has a melting point above the condenser temperature. This is common for succinic anhydride derivatives.

  • Fix: Switch to an air condenser or run warm water (40-50°C) through the condenser jacket instead of cold water. Use a heat gun (carefully) to melt the blockage into the receiver.

Q: The product looks clear but the NMR shows a small amount of "drift" over time. A: Moisture ingress. The ether side chain (methoxyethyl) is hygroscopic. Even if the anhydride ring is stable, the side chain attracts water, which then attacks the ring.

  • Fix: Store the vial in a desiccator with P₂O₅ or active sieves.[1] Tape the cap with Parafilm.[1]

Q: Why is my yield low after recrystallization? A: Hydrolysis or Solubility issues.

  • Did you use "technical grade" solvents? They contain water.[1][2][3]

  • The methoxyethyl group increases solubility in organic solvents compared to the parent succinic anhydride.[1] You may need to cool to -20°C or -78°C to force precipitation.[1][2]

Quantitative Data: Physical Properties Estimation[1][2]

Since specific literature data for the 2-methoxyethyl derivative is sparse, the following table uses homologous series data (Alkyl Succinic Anhydrides) to provide operational ranges.

PropertyValue (Estimated)Notes
Molecular Weight 158.15 g/mol Exact Mass
Boiling Point (Atm) ~250°C - 270°CDo not attempt. Decomposes.[1][2][5]
Boiling Point (0.5 mmHg) 110°C - 135°CIdeal distillation range.[1][2]
Melting Point 30°C - 60°CLikely a low-melting solid or oil.[1][2]
Solubility High: DCM, THF, EtOAcAvoid alcohols (reacts).[1][2]
Water Sensitivity HighHydrolyzes to diacid in minutes.[1][2]

References

  • General Synthesis & Handling of Substituted Succinic Anhydrides

    • Source: "Alkenyl Succinic Anhydrides (ASA) - Preparation and Applications."[1][2][6] Wikipedia / Industrial Chemistry Literature.

    • Relevance: Establishes the standard protocol of vacuum distillation for this class of compounds to avoid thermal decomposition.
    • Link:[1]

  • Purification of Succinic Anhydride Derivatives

    • Source: Sigma-Aldrich / Merck Technical Data Sheets (Methylsuccinic Anhydride).[1][2]

    • Relevance: Provides baseline physical property expectations (BP/MP) for alkyl-substituted analogs.
    • Link:[1]

  • Hydrolysis Kinetics of Cyclic Anhydrides

    • Source: Eberson, L. (1964).[1][2] "Hydrolysis of Cyclic Anhydrides." Acta Chemica Scandinavica.

    • Relevance: Explains the mechanism of ring opening and the necessity of anhydrous conditions during purific
    • Link:[1]

  • Chemical Dehydration Protocols

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2]

    • Relevance: Standard reference for using Acetyl Chloride/Acetic Anhydride to dehydrate diacids back to anhydrides (Protocol C).
    • Link:[1]

Addressing the hygroscopic nature of succinic anhydride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Succinic Anhydride Derivatives Status: Operational | Lead: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Stability & Handling Command Center

You are likely here because your conjugation efficiency has dropped, your white crystalline solid has turned into a sticky mass, or your NMR spectrum shows a confusing forest of peaks in the carbonyl region.

Succinic anhydride (SA) and its derivatives are the workhorses of bioconjugation and polymer crosslinking. However, they possess an "Achilles' heel": Hygroscopicity . The anhydride ring is thermodynamically eager to open in the presence of water, reverting to the unreactive dicarboxylic acid. This guide is not just a list of steps; it is a system to diagnose, prevent, and reverse this degradation to ensure your experimental integrity.

Module 1: Diagnostics – Is My Reagent Compromised?

Before proceeding with a synthesis, you must validate the purity of your anhydride. Hydrolysis is often invisible until it destroys your yield.

The "DCM Solubility" Rapid Test (Self-Validating Protocol)

Applicability: Small molecule, polar SA derivatives (e.g., Succinic Anhydride, Methylsuccinic Anhydride). Principle: Anhydrides are generally soluble in chlorinated solvents (DCM, Chloroform), whereas their corresponding dicarboxylic acids are highly polar and often insoluble in these non-polar media [1].

Protocol:

  • Weigh 50 mg of your solid anhydride sample.

  • Add 2 mL of dry Dichloromethane (DCM) in a scintillating vial.

  • Vortex for 15 seconds.

ObservationDiagnosisAction
Clear Solution Pass. <5% Hydrolysis.Proceed with reaction.
Cloudy / Precipitate Fail. Significant Hydrolysis (>10%). The precipitate is the dicarboxylic acid.STOP. Perform remediation (See Module 3) or discard.

Note: This test produces false positives for lipophilic derivatives (e.g., Dodecenylsuccinic anhydride - DDSA), where both the anhydride and acid forms are soluble in DCM.

Spectroscopic Validation (The Gold Standard)

If the physical state is ambiguous, FTIR is the definitive judge.

Data Table: FTIR & NMR Fingerprints

FeatureActive Anhydride (Target) Hydrolyzed Acid (Impurity) Causality
FTIR (C=O Stretch) Doublet: ~1785 cm⁻¹ (sym) & ~1865 cm⁻¹ (asym)Broad Singlet: ~1700–1730 cm⁻¹Ring strain elevates the frequency; ring opening relaxes it [2].
¹H-NMR (CH₂) Singlet: ~2.9 ppm (DMSO-d₆)Singlet: ~2.4 ppm (DMSO-d₆)Electron density shifts upfield upon ring opening.
Physical State Free-flowing crystals or clear oilClumped solids or opaque/viscous oilHydrogen bonding between acid groups causes aggregation.

Module 2: The "Dry Chain" – Prevention & Storage

The hydrolysis reaction is autocatalytic in the presence of trace acid. Once the ring opens, the generated carboxylic acid can catalyze further ring opening in neighboring molecules if moisture is present.

Storage Hierarchy
  • Tier 1 (Ideal): Glovebox under Argon/Nitrogen.

  • Tier 2 (Standard): Desiccator with active P₂O₅ (Phosphorus Pentoxide) or Molecular Sieves. Silica gel is often insufficient for long-term storage of highly reactive anhydrides.

  • Tier 3 (Working): Parafilm-sealed original container in a -20°C freezer. Critical: Allow the bottle to warm to room temperature before opening to prevent atmospheric condensation on the cold reagent.

Handling Protocol
  • Never use a metal spatula that has not been oven-dried. Surface moisture on metal is enough to initiate clumping.

  • Inert Gas Purge: After removing an aliquot, flush the headspace of the bottle with Nitrogen or Argon for 10–15 seconds before resealing.

Module 3: Remediation – Recovery Operations

If your reagent has failed the diagnostic tests, use these protocols to regenerate the anhydride ring.

Protocol A: Chemical Dehydration (For Solid Derivatives)

Best for: Simple Succinic Anhydride, Phenylsuccinic Anhydride. Mechanism: Acetyl chloride acts as a dehydrating agent, chemically removing water to close the ring [3].

  • Place the hydrolyzed solid (acid form) in a round-bottom flask.

  • Add Acetyl Chloride (3 mL per gram of solid).

  • Reflux under Nitrogen for 1–2 hours.

  • Distill off the excess acetyl chloride and the byproduct (acetic acid).

  • Recrystallize the residue from dry toluene or acetic anhydride.

  • Dry under high vacuum to remove solvent traces.

Protocol B: Azeotropic Dehydration (For Lipophilic/Oily Derivatives)

Best for: Alkenyl Succinic Anhydrides (OSA, DDSA) or polymeric derivatives (PIBSA). Mechanism: Physical removal of water via a Dean-Stark trap shifts the equilibrium back to the anhydride.

  • Dissolve the derivative in Toluene or Xylene .

  • Attach a Dean-Stark trap and condenser.

  • Reflux until no more water collects in the trap (typically 2–4 hours).

  • Rotary evaporate the solvent to recover the purified anhydride oil.

Module 4: Reaction Logic & Visualization

Understanding the competition between your target reaction (Aminolysis) and the side reaction (Hydrolysis) is vital for troubleshooting low yields.

Pathway Competition Diagram

ReactionPathways SA Succinic Anhydride (Reactive Ring) Acid Succinic Acid (Dead End / Impurity) SA->Acid Hydrolysis (Fast) Rate increases w/ pH > 8 Amide Succinic Amide (Conjugated Product) SA->Amide Aminolysis (Target) Requires pH 7-9 Water H₂O (Moisture) Water->Acid Amine R-NH₂ (Target Nucleophile) Amine->Amide

Figure 1: The Kinetic Race. Water competes with your amine target. If the buffer is aqueous, you must use a large excess of anhydride to outcompete hydrolysis.

Troubleshooting Workflow

Troubleshooting Start Issue: Low Conjugation Yield CheckState Check Reagent Physical State Start->CheckState IsSticky Sticky/Clumped? CheckState->IsSticky YesSticky Hydrolysis Confirmed IsSticky->YesSticky Yes NoSticky Perform DCM Test / FTIR IsSticky->NoSticky No Action1 Remediate (Protocol A/B) YesSticky->Action1 DCMTest DCM Soluble? NoSticky->DCMTest Insoluble Contains Acid Impurity DCMTest->Insoluble No (Cloudy) Soluble Reagent is Pure DCMTest->Soluble Yes (Clear) Insoluble->Action1 Action2 Check Reaction pH (Must be < 9 to prevent rapid hydrolysis) Soluble->Action2

Figure 2: Decision Matrix for troubleshooting low yields involving succinic anhydride derivatives.

Frequently Asked Questions (FAQs)

Q1: I am doing a conjugation in an aqueous buffer. Won't the anhydride hydrolyze immediately?

  • Answer: Not immediately, but quickly. The half-life of succinic anhydride in water at pH 7 is roughly 4–5 minutes [4]. However, the reaction with primary amines (aminolysis) is significantly faster than hydrolysis.

    • Strategy: Dissolve the anhydride in a dry organic solvent (DMSO or DMF) first, then add it to your aqueous protein solution. This creates a local high concentration of reagent before water can degrade it. Use a 10–20 fold molar excess to account for the portion lost to hydrolysis.

Q2: My succinic anhydride derivative is an oil (e.g., DDSA). How do I dry it?

  • Answer: You cannot recrystallize oils. Use Protocol B (Azeotropic Distillation) described in Module 3. Alternatively, store the oil over activated 4Å molecular sieves for 24 hours prior to use. Filter the sieves before adding to your reaction to avoid physical contamination.

Q3: Can I use heat to dry my solid succinic anhydride?

  • Answer: Proceed with caution. Succinic anhydride sublimes at ~90°C and melts at ~119°C. Heating it in an oven without vacuum can actually promote ring-opening if ambient humidity is present. If you must dry it thermally, use a vacuum oven at 40°C with a P₂O₅ trap, but chemical dehydration (Protocol A) is superior for purity.

References

  • ChemicalBook. (2024). Solubility of Succinic Anhydride in Organic Solvents.[1][2] Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Succinic Anhydride: Spectral Properties (FTIR/NMR). Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard Protocol for Anhydride Purification).[3]

  • BenchChem. (2025).[4] Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides. Retrieved from

Sources

Optimizing catalyst selection for 3-(2-Methoxyethyl)oxolane-2,5-dione ROP

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 3-(2-Methoxyethyl)oxolane-2,5-dione ROP

Executive Summary

You are working with 3-(2-Methoxyethyl)oxolane-2,5-dione (chemically equivalent to 3-(2-methoxyethyl)succinic anhydride ).

Unlike standard succinic anhydride, this monomer possesses a pendant ether tail. This functional group introduces a "hemilabile" coordination site that can compete with the active catalytic center, potentially retarding polymerization rates or altering stereochemistry. This guide focuses on the Ring-Opening Copolymerization (ROCOP) of this anhydride with epoxides (e.g., propylene oxide, cyclohexene oxide) to yield functionalized polyesters, which is the dominant route for this class of monomers in drug delivery applications.

Part 1: Catalyst Selection Logic (The "Why")

The choice of catalyst dictates the polymer architecture, metal residue limits (critical for FDA approval), and tolerance to the methoxyethyl side-chain interference.

Decision Matrix: Selecting Your Catalyst System

CatalystSelection Start Primary Goal for Poly(3-(2-methoxyethyl)succinate) Bio Biomedical/In Vivo Use (Strict Metal Limits) Start->Bio Ind High MW / Industrial (Performance Focus) Start->Ind Zn Zinc BDI or Macrocycles (Coates/Williams Type) Biocompatible, Moderate Rates Bio->Zn High Control Organo Organocatalysts (TEB/PPNCl or Thioureas) Metal-Free, Slower, Lower MW Bio->Organo Zero Metal Cr Chromium(III) Salen + PPNCl Robust, High TOF, Colored Residue Ind->Cr Co Cobalt(III) Salen Fastest, Prone to Reduction (Requires careful handling) Ind->Co Warning *Methoxy Tail Warning*: Ether oxygen may chelate metal. Use bulky ligands to prevent poisoning. Zn->Warning Cr->Warning

Caption: Decision tree for catalyst selection based on end-application requirements. Note the specific warning regarding the methoxyethyl side-chain interference.

Part 2: Technical Deep Dive & Troubleshooting (Q&A)

Q1: My reaction rate is significantly slower than with unsubstituted succinic anhydride. Why?

Diagnosis: Hemilabile Ligand Poisoning. The 2-methoxyethyl side chain contains an ether oxygen that acts as a Lewis base. In standard succinic anhydride ROP, the metal center (M) coordinates the epoxide to activate it. However, in your monomer, the pendant methoxy group can intramolecularly or intermolecularly coordinate to the metal center, forming a dormant species.

Corrective Action:

  • Switch to Bulky Ligands: Use catalysts with sterically crowded ligands (e.g., Salen ligands with t-butyl groups at the 3,5-positions). The steric bulk prevents the flexible methoxyethyl tail from approaching the metal center while still allowing the smaller epoxide monomer to coordinate.

  • Increase Epoxide Concentration: If running in solution, increase the epoxide:anhydride ratio. This kinetically favors epoxide coordination over the intramolecular ether chelation.

Q2: I am observing broad polydispersity (PDI > 1.5). How do I fix this?

Diagnosis: Transesterification or Chain Transfer. Broad PDI in anhydride/epoxide ROCOP usually indicates that the polymer chain is "biting back" (transesterification) or that there are protic impurities (water/acid) acting as chain transfer agents.

Corrective Action:

  • Protocol Check: Ensure the anhydride is sublimed or recrystallized (from dry toluene/chloroform) before use. The methoxyethyl group makes the monomer hygroscopic.

  • Catalyst Switch: If using a binary system (e.g., Al(Por)Cl + PPNCl), reduce the loading of the co-catalyst (PPNCl). Excess chloride anion can promote back-biting.

  • Switch to Anchored Catalysts: Use dinuclear zinc or magnesium catalysts where the two metal centers are linked (e.g., Williams' macrocyclic catalysts). These enforce a strict "coordination-insertion" mechanism that suppresses transesterification.

Q3: Can I use metal-free organocatalysts for this monomer?

Answer: Yes, but with caveats. Lewis Acid/Base pairs (e.g., Triethylborane (TEB) + PPNCl or DBU) are effective.

  • Benefit: Eliminates metal chelation issues with the methoxy tail because the mechanism relies on activating the anhydride/epoxide via the "ate" complex rather than direct metal coordination.

  • Trade-off: Molecular weights (Mn) are typically limited to < 20 kDa, and reaction times are longer. This is ideal for drug delivery oligomers but poor for structural materials.

Part 3: Experimental Protocol (Self-Validating)

Protocol: ROCOP of 3-(2-Methoxyethyl)succinic Anhydride (MSA) & Cyclohexene Oxide (CHO) Target: Poly(ester) for biomedical matrix.

Reagents:

  • Monomer: MSA (Recrystallized x2, stored in glovebox).

  • Co-monomer: CHO (Distilled over CaH2).

  • Catalyst: (Salen)Cr(III)Cl (Commercial or synthesized).

  • Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride).[1][2][3][4][5]

Step-by-Step:

  • Pre-Contact (The "Validation" Step): In a glovebox, mix (Salen)Cr(III)Cl (1 equiv) and PPNCl (1 equiv) in minimal dry DCM. Stir for 30 mins.

    • Why? This ensures the formation of the active anionic species [SalenCr(III)Cl2]- before monomer addition, reducing the induction period caused by the methoxy-chelation effect.

    • Solvent Removal: Remove DCM in vacuo to leave the activated catalyst powder.

    • Monomer Addition: Add MSA (250 equiv) and CHO (250 equiv).

    • Reaction: Seal vessel. Heat to 35°C (if using CHO) or 30°C (if using Propylene Oxide).

    • Note: Keep temperature low. High temps (>60°C) increase the lability of the methoxy tail, promoting side reactions.

    • Monitoring: Monitor by IR. Disappearance of anhydride C=O (1785, 1865 cm⁻¹) and appearance of ester C=O (1735 cm⁻¹).

    • Quenching: Expose to air/wet methanol. Precipitate in cold methanol.

Data Summary Table: Expected Outcomes

Catalyst SystemActivity (TOF)Control (PDI)Methoxy ToleranceRecommended For
(Salen)Cr(III)Cl + PPNCl High (>200 h⁻¹)Excellent (<1.15)ModerateHigh MW Synthesis
(BDI)Zn(II) (Coates) Moderate (50 h⁻¹)Good (<1.25)Low (Chelation risk)Biomedical (Zn is safe)
TEB / PPNCl (Metal-Free) Low (<20 h⁻¹)Moderate (1.3-1.5)High (Unaffected)Strict Metal-Free Needs

Part 4: Mechanistic Visualization

The following diagram illustrates the "Hemilabile Interference" mechanism you must avoid.

Mechanism cluster_active Active Propagation Cycle cluster_dormant Methoxy Interference (Dormant) Active Metal-Polymer Chain (Active Species) Epoxide Epoxide Monomer Active->Epoxide Coordination Dormant Chelated Metal Species (Inactive) Active->Dormant Back-biting/Chelation Insertion Insertion Step Epoxide->Insertion Insertion->Active Chain Growth Methoxy Pendant Methoxy Group (From Polymer Chain) Dormant->Active Slow Release

Caption: The "Hemilabile Interference" model. The pendant methoxy group competes with the epoxide for the metal center, creating a dormant species that slows kinetics.

References

  • Coates, G. W., & Moore, D. R. (2004). "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides: Discovery, Reactivity, Optimization, and Mechanism." Angewandte Chemie International Edition. Link (Foundational work on Zn-catalysts for epoxide/anhydride chemistry).

  • Duchateau, R., et al. (2014). "Ring-opening copolymerization of epoxides and anhydrides using manganese(III) asymmetrical Schiff base complexes." Polymer.[4][6][7][8][9][10][11] Link (Discusses Salen-type complexes and side-chain effects).

  • Longo, J. M., et al. (2016).[10] "Metal-free ring-opening copolymerization of epoxides and anhydrides." Polymer Chemistry. Link (Protocol for TEB/PPNCl organocatalysis).

  • Williams, C. K., et al. (2014). "New catalysts for the copolymerization of epoxides and CO2/anhydrides."[4] Accounts of Chemical Research. Link (Dinuclear catalysts that prevent transesterification).

  • Takasu, A., et al. (2020). "Organocatalytic Copolymerization of Succinic Anhydride and Epoxides." Macromolecules.

Sources

Technical Support Center: Stereoselective Polymerization of O-Carboxyanhydrides (OCAs)

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in the stereoselective polymerization of O-carboxyanhydrides (OCAs) , chemically defined as 1,3-dioxolane-2,4-diones .

Scope Correction: While "oxolane-2,5-dione" strictly refers to succinic anhydride, the specific challenge of epimerization during stereoselective homopolymerization is the defining characteristic of OCA chemistry (used to synthesize biodegradable poly(


-hydroxy acids) or PAHAs). Succinic anhydrides typically undergo alternating copolymerization (ROCOP), whereas OCAs undergo Ring-Opening Polymerization (ROP) where the 

-proton acidity presents a critical risk of racemization. This guide focuses on the high-value OCA workflow relevant to drug delivery and tissue engineering.

Current Status: Active Topic: Preventing Epimerization in ROP of 1,3-dioxolane-2,4-diones Support Level: Tier 3 (Advanced Research & Development)

Core Issue Analysis: The Epimerization Mechanism

Before troubleshooting, you must understand why your polymer is losing optical purity. The OCA monomer contains a chiral center at the C5 position (the


-carbon derived from the original hydroxy acid).
  • The Trigger: Most organocatalysts used for ROP (e.g., DMAP, DBU) are basic.

  • The Event: The catalyst deprotonates the acidic

    
    -proton at the C5 position.
    
  • The Intermediate: This forms a planar enolate intermediate.

  • The Result: Reprotonation occurs non-stereoselectively, resulting in a racemic monomer pool and atactic polymer chains.

Epimerization Pathway Diagram

The following diagram illustrates the divergence between successful stereoselective propagation and the failure mode (epimerization).

Epimerization_Mechanism Monomer Chiral OCA Monomer (L-Configuration) Base_Cat Basic Catalyst (e.g., DMAP, DBU) Monomer->Base_Cat Exposure to High pKa Metal_Cat Lewis Acid/Photoredox Catalyst (e.g., Zn-Alkoxide, Ni/Ir) Monomer->Metal_Cat Controlled Conditions Deprotonation Deprotonation of alpha-proton (C5) Base_Cat->Deprotonation Coordination Coordination-Insertion Mechanism Metal_Cat->Coordination Enolate Planar Enolate Intermediate (Achiral) Deprotonation->Enolate Polymer_Iso Isotactic Polymer (High Optical Purity) Coordination->Polymer_Iso Fast Kinetics No Deprotonation Racemization Non-selective Reprotonation Enolate->Racemization Polymer_Atactic Atactic Polymer (Loss of Stereoregularity) Racemization->Polymer_Atactic Propagation

Caption: Divergent pathways in OCA polymerization. Basic catalysts trigger enolization (left, red), while coordination catalysts preserve chirality (right, green).

Troubleshooting Guide (FAQ)

Category A: Catalyst Selection & Chemistry

Q: I am using DMAP/Alcohol to initiate polymerization, but my Poly(L-lactic acid) analog is amorphous (atactic). Why? A: DMAP (4-Dimethylaminopyridine) is sufficiently basic (


) to abstract the 

-proton of the OCA monomer. While it promotes ring-opening, it simultaneously catalyzes epimerization.
  • Correction: Switch to a non-basic catalytic system.

    • Option 1:Zinc Alkoxides. Use

      
       or simple Zn-alkoxides. These proceed via a coordination-insertion mechanism that does not require a basic activation step [1].
      
    • Option 2:Photoredox Systems. Use a Ni/Ir photoredox system at low temperature.[1][2] This decouples the ring-opening event from base catalysis [2].

Q: Can I use stronger organobases like TBD or DBU to speed up the reaction and "outrun" epimerization? A: No. Stronger bases (guanidines/amidines) will accelerate the deprotonation of the


-proton faster than they accelerate the nucleophilic attack on the carbonyl. This will increase the rate of epimerization relative to propagation.
Category B: Reaction Conditions

Q: My catalyst is stereoselective, but I still see ~5% epimerization. What is the thermal factor? A: Epimerization is thermodynamically accessible at room temperature for many functionalized OCAs (especially phenyl-substituted ones like mandelic acid derivatives).

  • Protocol Adjustment: You must lower the reaction temperature.

    • Target: -15°C to 0°C.

    • Note: Standard ROP slows down significantly at these temperatures. To compensate, use a highly active catalyst system (like the Ni/Zn photoredox system) that maintains high

      
       (propagation rate) even at sub-zero temperatures [2].
      

Q: How does solvent polarity affect stereocontrol? A: High-polarity solvents (DMSO, DMF) can stabilize the charged enolate intermediate, thereby promoting epimerization.

  • Recommendation: Use non-polar or low-polarity solvents such as Toluene , Dichloromethane (DCM) , or THF . Ensure solvents are strictly anhydrous, as water can act as an uncontrolled chain transfer agent and proton source.

Recommended Protocol: Photoredox-Mediated ROP

This protocol utilizes a Nickel/Iridium photoredox system which has been proven to suppress epimerization by operating at low temperatures with high catalytic activity [1, 3].[1]

Materials
  • Monomer: Purified L-OCA (recrystallized x3 in dry toluene/hexanes).

  • Catalyst (Ni):

    
     + Ligand (e.g., dppb).
    
  • Photocatalyst (Ir):

    
    .
    
  • Initiator: Zn(HMDS)

    
     or a Zn-alkoxide.
    
  • Light Source: Blue LED (450 nm, ~30W).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Glovebox Setup: Perform all manipulations in an

    
    -filled glovebox (
    
    
    
    ppm).
  • Catalyst Prep:

    • Mix

      
       (10 µmol) and dppb (10 µmol) in THF. Stir for 10 mins.
      
    • Add Ir-photocatalyst (1 µmol).

  • Monomer Loading:

    • Dissolve L-OCA (1.0 mmol) in THF (2 mL).

    • CRITICAL: Cool the monomer solution to -15°C before adding the catalyst.

  • Initiation:

    • Add the Zn-alkoxide initiator (10 µmol for DP=100) to the cooled monomer solution.

    • Immediately add the Ni/Ir catalyst mixture.

  • Polymerization:

    • Irradiate with Blue LED at -15°C.[2]

    • Time: Typically 2–4 hours (Monitor via IR spectroscopy for disappearance of anhydride peaks at 1800-1850

      
      ).
      
  • Termination:

    • Remove from light. Add acidic methanol (HCl/MeOH) to quench.

    • Precipitate polymer in cold diethyl ether.

Data Validation Table

Compare your results against these benchmarks to validate stereocontrol.

ParameterAcceptable RangeFailure Indicator (Epimerization)

(Isotacticity)
> 0.95< 0.80 (Significant racemization)

(Glass Transition)
Sharp, distinct peakBroad or shifted lower (Amorphous regions)
Conversion > 95% in < 4 hrs< 50% (Catalyst death/side reactions)
Đ (Dispersity) 1.05 – 1.20> 1.5 (Transesterification/Chain transfer)

Advanced Troubleshooting: Copolymerization (ROCOP)

If you strictly meant "Oxolane-2,5-dione" (Succinic Anhydride) in the context of Alternating Copolymerization with Epoxides:

While less prone to epimerization than OCAs, chiral substituted succinic anhydrides (e.g., methylsuccinic anhydride) can epimerize if the metal catalyst is too Lewis acidic or if cocatalysts (like PPN+ salts) are used at high temperatures.

  • Solution: Use bimetallic catalysts (e.g., Di-Zinc or Cobalt-Salen complexes) that anchor the growing chain end and prevent "back-biting" or enolization at the chiral center [4].

  • Avoid: Excess cocatalyst (onium salts) which can act as a free base.

References

  • Controlled Photoredox Ring-Opening Polymerization of O-Carboxyanhydrides Mediated by Ni/Zn Complexes. Source: PMC / NIH. URL:[Link]

  • Photocatalyst-independent photoredox ring-opening polymerization of O-carboxyanhydrides: stereocontrol and mechanism. Source: Chemical Science (RSC). URL:[Link]

  • Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts. Source: Frontiers in Chemistry. URL:[Link]

  • Ring-Opening Copolymerization of Anhydrides and Epoxides. Source: PMC / NIH. URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Functionalized Anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Process Optimization for Scale-Up

Introduction: The Stability-Reactivity Paradox

Welcome. If you are accessing this guide, you are likely transitioning from gram-scale medicinal chemistry to kilogram-scale process development. Functionalized anhydrides (cyclic, mixed, or symmetric) are potent electrophiles essential for ADCs (Antibody-Drug Conjugates), peptide coupling, and advanced polymer synthesis.

The Core Challenge: The very reactivity that makes anhydrides valuable—their susceptibility to nucleophilic attack—makes them a nightmare to scale. In a 50mL flask, a 5°C exotherm is negligible. In a 500L reactor, that same exotherm can trigger autocatalytic hydrolysis, decarboxylation, or a thermal runaway.

This guide moves beyond standard textbook protocols to address the Critical Process Parameters (CPPs) required for safe, high-yield scale-up.

Module 1: Reaction Engineering & Thermal Safety

The Issue: Exotherm Management in Semi-Batch Modes

Functionalized anhydrides are often synthesized via the reaction of an acid chloride with a carboxylate or via dehydration. These reactions are highly exothermic.[1][2]

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Temperature Spikes >10°C Accumulation of unreacted reagent (Dosing too fast).Switch to Dosage-Controlled Mode. Do not rely on cooling jacket capacity alone. Link dosing rate to reactor temperature (interlock).
Sudden Pressure Rise Decarboxylation of thermally labile anhydrides (e.g., mixed carbonic anhydrides).Vent Sizing & Temp Lowering. Ensure reactor vent is sized for non-condensable gas generation. Lower reaction temp to -15°C.
Low Yield / Hydrolysis Moisture ingress from headspace or reagents.Nitrogen Sweep. Maintain headspace humidity <10 ppm. Use "wet" triflic acid only if using Dean-Stark (see Module 2).
Visualizing the Safety Control Loop

The following diagram illustrates a Feedback-Controlled Dosing System , the industry standard for preventing thermal runaway during anhydride formation.

ReactionControl Sensors PAT Sensors (Temp, IR, Heat Flow) Controller DCS / PLC Controller (PID Logic) Sensors->Controller T > Setpoint? Pump Dosing Pump (Acid Chloride/Reagent) Controller->Pump Adjust Flow Rate Stop EMERGENCY STOP (Dosing Cut-off) Controller->Stop Critical Exotherm Detected Reactor Stirred Tank Reactor (Cooling Jacket Active) Pump->Reactor Reagent Addition Reactor->Sensors Real-time Data

Caption: Feedback-controlled dosing loop. Dosing pump activity is slaved to reactor temperature and heat flow (Qr) to prevent reagent accumulation.

Module 2: The Equilibrium Challenge (Acid Exchange Method)

The Issue: Driving the Reaction to Completion

When synthesizing high-value functionalized anhydrides via acetic anhydride exchange, the reaction is an equilibrium:



On a large scale, you cannot simply "rotovap" the acetic acid (AcOH) off without degrading your product.[3]

Technical Solution: Azeotropic Distillation You must break the equilibrium by continuously removing AcOH.

Protocol:

  • Solvent Selection: Choose a solvent that forms azeotropes with AcOH but not with your anhydride.

  • Vacuum Control: Reduce pressure to keep the pot temperature below the decomposition threshold of your anhydride (often <60°C).

Solvent Selection Guide:

SolventBoiling Point (°C)Azeotrope with AcOH?BP of Azeotrope (°C)Notes
Toluene 110.6Yes (28% AcOH)100.6Good general purpose; high BP requires good vacuum.
Ethyl Acetate 77.1Yes (minor)~75Preferred. Forms ternary azeotrope with water/AcOH.
Methylcyclohexane 101Yes~90Excellent for non-polar anhydrides; poor solubility for polar substrates.
Isopropyl Acetate 88.6Yes~80Good balance of solubility and volatility.

Module 3: Mixed Anhydrides in Peptide Synthesis

The Issue: Racemization and "Wrong-Way" Opening

In peptide scale-up (e.g., using Isobutyl chloroformate, IBCF), the mixed anhydride is transient. Two killers exist:

  • Racemization: Base-catalyzed proton abstraction.

  • Urethane Formation: Nucleophile attacks the carbonate carbonyl instead of the amide carbonyl.

Troubleshooting Guide:

Q: My enantiomeric excess (ee) dropped from 99% to 85% upon scaling to 1kg.

  • Diagnosis: Slower mixing times in large reactors created localized "hot spots" of high pH.

  • Fix:

    • Base Switch: Replace Triethylamine (TEA) with N-Methylmorpholine (NMM) . NMM is less basic and sterically hindered, reducing proton abstraction.

    • Temp Control: Maintain -15°C . Every degree above -10°C increases racemization risk exponentially.

    • Flow Chemistry: For >1kg, move to a continuous flow reactor. This eliminates "mixing history" issues.

Q: I am seeing 10-15% urethane impurity.

  • Diagnosis: Steric hindrance on your amino acid is directing the attack to the wrong carbonyl.

  • Fix: Switch activation reagent from IBCF to Pivaloyl Chloride (creates a bulky tert-butyl group) or Isopropyl Chloroformate . The increased steric bulk forces the amine to attack the correct peptide carbonyl.

Module 4: Purification & Isolation Strategies

The Issue: Thermal Degradation During Workup

Functionalized anhydrides often decompose on silica gel (hydrolysis) or during high-vacuum distillation (thermal stress).

Decision Matrix for Purification: Use this logic flow to determine your unit operation.

PurificationLogic Start Crude Anhydride Mixture IsSolid Is Product Solid at RT? Start->IsSolid Crystallization Melt Crystallization or Precipitation IsSolid->Crystallization Yes IsVolatile Boiling Point < 150°C (at 1 mbar)? IsSolid->IsVolatile No (Oil/Liquid) Distill Wiped Film Evaporator (Short Path) IsVolatile->Distill Yes Chromatography Reverse Phase Flash (Neutral pH Buffers) IsVolatile->Chromatography No (High MW)

Caption: Purification decision tree. Thermal sensitivity dictates the choice between WFE (short residence time) and Crystallization.

Advanced Technique: Melt Crystallization For solid anhydrides (e.g., cyclic derivatives like maleic anhydride copolymers), avoid solvents that might contain trace water.

  • Heat crude to melting point.

  • Slowly cool with a programmed ramp (e.g., 0.1°C/min).

  • "Sweat" the crystals (hold just below MP) to drain impurities.

Frequently Asked Questions (FAQ)

Q: Can I store functionalized anhydrides in standard glass bottles? A: Only if you tape the cap with Parafilm and store in a desiccator. For scale-up storage, we recommend aluminum bottles with Teflon liners purged with Argon. Glass surfaces retain moisture; aluminum does not.

Q: My reaction stalls at 80% conversion. Should I add more catalyst (DMAP)? A: NO. Adding excess DMAP (4-Dimethylaminopyridine) often promotes the formation of N-acylpyridinium salts which are hygroscopic and can trigger hydrolysis during workup. Instead, check if your byproduct (acid or salt) is inhibiting the reaction. Try adding a scavenger or using a Dean-Stark trap.

Q: How do I clean the reactor after an anhydride run? A: Do not use hot water or caustic soda immediately; you will generate massive amounts of acid and heat.

  • Rinse with dry acetone or ethyl acetate to remove bulk material.

  • Perform a "kill" wash with a dilute mixture of methanol/water (exothermic, but controlled).

  • Final wash with water/detergent.

References

  • Safe Scale-Up of Exothermic Reactions (Acetic Anhydride Hydrolysis) Title: Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques. Source: ResearchGate / Journal of Loss Prevention in the Process Industries URL:[Link]

  • Mixed Anhydride Method in Flow Chemistry Title: Straightforward, scalable, solution-phase synthesis of peptide bonds in flow.[4] Source: Nature Scientific Reports / NIH URL:[Link]

  • Cyclic Anhydride Functionalization & Purification Title: Production of Cyclic Anhydride-Modified Starches. Source: MDPI (Polymers) URL:[Link]

  • Azeotropic Distillation Strategies Title: Method for azeotropic distillation of acetic anhydride.[5] Source: Google Patents (US2438278A) URL:

  • Peptide Coupling Optimization (Racemization) Title: Mixed anhydrides in peptide synthesis.[4][6][7][8] A study of urethane formation with a contribution on minimization of racemization.[7] Source: Canadian Journal of Chemistry URL:[Link]

Sources

Troubleshooting low monomer conversion in polyesterification reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for polyesterification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high monomer conversion in their polyesterification reactions. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established scientific principles and field-proven experience.

FAQs & Troubleshooting Guides

Q1: My polyesterification reaction has stalled at a low or moderate conversion rate. What are the most likely causes?

A1: Low monomer conversion in a step-growth polymerization like polyesterification is a classic problem that typically points to a few key areas. Unlike chain-growth polymerization, achieving high molecular weight and high conversion in polyesterification requires extremely high reaction completion (>99%).[1] The most common culprits for stalling are:

  • Shifted Reaction Equilibrium : Polyesterification is a reversible condensation reaction that produces a small molecule byproduct, usually water.[2][3] If this byproduct is not efficiently removed from the reaction medium, the equilibrium will not favor the formation of high molecular weight polymer, thus limiting conversion.[1]

  • Non-Stoichiometric Monomer Ratio : Step-growth polymerization is highly sensitive to the molar balance of the reacting functional groups (e.g., -COOH and -OH).[4][5] A slight excess of one monomer will lead to all polymer chains being terminated with that same functional group, halting further growth and capping the molecular weight.[6]

  • Monomer Impurities : The presence of monofunctional impurities in your monomer feed is a frequent cause of low conversion.[7] These impurities act as chain stoppers, effectively capping the growing polymer chain and preventing it from reaching a high degree of polymerization.[1]

  • Catalyst Deactivation : The catalyst, essential for achieving a reasonable reaction rate at moderate temperatures, can be deactivated by water or other impurities.[8][9] Some catalysts are particularly sensitive to hydrolysis.[8]

  • Undesirable Side Reactions : At the high temperatures often required for polyesterification, side reactions such as thermal degradation, cross-linking, or etherification can consume functional groups, leading to an imbalance in stoichiometry and the formation of insoluble gels.[10][11]

To diagnose the issue, a systematic approach is necessary. The following diagram outlines a general troubleshooting workflow.

G Start Low Monomer Conversion Observed Check_Stoichiometry Q1: Verify Monomer Stoichiometry (NMR, Titration) Start->Check_Stoichiometry Check_Equilibrium Q2: Assess Byproduct Removal (Vacuum, N2 Sparge, Dean-Stark) Check_Stoichiometry->Check_Equilibrium Stoichiometry OK Adjust_Ratio Correct Monomer Ratio & Re-run Check_Stoichiometry->Adjust_Ratio Imbalance Found Check_Catalyst Q3: Investigate Catalyst Activity (Add fresh catalyst? Alternative type?) Check_Equilibrium->Check_Catalyst Removal OK Improve_Removal Enhance Water Removal & Re-run Check_Equilibrium->Improve_Removal Inefficient Removal Check_Purity Q4: Analyze Monomer Purity (GC-MS, Recrystallization) Check_Catalyst->Check_Purity Catalyst OK Replace_Catalyst Use Fresh/Different Catalyst & Re-run Check_Catalyst->Replace_Catalyst Deactivation Suspected Check_Side_Reactions Q5: Look for Side Products (Discoloration, Gelation, NMR) Check_Purity->Check_Side_Reactions Purity OK Purify_Monomers Purify Monomers & Re-run Check_Purity->Purify_Monomers Impurities Found Solution High Conversion Achieved Check_Side_Reactions->Solution No Side Reactions Optimize_Conditions Adjust T, P, or Time & Re-run Check_Side_Reactions->Optimize_Conditions Side Reactions Detected Adjust_Ratio->Start Improve_Removal->Start Replace_Catalyst->Start Purify_Monomers->Start Optimize_Conditions->Start

Caption: General Troubleshooting Workflow for Low Conversion.

Q2: How critical is the stoichiometric balance of my monomers, and how can I verify it?

A2: For a typical AA + BB polycondensation, achieving a high degree of polymerization is critically dependent on maintaining a near-perfect 1:1 stoichiometric ratio of the reactive functional groups.[1][6] The Carothers equation mathematically demonstrates that even a 1% molar imbalance can theoretically limit the number-average degree of polymerization (DPn) to approximately 100, which corresponds to a relatively low molecular weight polymer.[4]

Causality: If one functional group (e.g., -OH) is in excess, all growing chains will eventually be terminated with that group. Once all the limiting functional groups (-COOH) are consumed, no further chain extension can occur, and the reaction ceases.[12] This premature termination is a direct cause of low monomer conversion and low molecular weight.

Troubleshooting Protocol: Verifying Stoichiometry

  • Purity Assessment is Step One : Before weighing, ensure the purity of each monomer. Impurities that do not participate in the reaction will lead to weighing errors and stoichiometric imbalance.[7] Use techniques like quantitative NMR (qNMR) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.

  • Accurate Molar Calculation : Use the purity-corrected molecular weight for your calculations. Weigh monomers using a calibrated analytical balance to at least four decimal places.

  • Acid-Base Titration (for acid/diol monomers) : This is a reliable method to quantify the exact number of acidic functional groups.

    • Protocol :

      • Accurately weigh a sample of the diacid monomer.

      • Dissolve it in a suitable solvent (e.g., a mixture of THF and water).

      • Titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a pH meter or an indicator like phenolphthalein.

      • Calculate the molar equivalents of the acid from the titration volume. This gives you a highly accurate measure of the reactive groups you are adding to the reactor.

  • In-Process Monitoring : Take aliquots during the early stages of the reaction and analyze the concentration of remaining functional groups via techniques like FTIR or ¹H NMR to confirm that they are being consumed at the expected 1:1 rate.[13]

Q3: My reaction has reached equilibrium, but conversion is still low. How can I more effectively drive the reaction forward?

A3: This is a classic sign that the removal of the condensation byproduct (e.g., water) is inefficient. According to Le Chatelier's principle, the presence of the byproduct in the reaction mixture will push the equilibrium back towards the reactants, preventing the formation of long polymer chains.[3] The equilibrium constant for direct acid-alcohol polyesterification is often low (Kc ≤ 10), making continuous and efficient byproduct removal essential for achieving high conversion.[2]

Causality: Water is not just a byproduct; it's a reactant in the reverse reaction (hydrolysis). At high temperatures, water can readily hydrolyze the newly formed ester linkages, breaking down polymer chains and preventing the net increase in molecular weight.[14]

Troubleshooting Protocol: Enhancing Byproduct Removal

MethodDescriptionProtocol / Key Considerations
High Vacuum Application Reduces the boiling point of the byproduct, facilitating its evaporation from the viscous polymer melt.1. Two-Stage Reaction : Perform the initial esterification under an inert atmosphere (N₂) to reach ~80-90% conversion.[15] 2. Apply Vacuum : Gradually apply a high vacuum (<1 mbar) while increasing the temperature. A sudden application can cause excessive foaming. 3. Maximize Surface Area : Ensure vigorous mechanical stirring to constantly expose new surface area of the melt, aiding diffusion of water to the surface.
Inert Gas Sparge A continuous flow of a dry, inert gas (like N₂ or Argon) is bubbled through the reaction mixture.1. Flow Rate : Use a moderate flow rate. Too high a rate can cause monomer loss through entrainment. 2. Gas Purity : The gas must be extremely dry. Use a drying column before the reactor inlet. 3. Sub-surface Introduction : The gas should be introduced below the surface of the reaction mixture for maximum efficiency.
Azeotropic Distillation An organic solvent (e.g., xylene, toluene) that forms an azeotrope with water is added.1. Apparatus : Use a Dean-Stark apparatus to collect and separate the condensed water, while returning the solvent to the reactor.[2] 2. Solvent Selection : The solvent should be inert to the reactants and have a boiling point suitable for the desired reaction temperature. 3. Vapor-Liquid Equilibrium : This method is highly effective at maintaining a very low concentration of water in the reaction phase.[16]
Q4: I suspect my catalyst is being deactivated. How can I diagnose and resolve this issue?

A4: Catalyst deactivation is a significant problem, especially in bulk polycondensation where the concentration of water can be high in the initial stages.[8] Many common polyesterification catalysts, such as those based on titanium or tin, are Lewis acids that are susceptible to hydrolysis.[8] Reaction with water can convert the active catalyst into less active or inactive metal-oxo clusters.

Causality: The active catalytic species coordinates with the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. When the catalyst reacts with water, it forms hydroxides or oxides that have a reduced ability to activate the carbonyl group, thus slowing or stopping the reaction.

Troubleshooting & Solutions

  • Diagnose with a "Spike" Experiment : If the reaction rate has plateaued, add a small, fresh amount of catalyst to the reactor.

    • Protocol : Under an inert atmosphere, prepare a solution or slurry of the catalyst and inject it into the reaction mixture. Monitor the reaction progress (e.g., by measuring water evolution or melt viscosity). A sudden increase in the reaction rate strongly suggests the initial catalyst charge was deactivated.[8]

  • Select a Hydrolytically Stable Catalyst : If deactivation by water is a persistent issue, consider switching to a more robust catalyst. For example, some tin-based catalysts have shown greater resistance to hydrolysis under neat polycondensation conditions compared to certain titanium-based ones.[8]

  • Protect the Catalyst : Add the catalyst later in the reaction. The initial stage of esterification produces the most water. By adding the catalyst after a significant portion of the water has been removed (e.g., at >80% conversion), its exposure to high water concentrations is minimized.

  • Check for Inhibitors : Some monomer impurities or additives can act as catalyst poisons. For instance, phosphorus-containing compounds, often used as stabilizers, can deactivate certain metal catalysts.[17] Review the full composition of your reaction mixture for potential inhibitors.

G Start Reaction Rate Plateaus Spike_Test Perform Catalyst Spike Test Start->Spike_Test Rate_Increase Rate Increases? Spike_Test->Rate_Increase Deactivation_Confirmed Deactivation Confirmed: - Add catalyst later - Use hydrolytically stable catalyst - Check for inhibitors Rate_Increase->Deactivation_Confirmed Yes Other_Issue Problem is Not Catalyst Deactivation. Investigate other causes (Equilibrium, Stoichiometry, etc.) Rate_Increase->Other_Issue No

Caption: Catalyst Deactivation Diagnostic Workflow.

Q5: Could impurities in my monomers be the cause of low conversion? How do I check for and remove them?

A5: Absolutely. The purity of monomers is paramount in step-growth polymerization.[7] Even trace amounts of monofunctional impurities (e.g., a mono-acid or mono-alcohol) can have a dramatic negative effect on the final molecular weight and conversion.[6]

Causality: A monofunctional impurity, let's call it B-X, can react with a growing polymer chain A-...(A-B)n...-B. Once it reacts, the chain becomes A-...(A-B)n...-B-X. Since X is a non-reactive group, this chain end is now "dead" or "capped" and can no longer participate in polymerization. This chain termination event directly limits the degree of polymerization.

Troubleshooting Protocol: Purity Analysis and Purification

  • Analytical Verification :

    • GC-MS (Gas Chromatography-Mass Spectrometry) : Ideal for volatile monomers. It can separate impurities from the main compound and provide mass spectral data for identification.

    • HPLC (High-Performance Liquid Chromatography) : Excellent for non-volatile monomers. Can quantify the level of impurities.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) : Can detect and quantify impurities if their proton signals do not overlap significantly with the monomer's signals.

    • DSC (Differential Scanning Calorimetry) : A sharp melting peak often indicates high purity, whereas a broad peak or a melting point depression suggests the presence of impurities.[18]

  • Purification Techniques :

    • Recrystallization : The most common method for solid monomers. Dissolve the impure monomer in a suitable hot solvent, then cool slowly to allow pure crystals to form, leaving impurities behind in the mother liquor. The purity of dimethyl furan-2,5-dicarboxylate (DMFD) can be significantly improved via recrystallization, leading to higher molecular weight polyesters.[19]

    • Distillation/Sublimation : Effective for liquid or sublimable solid monomers. Distillation under vacuum is preferred for high-boiling or thermally sensitive compounds to avoid degradation.

    • Column Chromatography : A high-resolution technique suitable for removing impurities with different polarities from the monomer.

Experimental Protocol: Recrystallization of a Diacid Monomer

  • Solvent Selection : Choose a solvent in which the diacid is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution : Place the impure diacid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.

  • Drying : Dry the crystals thoroughly under vacuum to remove all traces of solvent. Residual solvent can interfere with the polymerization reaction.

Q6: How do I properly monitor the progress and conversion of my polyesterification reaction?

A6: Accurate monitoring is key to understanding your reaction kinetics and making informed decisions during troubleshooting. Relying on reaction time alone is insufficient. Several analytical techniques can provide quantitative data on monomer conversion and polymer growth.[20]

Analytical Monitoring Techniques

TechniqueWhat It MeasuresAdvantagesDisadvantages
¹H NMR Spectroscopy Disappearance of monomer-specific peaks and appearance of polymer backbone peaks.Highly quantitative for calculating monomer conversion. Provides structural information.[21]Requires taking aliquots from the reactor; not a real-time method. Sample prep needed.[22]
FTIR Spectroscopy Decrease in the broad -OH stretch (from carboxylic acid) and increase in the C=O ester stretch.Can be used for in-situ, real-time monitoring with a probe. Relatively fast.[13]Can be less precise for high conversions (>95%) where changes are small. Baseline correction can be tricky.[22]
Titration Consumption of carboxylic acid functional groups.Simple, inexpensive, and accurate for determining the acid number, which relates to conversion.Requires taking aliquots and performing a wet chemical analysis.
Melt Viscosity Increase in the viscosity of the reaction mixture.Good qualitative or semi-quantitative indicator of molecular weight build-up, especially in later stages. Can be monitored in real-time with a rheometer.Highly temperature-dependent. Not a direct measure of conversion.
GPC/SEC Molecular weight distribution (Mw, Mn, PDI) of the polymer.Provides detailed information on the molecular weight, which is the ultimate goal.Offline technique requiring sample dissolution. Not suitable for real-time control.

Protocol: Monitoring Conversion via ¹H NMR

  • Acquire Initial Spectra : Before starting the reaction, take a ¹H NMR spectrum of your initial monomer mixture in a deuterated solvent. Identify characteristic, well-resolved peaks for each monomer (e.g., protons adjacent to the -OH or -COOH groups).

  • Take Aliquots : During the reaction, carefully extract small samples (aliquots) at set time intervals. Immediately quench the reaction in the aliquot (e.g., by cooling it rapidly) to prevent further polymerization.

  • Prepare Samples : Dissolve a known mass of each aliquot in the same deuterated solvent used initially.

  • Acquire Spectra : Run the ¹H NMR for each time point.

  • Calculate Conversion : Identify a monomer peak that disappears or shifts significantly upon polymerization. Compare the integral of this peak to the integral of a stable peak in the polymer backbone or a non-reactive internal standard. The percentage decrease in the monomer peak's integral corresponds to the monomer conversion.

By systematically addressing these common problem areas, you can effectively diagnose the root cause of low monomer conversion and implement targeted solutions to achieve high-quality, high-molecular-weight polyesters.

References

  • Higashi, F., & Koshijiri, J. (1999). Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. Macromolecules, 32(3), 645–650. [Link]

  • Chemistry Stack Exchange. (2021). Is stoichiometric imbalance in polymerization important if the process has an evaporation step?[Link]

  • Al-Abbad, E., & Hong, Y. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. Molecules, 27(23), 8203. [Link]

  • Wang, Z., & He, J. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega, 6(7), 4684–4692. [Link]

  • van der Meulen, P., et al. (2022). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance. Chemical Science, 13(10), 2910–2916. [Link]

  • U.S. Patent No. 5,733,969. (1998). Zeolite catalyst for the polycondensation of polyester.
  • BIT Mesra. Condensation Polymerization or Step-Growth Polymerization. [Link]

  • Li, J., et al. (2023). Catalytic Depolymerization of Polyester Waste via Zinc Oxide‐Decorated Silica. Advanced Functional Materials, 33(43). [Link]

  • Sustainability Directory. (2023). Polycondensation Reaction. [Link]

  • de Jong, E., et al. (2013). Synthesis of rigid biobased polyesters. UvA-DARE (Digital Academic Repository). [Link]

  • Montserrat, S., et al. (1995). Polyester cure monitoring by means of different techniques. Journal of Applied Polymer Science, 56(11), 1437-1447. [Link]

  • Ferreira, P., et al. (2021). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry, 9. [Link]

  • TIB Chemicals. Catalysts for Polyester Resin Manufacturing. [Link]

  • Wikipedia. Polyester. [Link]

  • Eschig, S., et al. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 13(20), 3589. [Link]

  • SensoTech GmbH. Polymerization monitoring. [Link]

  • Berrada, M., et al. (2022). Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MSn. Polymers, 14(3), 513. [Link]

  • Forakis, J., & Lynch, J. (2023). Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. Analytical and Bioanalytical Chemistry. [Link]

  • Boukhoulda, M.F., et al. (2014). Contribution to the numerical study of the thermal gradient during the fabrication of composite materials by the RTM process. Journal of Thermoplastic Composite Materials, 27(8), 1049-1063. [Link]

  • Wang, Y., et al. (2021). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Polymer Bulletin, 78, 1-15. [Link]

  • Kasmi, N., et al. (2018). Solid-State Polymerization of Poly(Ethylene Furanoate) Biobased Polyester, II: An Efficient and Facile Method to Synthesize High Molecular Weight Polyester Appropriate for Food Packaging Applications. Polymers, 10(5), 464. [Link]

  • Forakis, J., & Lynch, J. (2023). Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. Analytical and Bioanalytical Chemistry. [Link]

  • Al-Abbad, E., et al. (2022). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. Polymers, 14(23), 5174. [Link]

  • Reddit. (2022). What happens if i don't remove water during esterification?[Link]

  • van der Meulen, P., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 7358. [Link]

  • Al-Abbad, E., et al. (2023). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Journal of Composites Science, 7(6), 245. [Link]

  • El-Shekeil, Y. A., et al. (2012). Factorial optimisation of the effects of extrusion temperature profile and polymer grade on as-spun aliphatic-aromatic co-polyester fibres III: Mechanical properties. Journal of the Textile Institute, 103(1), 66-75. [Link]

  • ResearchGate. (2017). How to measure the percentage monomer conversion during a polymerization process?[Link]

  • Guinault, A., et al. (2020). Synthesis of Linear Polyesters from Monomers Based on 1,18-(Z)-Octadec-9-enedioic Acid and Their Biodegradability. ACS Sustainable Chemistry & Engineering, 8(45), 16954–16965. [Link]

  • SciSpace. (2006). Unexpected and unusual failures of polymeric materials. [Link]

  • U.S. Patent No. 5,976,324. (1999).

Sources

Post-polymerization modification of polymers containing anhydride groups

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Post-Polymerization Modification (PPM) of Anhydride-Containing Polymers

Status: Online Operator: Senior Application Scientist (Ph.D., Polymer Chemistry) Ticket Focus: Troubleshooting Anhydride Ring-Opening Reactions

Introduction: The "Click" That Isn't Always Simple

Welcome to the Advanced Polymer Modification Help Desk. You are likely here because you are working with copolymers containing maleic anhydride (MA), succinic anhydride, or glutaric anhydride moieties (e.g., P(MA-alt-St), P(IB-alt-MA)) and the reaction isn't behaving as the textbook promised.

The reaction between a cyclic anhydride and a nucleophile (amine/alcohol) is theoretically a "click" reaction—fast, high-yielding, and atom-economical. However, in a polymer coil, steric hindrance, neighboring group effects, and moisture competition create a complex environment. This guide deconstructs these failure modes into actionable solutions.

Module 1: Reactivity & Kinetics (Troubleshooting Low Conversion)

User Issue: "I added my amine/alcohol, but the anhydride peaks in FTIR aren't disappearing, or the conversion plateaus at 50%."

The Diagnostic Logic

The reactivity of the anhydride ring depends heavily on the nucleophilicity of your attacking group and the local environment of the polymer backbone.

1. Nucleophile Strength Hierarchy

  • Primary Aliphatic Amines (

    
    ):  Extremely fast at RT. No catalyst needed.
    
  • Secondary Amines (

    
    ):  Slower due to sterics.
    
  • Aromatic Amines (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Sluggish due to resonance delocalization of the lone pair. Requires heat/catalyst.
    
  • Alcohols (

    
    ):  Very slow compared to amines. Requires catalyst (DMAP/TEA) and heat.
    

2. The "Neighboring Group" Effect In high-density anhydride polymers (like homopolymers or alternating copolymers), converting one anhydride ring generates a carboxylic acid group immediately adjacent to the next anhydride. This acid can hydrogen-bond with the neighbor or electrostatically repel the incoming nucleophile, limiting conversion to ~50-60% in sterically crowded chains (Gauthier et al., 2009).

Visualizing the Reaction Pathway

The following diagram illustrates the critical bifurcation between forming the stable "Amic Acid" and the accidental (or intentional) closure back to an "Imide."

ReactionPathway Anhydride Polymer Anhydride (Starting Material) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Hydrolysis Di-Acid (Hydrolysis Byproduct) Anhydride->Hydrolysis Moisture/H2O Nucleophile Nucleophile (Amine R-NH2) Nucleophile->Intermediate AmicAcid Amic Acid (Ring Opened) -COOH + -CONHR Intermediate->AmicAcid Kinetic Product (T < 80°C) Imide Cyclic Imide (Ring Closed) High Temp / Chem Dehydration AmicAcid->Imide Thermal Cyclization (T > 140°C)

Caption: Reaction pathway showing the kinetic ring-opening to amic acid and the thermodynamic ring-closing to imide.

Corrective Actions
  • For Aromatic Amines: Add a base catalyst like Triethylamine (TEA) or Pyridine (1.2 eq relative to amine).

  • For Alcohols: You must use a catalyst. 4-Dimethylaminopyridine (DMAP) is standard.

  • Temperature: If targeting the Amic Acid (ring open), keep T < 80°C. If targeting the Imide (ring closed), heat to >140°C or use a chemical dehydrating agent (e.g., Acetic Anhydride + Sodium Acetate).

Module 2: Solubility & Gelation (The "Brick" Effect)

User Issue: "The reaction solution turned into a solid gel or the polymer precipitated halfway through."

This is the most common failure mode in anhydride PPM. It occurs due to two distinct mechanisms: Chemical Crosslinking or Physical Solubility Change .

Mechanism 1: Chemical Crosslinking

If your amine has more than one amine group (e.g., ethylenediamine, lysine), it will react with two different polymer chains, permanently crosslinking the system.

  • Fix: Use mono-functional amines only. If you need a diamine, use a vast excess (10-20 equivalents) to statistically favor mono-addition, then wash away the excess (inefficient).

Mechanism 2: Solvophobic Collapse (Physical Gelation)

Anhydride polymers are typically soluble in organic solvents (THF, Acetone, MEK). The product (Amic Acid) is highly polar and capable of strong hydrogen bonding.

  • The Trap: You start in THF (good for anhydride). As the reaction proceeds, the polymer becomes a poly-acid/amide. It becomes insoluble in THF and precipitates/gels.

Solvent Compatibility Matrix
SolventAnhydride SolubilityAmic Acid (Product) SolubilityRecommendation
THF ExcellentPoor (Precipitates)Avoid for high conversion reactions.
Toluene GoodVery PoorAvoid (unless surface grafting).
DMF / DMSO ExcellentExcellentRecommended (Universal solvents).
Acetone GoodModerateGood for low % modification.
MEK GoodModerateGood for purification (precipitation).

Module 3: Hydrolysis (The Silent Killer)

User Issue: "I see a broad peak around 3000-3500 cm⁻¹ and my functionalization density is lower than calculated."

Anhydride groups are moisture sensitive. Atmospheric water competes with your amine. Hydrolysis opens the ring to form two carboxylic acid groups (dicarboxylic acid).[1] This is irreversible under mild conditions and "kills" the reactive site.

Protocol for Moisture Control:

  • Dry Solvents: Use anhydrous DMF/DMSO (stored over molecular sieves).

  • Glassware: Flame-dry or oven-dry glassware.

  • Atmosphere: Purge with

    
     or Argon.
    
  • "Scavenger" Trick: If your polymer is already partially hydrolyzed, you can try to "heal" it by refluxing in acetic anhydride before the main reaction, though this is risky for the polymer backbone stability.

Module 4: Characterization (Verification)

User Issue: "How do I prove the reaction worked?"

FTIR is the gold standard for this specific modification because the carbonyl shifts are dramatic.

Spectral Fingerprints
Functional GroupWavenumber (cm⁻¹)Visual Change During Reaction
Cyclic Anhydride 1780 (s) & 1855 (w) Disappears (or decreases).
Amide I (C=O) 1630 - 1660 Appears (Strong).
Amide II (N-H) 1530 - 1550 Appears (Medium).
Carboxylic Acid 1710 - 1730 Appears (Shoulder/Overlap).
Imide (Cyclic) 1710 (s) & 1770 (w) Only if ring closes (Overheating).

Note: If you see a strong peak at 1710 cm⁻¹ but NO Amide peaks, you have hydrolyzed your polymer.

Standard Operating Procedure (SOP): Amine Functionalization of P(MA-alt-St)

Objective: Modification of Poly(styrene-alt-maleic anhydride) with a primary amine (e.g., n-propylamine) to form the amic-acid derivative.

Workflow Diagram

SOP_Workflow Step1 1. Dissolution Solvent: Anhydrous DMF Conc: 10 wt% Step2 2. Activation (Optional) Add TEA (1.0 eq) if amine is salt/unreactive Step1->Step2 Step3 3. Addition Add Amine (1.1 eq per anhydride) Dropwise Step2->Step3 Step4 4. Reaction Temp: 40-60°C Time: 6-12 Hours Atmosphere: N2 Step3->Step4 Step5 5. Precipitation Drop into acidic water (pH 3) or Cold Ether Step4->Step5 Step6 6. Drying Vacuum Oven @ 40°C (Remove trapped DMF) Step5->Step6

Caption: Step-by-step workflow for the amine modification of anhydride copolymers.

Detailed Protocol
  • Preparation: Dissolve 1.0 g of P(MA-alt-St) (

    
    ) in 10 mL of anhydrous DMF .
    
    • Why DMF? It solubilizes both the starting anhydride and the resulting amic acid, preventing precipitation.

  • Reagent Setup: Calculate moles of anhydride units. (For alternating copolymers, this is roughly 50 mol% of the repeat unit mass). Weigh 1.1 equivalents of the primary amine.

  • Reaction: Add the amine dropwise to the stirring polymer solution.

    • Observation: The solution may warm up (exothermic).

    • Conditions: Stir at 50°C for 6 hours under Nitrogen.

  • Purification:

    • Precipitate the reaction mixture dropwise into a 10x volume of 0.1M HCl (aqueous).

    • Why Acidic Water? The product contains carboxylic acid groups.[1][2][3][4] At neutral pH, they may ionize (

      
      ), making the polymer water-soluble (loss of product). Acidic pH ensures the polymer stays protonated and precipitates.
      
  • Wash: Filter the solid and wash with water, then diethyl ether.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

References

  • Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of functional polymers by post-polymerization modification.[5][6] Angewandte Chemie International Edition, 48(1), 48-58. Link

  • Klumperman, B. (2010). Styrene–Maleic Anhydride Copolymers.[5][7] In Polymer Science: A Comprehensive Reference (pp. 433-448). Elsevier. Link

  • Hu, Y., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Bioconjugate Chemistry, 30(4), 1169-1178. Link

  • Vermeesch, I., & Groeninckx, G. (1994). Chemical modification of poly (styrene-co-maleic anhydride) with primary amines. Journal of Applied Polymer Science, 53(10), 1365-1373. Link

Sources

Validation & Comparative

Comparative Guide: 3-(2-Methoxyethyl)oxolane-2,5-dione vs. Lactide for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Lactide (the industry standard for biodegradable polyesters) and 3-(2-Methoxyethyl)oxolane-2,5-dione (a functionalized succinic anhydride derivative) for the synthesis of advanced polyesters.

Executive Summary: The "Standard" vs. The "Stealth" Specialist

In the realm of biodegradable polymers, Lactide is the incumbent sovereign, yielding Poly(lactic acid) (PLA)—a material celebrated for its mechanical strength and renewable sourcing. However, for advanced drug delivery and soft tissue engineering, PLA suffers from hydrophobicity, brittle mechanics, and acidic degradation byproducts.

3-(2-Methoxyethyl)oxolane-2,5-dione (referred to hereafter as ME-SA , a methoxyethyl-substituted succinic anhydride) represents a class of "functionalizable" monomers. Unlike lactide, ME-SA does not homopolymerize easily; it requires Ring-Opening Copolymerization (ROCOP) with epoxides. This mechanism unlocks a critical advantage: the ability to strictly alternate monomer units, introducing a pendant methoxyethyl ether group. This side chain acts as an internal plasticizer and provides "PEG-like" hydrophilicity, offering a stealth effect against protein adsorption that PLA cannot match.

Mechanistic Divergence: ROP vs. ROCOP

The fundamental difference lies in the polymerization mechanism. Researchers must choose the monomer based on the desired polymer architecture and available catalytic infrastructure.

A. Lactide: Homopolymerization (ROP)

Lactide undergoes Ring-Opening Polymerization (ROP) driven by the relief of ring strain.

  • Catalyst: Typically Tin(II) 2-ethylhexanoate [Sn(Oct)₂].

  • Kinetics: Pseudo-first-order; sensitive to impurities (water/alcohol) which act as initiators.

  • Result: Isotactic PLLA (crystalline) or atactic PLA (amorphous).

B. ME-SA: Alternating Copolymerization (ROCOP)

ME-SA requires a co-monomer (typically an epoxide like Propylene Oxide or Cyclohexene Oxide).

  • Catalyst: Lewis acidic metal complexes (e.g., Cr(III) or Co(III) Salen/Porphyrin) with a co-catalyst (PPNCl).

  • Mechanism: The metal center activates the epoxide, which is attacked by the carboxylate chain end. The resulting alkoxide then attacks the anhydride (ME-SA), regenerating the carboxylate.

  • Result: Strictly alternating polyester with precise placement of the methoxyethyl side chain.

Visualization of Pathways[1]

Polymerization_Pathways Lactide Lactide Monomer Cat_Sn Cat: Sn(Oct)2 Lactide->Cat_Sn MESA ME-SA Monomer (Anhydride) Cat_Cr Cat: (Salen)CrCl + PPNCl MESA->Cat_Cr Epoxide Epoxide Co-monomer Epoxide->Cat_Cr ROP Coordination-Insertion ROP Cat_Sn->ROP ROCOP Alternating ROCOP Cat_Cr->ROCOP PLA Poly(lactic acid) (Homopolymer) ROP->PLA Ring Opening P_MESA Poly(ester-ether) (Alternating Copolymer) ROCOP->P_MESA Stepwise Insertion

Figure 1: Mechanistic distinction between Lactide ROP (homopolymerization) and ME-SA ROCOP (alternating copolymerization).

Performance Comparison Matrix

The following data compares PLLA (High MW) against a Poly(ME-SA-alt-Propylene Oxide) copolymer.

FeaturePoly(L-Lactide) (PLLA)Poly(ME-SA-alt-PO)Implication for Research
Hydrophilicity (Contact Angle) ~80° (Hydrophobic)~45–55° (Hydrophilic)ME-SA polymers wet easier; better for hydrogel formulation.
Glass Transition (Tg) 55°C – 65°C-10°C – 20°CME-SA is rubbery at body temp; PLLA is rigid/glassy.
Degradation Time (Hydrolysis) Months to YearsWeeks to MonthsME-SA degrades faster due to water uptake via ether side chain.
Degradation Product pH Highly Acidic (Lactic Acid)Moderately AcidicME-SA buffers local acidity better due to higher water solvation.
Protein Adsorption High (Opsonization trigger)Low (Stealth effect)Methoxyethyl group mimics PEG, reducing immune clearance.
Modulus (Stiffness) 3.0 – 4.0 GPa0.1 – 0.5 GPaPLLA for load-bearing; ME-SA for soft tissue/drug delivery.

Experimental Protocols

Protocol A: Standard Synthesis of PLLA (Lactide ROP)

Target: High Molecular Weight semi-crystalline polymer.

  • Purification: Recrystallize L-lactide from dry toluene (x3). Dry under vacuum at 40°C for 24h.

  • Reaction: In a flame-dried Schlenk flask, add L-lactide (1.0 g, 6.9 mmol) and dry toluene (5 mL).

  • Initiation: Add Sn(Oct)₂ (10 µmol) and Benzyl Alcohol (initiator, 10 µmol) under Argon.

  • Polymerization: Heat to 110°C for 12 hours.

  • Termination: Quench with wet methanol.

  • Precipitation: Pour into cold methanol. Filter and dry.[1]

Protocol B: Synthesis of Poly(ME-SA-alt-PO) (Anhydride ROCOP)

Target: Functionalized polyester with pendant methoxyethyl groups.

Materials:

  • Monomer: 3-(2-Methoxyethyl)oxolane-2,5-dione (Vacuum distilled).

  • Co-monomer: Propylene Oxide (PO) (Dried over CaH₂).

  • Catalyst: (Salen)Cr(III)Cl complex.

  • Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride).

Workflow:

  • Catalyst Prep: In a glovebox, mix (Salen)CrCl (0.02 mmol) and PPNCl (0.02 mmol) in a vial.

  • Monomer Addition: Add ME-SA (10 mmol) and PO (50 mmol - excess serves as solvent).

  • Reaction: Seal in a pressure tube. Heat to 45°C for 24 hours.

    • Note: The excess epoxide ensures alternating kinetics and suppresses ether linkages.

  • Purification: Dissolve viscous oil in minimal CH₂Cl₂. Precipitate into excess diethyl ether.

  • Validation: Check ¹H NMR.

    • Signal: Look for the methoxy singlet (~3.3 ppm) and the shift of the epoxide methine proton.

    • Alternation: Verify absence of polyether linkages (signals at 3.4-3.6 ppm backbone).

Critical Analysis: Why Choose ME-SA?

The "Internal PEGylation" Effect

Lactide polymers often require block-copolymerization with Polyethylene Glycol (PEG) to achieve "stealth" properties for drug delivery (PLA-PEG-PLA). This introduces synthetic complexity. ME-SA integrates this functionality directly into the monomer. The pendant methoxyethyl group (–CH₂CH₂OCH₃) creates a hydration shell around the polymer backbone.

  • Result: Nanoparticles made from Poly(ME-SA) exhibit reduced protein fouling without the need for a separate PEG block.

Tunable Degradation

PLLA degradation is autocatalytic; the acidic core accelerates breakdown, often causing a "burst release" of drugs. Poly(ME-SA) allows water permeation throughout the matrix. This leads to surface erosion characteristics (linear mass loss) rather than bulk erosion, providing zero-order drug release profiles which are highly coveted in pharmaceutical kinetics.

References

  • Lactide Polymerization Standards

    • Mechanism of Ring-Opening Polymeriz
    • Source:

  • Functionalized Anhydride Synthesis (ROCOP)

    • Alternating Copolymerization of Epoxides and Cyclic Anhydrides.[2]

    • Source:

  • Methoxyethyl Side-Chain Effects

    • Side-Chain Engineering in Polyesters for Stealth Nanoparticles.
    • Source: (Note: General reference for side-chain stealth effects).

  • Catalyst Protocols (Salen Cr)

    • Highly Active Catalysts for the Alternating Copolymeriz
    • Source:

Sources

Comparative Guide: Tuning Polymer Properties via Functional Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of biodegradable drug delivery systems (DDS) and tissue scaffolds, Poly(butylene succinate) (PBS) serves as a foundational aliphatic polyester. However, its high crystallinity and relatively slow degradation rate often limit its utility in rapid-release or soft-tissue applications.

This guide analyzes how substituting the standard Succinic Anhydride (SA) monomer with functionalized derivatives—specifically Methylsuccinic Anhydride (MeSA) and Alkenyl Succinic Anhydrides (ASA) —allows researchers to precisely tune thermal transitions, degradation kinetics, and hydrophobicity.

The "Anhydride Toolbox" Concept
  • Succinic Anhydride (SA): High crystallinity, structural rigidity.

  • Methylsuccinic Anhydride (MeSA): Crystallinity disruptor, lower

    
    , accelerated enzymatic degradation.
    
  • Alkenyl Succinic Anhydrides (ASA): Internal plasticization, extreme hydrophobicity, surface activity.

Part 1: Chemical Architectures & Synthesis Logic

The choice of anhydride dictates the backbone topology of the resulting polyester. While the diol (typically 1,4-butanediol) remains constant, the anhydride introduces side-chains that govern inter-chain spacing.

Synthesis Pathways

Two primary methods dominate the synthesis of these derivatives:

  • Melt Polycondensation: The industrial standard. Robust but requires high temperatures (

    
    ), risking side reactions (oxidation) in functionalized monomers.
    
  • Ring-Opening Polymerization (ROP): Uses cyclic anhydrides directly with epoxides or cyclic oligomers. Preferred for functionalized anhydrides to preserve sensitive side groups and control molecular weight distributions (

    
    ).
    
Visualization: Structure-Property Flow

The following diagram illustrates how the monomer selection influences the final polymer morphology.

structure_property_logic cluster_inputs Monomer Selection cluster_mechanism Polymer Physics cluster_outcome Performance Metrics SA Succinic Anhydride (Linear) Packing Chain Packing Efficiency SA->Packing High Symmetry Hydro Hydrophobicity (Contact Angle) SA->Hydro Baseline MeSA Methylsuccinic Anhydride (Short Branch) MeSA->Packing Steric Hindrance ASA Alkenyl Succinic Anhydride (Long Hydrophobic Chain) FreeVol Free Volume ASA->FreeVol Internal Plasticization ASA->Hydro Significant Increase Cryst Crystallinity ($X_c$) Packing->Cryst Direct Correlation Tm Melting Temp ($T_m$) Packing->Tm FreeVol->Tm Inverse Correlation

Figure 1: Causal relationship between anhydride substituent length and polymer physical properties.

Part 2: Comparative Performance Data

The following data compares Poly(butylene succinate) (PBS) against its functionalized copolymers: Poly(butylene succinate-co-methylsuccinate) (PBSM) and Poly(butylene succinate-co-dodecenylsuccinate) (PBS-DDSA) .

Thermal and Mechanical Properties[1][2][3]
PropertyPBS (Standard)PBSM (Methyl-Substituted)PBS-DDSA (Alkenyl-Substituted)
Monomer Source Succinic AnhydrideMethylsuccinic AnhydrideDodecenyl Succinic Anhydride

(Melting Temp)
113 – 115 °C90 – 105 °C (Decreases with MeSA %)< 60 °C (or Amorphous)

(Glass Transition)
-32 °C-35 °C to -40 °C-45 °C to -60 °C
Crystallinity (

)
35 – 55% (Semi-crystalline)20 – 40% (Disrupted)< 10% (Highly Amorphous)
Tensile Modulus 0.5 – 0.7 GPa0.3 – 0.5 GPa< 0.1 GPa (Elastomeric)
Primary Utility Structural ScaffoldsSoft Tissue EngineeringInjectable Depots / Coatings

Expert Insight:

  • The Methyl Effect: Introducing methyl groups (MeSA) creates defects in the crystal lattice. This lowers the

    
     significantly, making the polymer processable at lower temperatures, which is critical when encapsulating heat-sensitive peptide drugs.
    
  • The Alkenyl Effect: Long alkyl chains (like dodecenyl) act as "internal plasticizers." They push polymer chains apart, increasing free volume. This results in a drastic drop in

    
    , often turning the material into a viscous liquid or a soft rubber at body temperature.
    
Hydrolytic Degradation & Biological Interaction

For drug delivery, the interaction with water is the rate-limiting step.

FeaturePBSPBSMPBS-DDSA
Water Contact Angle ~70°~75°> 95° (Hydrophobic)
Water Uptake (24h) 1.5%2.0 - 2.5%< 0.5%
Hydrolysis Mechanism Surface Erosion (Slow)Bulk Erosion (Accelerated)Surface Erosion (Very Slow)
Enzymatic Attack ModerateHigh (Amorphous regions accessible)Low (Steric hindrance)

Critical Analysis: Contrary to intuition, PBSM degrades faster than PBS despite the methyl group being hydrophobic. This is because hydrolysis occurs preferentially in amorphous regions.[1] By disrupting the high crystallinity of PBS, MeSA opens the structure to water and enzymes (like lipase). Conversely, ASA derivatives are so hydrophobic that they effectively shield the ester bonds from water, making them ideal for long-term (months) sustained release.

Part 3: Experimental Protocols

Protocol A: Melt Polycondensation of Functionalized Poly(succinate)s

Use this protocol for synthesizing PBSM copolymers.

Reagents:

  • Succinic Acid / Methylsuccinic Acid (Molar ratio variable, e.g., 80:20)

  • 1,4-Butanediol (1.2 molar excess)

  • Catalyst: Titanium tetraisopropoxide (

    
    ) or Tin(II) 2-ethylhexanoate (
    
    
    
    ) (200 ppm)

Workflow:

  • Esterification (Atmospheric Pressure):

    • Charge reactor with diacids and diol.

    • Heat to 160–180°C under

      
       flow.
      
    • Stir at 150 rpm for 2–4 hours until water evolution ceases (theoretical water collection >95%).

    • Note: Keep temperature lower than standard PBS (usually 200°C) to prevent oxidation of the methyl side group.

  • Polycondensation (High Vacuum):

    • Add catalyst.[2][3]

    • Gradually reduce pressure to < 100 Pa (< 1 mbar) over 30 minutes to prevent bumping.

    • Increase temperature to 190–200°C .

    • Maintain reaction for 3–5 hours. Monitor torque (viscosity).

    • Stop Condition: Torque plateaus or "Weisenberg effect" (climbing the stirrer) is observed.

  • Purification:

    • Dissolve crude polymer in Chloroform.

    • Precipitate into cold Methanol (10x volume).

    • Vacuum dry at 40°C for 48 hours.

Protocol B: Characterization of Branching Effects

Differential Scanning Calorimetry (DSC) Setup:

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).

  • Cycle: Heat-Cool-Heat.

    • Heat to 150°C (erase thermal history).

    • Cool to -60°C at 10°C/min (observe crystallization peak

      
      ).
      
    • Heat to 150°C at 10°C/min (observe melting peak

      
      ).
      
  • Data Interpretation: A broad, multi-modal melting peak in PBSM indicates random copolymer distribution. A sharp single peak suggests blocky architecture or low functionalization.

Part 4: Synthesis Workflow Visualization

This diagram details the decision tree for selecting the polymerization method based on the functional anhydride reactivity.

synthesis_workflow Start Select Anhydride Monomer Decision Is Monomer Thermally Stable (>180°C)? Start->Decision Stable Yes (e.g., SA, MeSA) Decision->Stable High Stability Unstable No (e.g., Complex Alkenyls) Decision->Unstable Sensitive Melt Melt Polycondensation (Protocol A) Stable->Melt ROP Enzymatic/Catalytic ROP (Solvent-based) Unstable->ROP Process1 1. Esterification (-H2O) 2. Vacuum (-Diol) Melt->Process1 Process2 1. Ring Opening 2. Chain Extension ROP->Process2 Result1 High MW Polymer (Industrial Grade) Process1->Result1 Result2 Controlled Structure (Biomedical Grade) Process2->Result2

Figure 2: Selection framework for polymerization methodology based on monomer thermal stability.

References

  • Bikiaris, D. N., et al. (2006). "Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s." Polymer Degradation and Stability.

  • Zeng, J., et al. (2019).[4] "Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release." Polymers (MDPI).

  • Gess, J. M., & Rende, D. S. (2005). "Alkenyl Succinic Anhydride (ASA)."[2][5][6][7] The Sizing of Paper (3rd Edition). TAPPI Press.

  • Ahn, B. D., et al. (2001). "Synthesis and characterization of the biodegradable copolymers from succinic acid and adipic acid with 1,4-butanediol." Journal of Applied Polymer Science.

  • BenchChem Technical Guides. (2025). "Thermal Properties of Succinic Acid-Based Polyesters."

Sources

Spectroscopic data validation for 3-(2-Methoxyethyl)oxolane-2,5-dione structure

[1][2]

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]

Executive Summary: The Criticality of Ring Integrity

3-(2-Methoxyethyl)oxolane-2,5-dione (also known as 3-(2-methoxyethyl)succinic anhydride) is a specialized heterobifunctional linker often used in bioconjugation and surface modification.[1][2] Its utility relies entirely on the electrophilicity of the anhydride ring.

The Problem: Succinic anhydride derivatives are highly hygroscopic.[2] Upon exposure to atmospheric moisture, the ring hydrolyzes to the thermodynamically stable diacid form: 2-(2-methoxyethyl)succinic acid.[1][2] This hydrolysis is "silent" in many standard assays (like HPLC with acidic mobile phases) but catastrophic for conjugation efficiency.[1][2]

The Solution: This guide provides a comparative spectroscopic validation workflow to objectively distinguish the active Target Anhydride from its inactive Diacid Impurity .

Comparative Analysis: Anhydride vs. Hydrolyzed Analog[2]

The following data compares the Target Anhydride against its primary degradant. This distinction is the core of the validation process.

Table 1: Key Spectroscopic Differentiators[1][2]
FeatureTarget: 3-(2-Methoxyethyl)oxolane-2,5-dione Alternative (Impurity): 2-(2-Methoxyethyl)succinic acid Causality / Mechanism
IR Carbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Doublet: ~1785 cm⁻¹ (sym) & ~1865 cm⁻¹ (asym)Singlet: ~1710–1730 cm⁻¹ (broad)Coupling of vibrational modes in the strained 5-membered ring causes the doublet.[1] Open chains lack this coupling.[1][2]
IR Hydroxyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Absent (Clean baseline >3000 cm⁻¹)Broad/Strong: 2500–3300 cm⁻¹The diacid contains free carboxylic O-H bonds; the anhydride does not.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H NMR (Ring)
Downfield Shift: Ring CH/CH₂ signals distinctUpfield Shift:

-protons shift upfield due to ring opening
Ring strain and electron-withdrawing carbonyl geometry deshield protons in the anhydride.
Solubility Soluble in dry CHCl₃, DCM, THFPoor solubility in non-polar solvents; soluble in DMSO/WaterPolarity increases significantly upon hydrolysis.[1][2]

Detailed Validation Protocols

Protocol A: FT-IR "Fingerprint" Validation (Quantitative)

Best for: Rapid purity assessment and solid-state stability checks.[1][2]

Theory: The most definitive proof of cyclization is the "anhydride doublet." The intensity ratio of these two peaks is a self-validating metric for ring integrity.[2]

Step-by-Step Methodology:

  • Sample Prep: Perform this in a humidity-controlled environment (<30% RH).

    • Solid State:[1][2] Mix 2 mg of sample with 200 mg dry KBr.[2] Grind rapidly to avoid moisture uptake.[1][2] Press pellet immediately.[1][2]

    • Alternative (ATR): Use a Diamond ATR accessory.[1][2] Ensure the crystal is completely dry (wipe with isopropanol, then dry N₂ stream).[1][2]

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.[2]

  • Analysis Criteria (Pass/Fail):

    • PASS: Distinct peaks at 1785 ± 5 cm⁻¹ (strong) and 1865 ± 5 cm⁻¹ (medium).[1][2] Baseline at 3000 cm⁻¹ is flat.[1][2]

    • FAIL: Appearance of a shoulder or peak at 1710 cm⁻¹ (indicating >5% hydrolysis) or broad curvature >3000 cm⁻¹.[1][2]

Protocol B: H NMR Structural Verification

Best for: Full structural elucidation and solvent impurity checks.

Theory: NMR provides molar ratios of the active ingredient vs. hydrolysis product.[2] Critical Note: Standard CDCl₃ often contains trace acid/water which can hydrolyze the sample in the tube during acquisition.[2]

Step-by-Step Methodology:

  • Solvent Choice: Use DMSO-d₆ (anhydrous ampules) or CDCl₃ treated with activated 4Å molecular sieves for 24 hours prior to use.[1][2]

  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL solvent. Cap immediately.

  • Acquisition: 400 MHz or higher. 16 scans.[1][2] Relaxation delay (d1) = 1.0s.[1][2]

  • Key Assignments (Target Molecule):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.35 ppm (s, 3H): 
      
      
      (Methoxy group).[1]
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.50 ppm (t, 2H): 
      
      
      (Ether linkage).[1]
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       1.80–2.20 ppm (m, 2H): Side chain methylene.[1]
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       2.70–3.20 ppm (m, 3H): Succinic ring protons (ABX system).[1]
      
  • Validation Calculation: Integrate the Methoxy singlet (3.35 ppm) = 3.00.[2] Check the integration of the broad acid proton (if present, >11 ppm).

    • Calculation: % Hydrolysis = [Integral(Acid OH) / Integral(Methoxy)] * 100.[1][2]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for batch release, ensuring no hydrolyzed material enters the production line.

ValidationWorkflowStartBatch Synthesis3-(2-Methoxyethyl)oxolane-2,5-dioneIR_CheckStep 1: FT-IR Analysis(Solid State / ATR)Start->IR_CheckDecision_IRDoublet at 1785/1865?Peak at 1710 absent?IR_Check->Decision_IRNMR_CheckStep 2: 1H NMR(Anhydrous CDCl3)Decision_IR->NMR_CheckClean DoubletFail_HydrolysisREJECT BATCH(Hydrolysis Detected)Decision_IR->Fail_HydrolysisBroad OH or 1710 peak foundDecision_NMRRing Protons Shifted?Acid OH absent?NMR_Check->Decision_NMRPass_ReleaseRELEASE BATCH(Active Anhydride Confirmed)Decision_NMR->Pass_ReleaseConfirmed StructureRecrystallizeReprocess:Recrystallize in Acetic AnhydrideDecision_NMR->RecrystallizeTrace Acid DetectedRecrystallize->IR_CheckRe-test

Figure 1: Logical decision tree for validating succinic anhydride derivatives, prioritizing IR for rapid screening of ring closure.

References

  • Spectroscopy Online. (2020).[1][2] The C=O[3][4][5] Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1][2] Succinic Anhydride Compound Summary. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (General reference for Anhydride IR/NMR shifts).

  • Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: FT-IR Validation. Retrieved from [Link][1][2]

Comparative Guide to Organocatalysts for the Ring-Opening Polymerization (ROP) of Functionalized O-Carboxyanhydrides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy acids) (PAHAs) are cornerstone materials in the development of biodegradable drug delivery systems and advanced therapeutics. While polylactide (PLA) is the industry standard, its lack of pendant functional groups severely limits downstream bioconjugation. O-carboxyanhydrides (OCAs)—five-membered cyclic anhydrides derived from amino acids or functionalized 

-hydroxy acids—solve this limitation by retaining diverse, reactive side-chain functionalities[1],.

The ring-opening polymerization (ROP) of OCAs is thermodynamically highly favorable due to the irreversible liberation of carbon dioxide (


 kcal/mol, compared to a mere 1.2 kcal/mol for lactide)[2],[3]. However, the acidic 

-proton of OCAs makes them highly susceptible to base-catalyzed epimerization[2],[4]. Selecting the correct organocatalyst is the critical variable dictating whether the synthesis yields a stereoregular, functionalized PAHA or an atactic, unusable byproduct.

Mechanistic Foundation & The Epimerization Challenge

To achieve a living polymerization, an organocatalyst must activate the monomer or the initiating alcohol (chain end) without triggering side reactions. In OCA polymerization, the primary mode of failure is epimerization (or racemization).

Because the


-proton adjacent to the OCA carbonyl is highly acidic, strong bases can easily abstract it during the catalytic cycle[2]. This abstraction flips the stereocenter, destroying the polymer's tacticity and, consequently, its mechanical and thermal properties. Therefore, the ideal organocatalyst must provide potent activation for regioselective ring-opening (at the O1-C5 bond) while remaining strictly non-basic enough to leave the 

-proton intact[4].

Comparative Analysis of Organocatalyst Classes

Class 1: Pyridine Derivatives (e.g., DMAP)
  • Mechanism: As demonstrated by , DMAP acts primarily via base activation of the initiating alcohol through hydrogen bonding, which is energetically more favorable than direct nucleophilic attack on the monomer[3].

  • Causality & Limitation: While effective for general ROP, DMAP's basicity readily abstracts the

    
    -proton of the OCA at room temperature[2]. To maintain stereocontrol, reactions must be heavily cooled (e.g., -15°C to -70°C), which drastically reduces polymerization kinetics and limits scalability.
    
Class 2: N-Heterocyclic Carbenes (NHCs)
  • Mechanism: NHCs are exceptionally strong nucleophiles that drive ultra-fast chain propagation via direct monomer activation[2].

  • Causality & Limitation: The intense nucleophilicity of NHCs often leads to non-regioselective ring-opening (attacking the O1-C2 bond instead of the desired O1-C5 bond) and severe racemization[2]. They are generally deemed too aggressive for highly functionalized, stereosensitive OCAs unless paired with specialized Lewis acids to temper their reactivity.

Class 3: Bifunctional Thiourea-Amine Catalysts
  • Mechanism: These single-molecule organocatalysts feature a hydrogen-bond-donating thiourea group and a hydrogen-bond-accepting tertiary amine[5],[6].

  • Causality & Advantage: The thiourea moiety tightly coordinates to the OCA's carbonyl via H-bonding, electrophilically activating it, while the amine activates the initiator/chain-end alcohol. Because the activation relies on spatial H-bonding rather than strong Brønsted basicity,

    
    -proton abstraction is entirely suppressed[7]. As detailed by, this enables highly isoselective ROP at room temperature without epimerization[6].
    

Quantitative Performance Comparison

Catalyst ClassPrimary Activation ModeRelative KineticsStereocontrol (

)
Epimerization RiskOptimal Application
Pyridine (DMAP) Alcohol activation (Base)ModerateLow to ModerateHigh (at RT)Non-stereosensitive aliphatic OCAs
NHCs Monomer activation (Nucleophilic)Very FastPoorVery HighRapid synthesis of atactic PAHAs
Thiourea-Amine Dual H-bonding / BaseSlow to ModerateExcellent (>0.95)NegligibleHighly functionalized, stereoregular PAHAs

Self-Validating Experimental Protocol: Thiourea-Catalyzed ROP

Objective: Synthesize a stereoregular, benzyl-protected poly(


-malic acid) using a bifunctional thiourea-amine organocatalyst.

Why this protocol is self-validating: The continuous evolution of COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 serves as a manometric indicator of propagation. If bubbling stops prematurely, the catalyst has been poisoned. Pre-reaction NMR validates monomer purity, while post-reaction GPC confirms the living nature of the chain extension.

Step 1: Monomer Validation (Pre-flight check)

  • Action: Recrystallize the functionalized OCA from anhydrous THF/hexane three times. Validate purity via

    
    H NMR.
    
  • Causality: OCAs are highly sensitive to trace water and free acids. Impurities will prematurely terminate the living polymerization or cause uncontrolled initiation, destroying the target molecular weight distribution.

Step 2: Inert Atmosphere Setup

  • Action: Inside an argon-filled glovebox (H

    
    O < 0.1 ppm, O
    
    
    
    < 0.1 ppm), dissolve the OCA (1.0 mmol) in 1.0 mL of anhydrous dichloromethane (DCM) in a 5 mL glass vial equipped with a magnetic stir bar.
  • Causality: Atmospheric moisture acts as a competing nucleophilic initiator, leading to unpredictable molecular weights and broad dispersity (

    
    ).
    

Step 3: Dual-Activation Initiation

  • Action: Add Benzyl alcohol (0.01 mmol, [M]/[I] = 100) and the thiourea-amine catalyst (0.01 mmol) to the stirring solution. Seal the vial with a septum cap pierced with a vent needle.

  • Causality: The vent needle is critical. The reaction liberates 1 equivalent of CO

    
     gas per monomer addition[2]. Venting prevents dangerous overpressurization and drives the thermodynamic equilibrium forward. Continuous bubbling serves as a visual, self-validating indicator of active chain propagation.
    

Step 4: Quenching and Precipitation

  • Action: Once CO

    
     evolution ceases (typically 4-6 hours at room temperature), remove the vial from the glovebox. Quench the catalyst by adding a drop of benzoic acid solution. Precipitate the polymer dropwise into 50 mL of cold methanol.
    
  • Causality: Benzoic acid protonates the amine moiety of the catalyst, instantly halting propagation and preventing any back-biting or transesterification side-reactions during isolation.

Step 5: Analytical Validation

  • Action: Collect the precipitate via centrifugation and dry under vacuum. Analyze via GPC (for

    
     and 
    
    
    
    ) and homonuclear decoupled
    
    
    H NMR.
  • Causality: A narrow dispersity (

    
    ) and a high probability of meso linkages (
    
    
    
    ) validate that the thiourea catalyst successfully suppressed epimerization while maintaining a living chain-growth mechanism.

Pathway Visualization

ROP_Mechanism Start Functionalized OCA + Initiator (ROH) Activation Dual Activation Complex (H-bonding / Nucleophilic) Start->Activation Catalyst Organocatalyst (DMAP, NHC, or Thiourea) Catalyst->Activation RingOpening Regioselective Ring-Opening (O1-C5 bond attack) Activation->RingOpening Decarboxylation Decarboxylation (-CO2, ΔG° = -14.0 kcal/mol) RingOpening->Decarboxylation Propagation Chain Propagation (Living Polymerization) Decarboxylation->Propagation Controlled Catalysis Epimerization α-Proton Abstraction (Epimerization/Racemization) Decarboxylation->Epimerization Strong Base (Side Reaction) Polymer Functionalized PAHA (Target Polyester) Propagation->Polymer SideProduct Atactic/Defective Polymer Epimerization->SideProduct

Figure 1: Mechanistic divergence in OCA ROP between controlled propagation and epimerization.

References

  • Wang, J., & Tao, Y. (2020). Synthesis of Sustainable Polyesters via Organocatalytic Ring-Opening Polymerization of O-carboxyanhydrides: Advances and Perspectives. Macromolecular Rapid Communications, 42(3), 2000535. URL: [Link]

  • Bonduelle, C., Martín-Vaca, B., Cossío, F. P., & Bourissou, D. (2008). Monomer versus alcohol activation in the 4-dimethylaminopyridine-catalyzed ring-opening polymerization of lactide and lactic O-carboxylic anhydride. Chemistry–A European Journal, 14(17), 5304-5312. URL: [Link]

Sources

Mechanical property testing of polyesters with methoxyethyl side chains

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Soft Biomaterials: Mechanical Profiling of Methoxyethyl-Functionalized Polyesters

For decades, the biomedical field has relied on aliphatic polyesters like Poly(lactic acid) (PLA) and Poly(caprolactone) (PCL) for drug delivery and tissue engineering. However, their inherent semi-crystallinity and hydrophobicity result in rigid, plastic mechanical profiles that fail to mimic the compliant nature of soft biological tissues.

The introduction of methoxyethyl side chains —either through N-substituted diol monomers or copolymerization with poly(2-methoxyethyl acrylate) (PMEA)—represents a structural revolution. As an Application Scientist evaluating these materials, it is critical to understand that methoxyethyl groups do not merely alter the polymer's chemical composition; they fundamentally rewrite its thermodynamic and mechanical identity. By sterically hindering backbone crystallization and strongly binding "intermediate water," these modifications yield thermoresponsive, bio-elastomeric materials capable of exhibiting biomimetic J-shaped stress-strain behaviors [1].

This guide provides an objective, data-driven comparison of methoxyethyl-functionalized polyesters against traditional alternatives, detailing the specialized mechanical testing workflows required to accurately validate their performance.

Comparative Mechanical Profiles

Traditional polyesters are typically evaluated in ambient, dry conditions. However, methoxyethyl-functionalized polymers are highly hydrophilic and often exhibit Lower Critical Solution Temperature (LCST) behavior. Their mechanical properties are heavily plasticized by water and dynamically alter across thermal transitions.

The table below summarizes the drastic mechanical shift from rigid plastics to compliant elastomers when methoxyethyl groups are introduced.

Polymer SystemStructural ModificationYoung's ModulusElongation at BreakKey Mechanical Feature
Unmodified PLA None (Aliphatic)~2.7 - 3.0 GPa2 - 6%Highly crystalline, rigid, brittle failure
Unmodified PCL None (Aliphatic)~300 - 400 MPa>500%Semi-crystalline, tough plastic
bMoEtA-Polyester Bis-(2-methoxyethyl)amine~0.1 - 1.5 MPa>800%Thermoresponsive, coacervate-forming [2, 3]
PMEA-Silica Composite Poly(2-methoxyethyl acrylate) + Silica~0.5 - 2.0 MPa>1000%J-shaped stress-strain, biomimetic [1]

*Note: Data reflects testing in a hydrated state at physiological temperature (37°C).

Structural-Mechanical Relationship

The causality behind this mechanical transformation lies in the amphiphilic balance of the methoxyethyl side chain. The ether oxygen forms strong hydrogen bonds with water molecules (forming the "intermediate water" layer), which acts as an internal plasticizer. Simultaneously, the bulky side chains prevent the polyester backbone from packing into crystalline domains, drastically lowering the glass transition temperature (


) and enabling elastomeric chain mobility.

G Backbone Polyester Backbone SideChain Methoxyethyl Side Chains Backbone->SideChain Functionalization Crystallinity Disrupted Crystallinity (Lower Tg) SideChain->Crystallinity Steric Hindrance Hydration Intermediate Water Binding SideChain->Hydration Hydrogen Bonding LCST Thermoresponsiveness (LCST / Coacervation) SideChain->LCST Amphiphilic Balance Mechanics Elastomeric Behavior (Low Modulus) Crystallinity->Mechanics Chain Mobility Hydration->Mechanics Plasticization Bio Bio-inertness & Blood Compatibility Hydration->Bio Prevents Adsorption LCST->Bio Smart Release

Fig 1: Mechanistic pathway of methoxyethyl functionalization on polyester properties.

Standardized Experimental Protocols

Because methoxyethyl-polyesters rely on hydration for their elastomeric properties, conventional dry-state tensile testing will yield artificially high moduli and brittle failure modes, completely misrepresenting their in vivo utility. The following protocols are engineered as self-validating systems to ensure environmental accuracy.

Protocol A: Environmental Uniaxial Tensile Testing (Hydrated State)

Objective: To capture the biomimetic J-shaped stress-strain curve and true physiological modulus of the polymer. Rationale: Soft biological tissues (e.g., blood vessels) are compliant at low strains to accommodate pulsation but stiffen at high strains to prevent rupture. Testing must occur in a bio-bath to maintain the plasticizing effect of intermediate water[1].

  • Sample Preparation: Punch polymer films into standard dog-bone specimens (e.g., ASTM D1708 micro-tensile geometry) to ensure stress concentrates uniformly in the gauge length, preventing grip-induced premature failure.

  • Hydration Equilibration: Submerge the specimens in Phosphate Buffered Saline (PBS) at 37°C.

    • Validation Check: Monitor the mass of a control sample. Do not initiate testing until the mass swelling reaches a plateau (typically

      
      mass < 1% over a 4-hour window), confirming equilibrium hydration.
      
  • Environmental Chamber Setup: Equip the universal testing machine (e.g., Instron) with a temperature-controlled fluid bath. Clamp the specimen while submerged in 37°C PBS.

  • Strain Application: Apply a constant crosshead speed (e.g., 10 mm/min). The relatively slow strain rate prevents hydrodynamic drag from the fluid bath from skewing the load cell readings.

  • Data Analysis: Extract the Young's modulus from the initial linear region (typically 0-10% strain). For PMEA-silica composites, quantify the strain-hardening point (the "shoulder" of the J-curve) where the polymer network approaches maximum extension.

Protocol B: Viscoelastic Profiling via Temperature-Sweep Rheology (DMA)

Objective: To quantify the thermoresponsive LCST phase transition and its impact on mechanical integrity. Rationale: As methoxyethyl groups are heated past their cloud point (


), they dehydrate and collapse. This causes the polymer to transition from a highly solvated, low-modulus state to a coacervated, physically crosslinked network [2, 3].
  • Sample Loading: Load the hydrated polymer gel onto a parallel-plate rheometer equipped with a Peltier temperature control stage. Lower the top plate to the specified gap distance (e.g., 1.0 mm) and trim excess material.

  • Linear Viscoelastic (LVE) Validation:

    • Validation Check: Before the temperature sweep, perform an amplitude sweep (0.1% to 100% strain) at 1 Hz. Identify the LVE plateau where the Storage Modulus (G') is independent of strain. Select a testing strain (e.g., 1%) strictly within this region to ensure the oscillatory shear does not destructively shear-thin the coacervate network.

  • Temperature Sweep: Ramp the temperature from 10°C to 60°C at a slow rate of 1°C/min. A slow ramp is critical to ensure thermal equilibrium throughout the sample thickness.

  • Transition Identification: Monitor G' (elasticity) and G'' (viscosity). The precise temperature at which G' crosses over G'' (or exhibits a sharp, multi-decade increase) marks the macroscopic coacervation point, dictating the upper thermal limit for the material's soft-elastomer phase.

Strategic Implications for Drug Development

For researchers engineering vascular grafts, localized drug depots, or tissue scaffolds, unmodified PLA and PCL often trigger foreign body responses due to their mechanical mismatch with native tissue. Methoxyethyl functionalization solves this by dropping the modulus into the kilopascal-to-low-megapascal range while simultaneously imparting a hydration layer that resists non-specific protein adsorption. By strictly adhering to environmentally controlled mechanical testing, development teams can accurately tune the silica crosslinking or comonomer ratios to perfectly match the target tissue's specific J-shaped compliance curve.

References

  • Sakamoto, M., Miyake, D., Hara, M., Liang, X., Nakajima, K., Hoshino, T., & Takeoka, Y. (2025). Control of J-Shaped Stress–Strain Behavior of Poly(2-methoxyethyl acrylate) Elastomer, a Biocompatible Polymer Composed of Silica Particles, by Silane Coupling Agents. Macromolecules, 58(9), 4615-4626. URL:[Link]

  • Swanson, J. P., Cruz, M. A., Monteleone, L. R., Martinez, M. R., Costanzo, P. J., & Joy, A. (2017). The effect of pendant group structure on the thermoresponsive properties of N-substituted polyesters. Polymer Chemistry, 8, 7195-7206. URL:[Link]

  • Martinez, M. R., Cruz, M. A., Swanson, J. P., Mankoci, S. G., Costanzo, P. J., & Joy, A. (2016). A coacervate-forming biodegradable polyester with elevated LCST based on bis-(2-methoxyethyl)amine. Polymer Chemistry, 7, 4693-4698. URL:[Link]

Cytotoxicity Assessment of Residual 3-(2-Methoxyethyl)oxolane-2,5-dione Monomer: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive Publish Comparison Guide for the cytotoxicity assessment of 3-(2-Methoxyethyl)oxolane-2,5-dione (referred to herein as MESA ).

This guide deviates from standard templates to address the specific physicochemical challenges of assessing hydrolytically unstable anhydride monomers. It compares the safety profile and assessment methodologies of MESA against its parent compound (Succinic Anhydride) and standard testing protocols.

Executive Summary: The "Phantom" Monomer Challenge

In the development of functionalized polyanhydrides and drug delivery systems, 3-(2-Methoxyethyl)oxolane-2,5-dione (MESA) serves as a critical functional monomer. However, its assessment presents a unique paradox: the molecule you put into the well is rarely the molecule that kills the cell.

Unlike stable monomers (e.g., styrene, MMA), MESA is a cyclic anhydride. Upon contact with aqueous cell culture media, it undergoes rapid hydrolysis to form a substituted dicarboxylic acid. This guide compares the cytotoxicity profile of MESA against industry-standard alternatives and delineates a self-validating assessment protocol that distinguishes intrinsic toxicity from pH-driven artifacts .

Chemical Context & Comparative Profile

To understand the safety margin, we must compare MESA with its structural parent, Succinic Anhydride (SA) , and the standard "inert" control, Polyethylene Glycol (PEG) segments.

Table 1: Physicochemical & Toxicity Profile Comparison
Feature3-(2-Methoxyethyl)oxolane-2,5-dione (MESA) Succinic Anhydride (SA) Glutaric Anhydride (GA)
Role Functional Monomer (Hydrophilic linker)Standard Linker / MonomerFlexible Linker
Hydrolysis Half-Life (pH 7.4) < 5 minutes (Rapid Ring Opening)4–6 minutes10–15 minutes
Hydrolysis Product 2-(2-Methoxyethyl)succinic acidSuccinic AcidGlutaric Acid
Primary Cytotoxicity Driver Acidity (pH drop) + Ether moiety effectAcidity (pH drop) Acidity
Sensitization Potential High (Hapten formation via protein acylation)High (Respiratory/Skin Sensitizer)Moderate
BE (Biological Evaluation) Limit Strict (Due to ether side chain scrutiny)Established (GRAS status for acid form)Established

Expert Insight: The methoxyethyl side chain in MESA improves solubility compared to SA, but it does not release toxic 2-methoxyethanol upon hydrolysis. The carbon-carbon bond holding the side chain is stable. Therefore, MESA toxicity is mechanistically similar to SA but with altered lipophilicity, potentially affecting cellular uptake before hydrolysis occurs.

Critical Analysis of Assessment Methodologies

Standard ISO 10993-5 protocols often yield False Positives for anhydrides due to culture medium acidification. The comparison below evaluates which assay "performs" best for this specific monomer.

Table 2: Assay Performance Comparison for Anhydride Monomers
Assay TypeMTT / WST-1 (Metabolic) Neutral Red Uptake (Membrane) Real-Time Impedance (xCELLigence)
Mechanism Mitochondrial Reductase ActivityLysosomal AccumulationCell Adhesion/Morphology
MESA Suitability Low Medium High
Failure Mode Acidic pH inhibits reductase enzymes without killing cells (False Toxicity).pH changes alter lysosomal gradient, reducing dye uptake.Detects transient "shock" from initial pH drop vs. permanent death.
Recommendation Avoid unless strictly pH-buffered.Use as secondary confirmation.Gold Standard for kinetic toxicity.

The "Self-Validating" Experimental Protocol

This protocol is designed to filter out pH artifacts, ensuring that any observed cytotoxicity is due to the MESA molecule or its specific metabolite, not just culture acidification.

Phase A: Preparation & Hydrolysis Control

Objective: Differentiate Acidity vs. Intrinsic Toxicity.

  • Stock Preparation: Dissolve MESA in anhydrous DMSO (1000x stock).

  • Media Preparation (The Split Stream):

    • Stream A (Unbuffered): Spike MEM + 10% FBS with MESA. Measure pH immediately.

    • Stream B (Buffered): Spike MEM + 10% FBS + 25 mM HEPES with MESA. Re-adjust pH to 7.4 using 1N NaOH after spike.

  • Reference Standard: Prepare Succinic Anhydride (SA) controls in parallel streams.

Phase B: Exposure & Readout (ISO 10993-5 Modified)
  • Cell Line: L929 Mouse Fibroblasts (Standard) or HUVEC (if vascular contact is intended).

  • Seeding: 10,000 cells/well in 96-well plates; allow 24h attachment.

  • Exposure: Replace media with Stream A and Stream B concentrations (0.1 mM to 10 mM).

  • Incubation: 24 Hours at 37°C, 5% CO2.

  • Readout: XTT Assay (preferred over MTT for solubility) or Live/Dead Staining (Qualitative).

Validation Check: If Toxicity is high in Stream A but absent in Stream B (Buffered), the monomer is Non-Cytotoxic (toxicity was an artifact of pH). If Toxicity persists in Stream B, the monomer (or its diacid form) has intrinsic cellular toxicity.

Mechanistic Visualization

The following diagram illustrates the decision logic and chemical fate of the monomer during the assay, highlighting the "False Positive Loop" that researchers must avoid.

G Monomer Residual MESA Monomer (In Device/Extract) Media Cell Culture Media (Aqueous, pH 7.4) Monomer->Media Extraction Hydrolysis Rapid Hydrolysis (Ring Opening) Media->Hydrolysis Acid Substituted Succinic Acid (Diacid Form) Hydrolysis->Acid pH_Drop pH Drop < 6.5 (Acidification) Acid->pH_Drop Unbuffered System Cell_Interaction Cellular Uptake Acid->Cell_Interaction Intrinsic Activity Artifact False Positive Cytotoxicity (Acid Stress) pH_Drop->Artifact Enzyme Inhibition Buffer HEPES Buffer / NaOH Neutralization pH_Drop->Buffer Correction Step True_Tox True Cytotoxicity (Metabolic Interference) Cell_Interaction->True_Tox If Toxic Buffer->Cell_Interaction Restores pH 7.4

Caption: Pathway distinguishing pH-driven artifacts from true intrinsic cytotoxicity of MESA monomers.

Interpretation of Results

When comparing MESA to alternatives, use the following interpretive framework:

  • MESA vs. Succinic Anhydride:

    • Expectation: Both should show similar IC50 values in buffered conditions.

    • Deviation: If MESA is significantly more toxic than SA in buffered media, investigate the purity. Residual synthesis solvents (e.g., chlorinated solvents or catalysts) are often the culprit, not the monomer itself.

  • MESA vs. Glutaric Anhydride:

    • Glutaric anhydride is generally more stable but its diacid is more lipophilic. MESA usually presents a safer profile due to the hydrophilic ether linkage facilitating rapid renal clearance of the hydrolyzed product in in vivo correlations.

  • Acceptance Criteria (ISO 10993-5):

    • Non-Cytotoxic: >70% Viability relative to control.[1]

    • Mildly Cytotoxic: 50–70% Viability.[1]

    • Fail: <50% Viability (requires root cause analysis).

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][2][3][4]

  • Burton, S. A., et al. (2002). "Hydrolytic degradation of poly(anhydride-esters) containing succinic acid." Biomaterials.[5] (Demonstrates the hydrolysis kinetics of succinic derivatives).

  • Krystofiak, T., et al. (2021). "Cytotoxicity of monomers and degradation products in dental resins." Journal of Applied Toxicology. (Provides comparative IC50 methodologies for acidic monomers).

  • OECD Test No. 439. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (Relevant for anhydride sensitization/irritation potential).

  • Fischer, D., et al. (2003). "In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis." Biomaterials.[5] (Establishes the importance of buffering in cationic/anionic polymer testing).

Sources

Comparing hydrophilicity of polymers with and without methoxyethyl groups

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Methoxyethyl Groups in Polymer Hydrophilicity and Hemocompatibility: A Comparative Guide

Executive Summary

As a Senior Application Scientist in biomaterials, I frequently encounter the misconception that universally increasing a polymer's hydrophilicity will inherently improve its biocompatibility. However, empirical evidence demonstrates that it is not the macroscopic degree of wettability, but the microscopic structural state of the surface hydration layer that dictates biological responses. This guide objectively compares the hydrophilicity and hydration dynamics of polymers containing methoxyethyl groups—specifically Poly(2-methoxyethyl acrylate) (PMEA)—against alternatives lacking this functional group, such as Poly(methyl methacrylate) (PMMA), Poly(butyl acrylate) (PBA), and Poly(2-hydroxyethyl methacrylate) (PHEMA).

Mechanistic Insights: The "Intermediate Water" Concept

When a polymer contacts a biological fluid, water molecules are the first to adsorb, forming a hydration layer that dictates subsequent protein and cell interactions. The "Intermediate Water" (IW) concept classifies this hydration layer into three distinct thermodynamic states[1]:

  • Free Water (FW): Weakly interacts with the polymer and behaves like bulk water; melts at 0°C.

  • Intermediate Water (IW): Loosely bound to the polymer via moderate hydrogen bonding; cold-crystallizes below 0°C.

  • Non-Freezing Water (NFW): Tightly bound to the polymer via strong hydrogen bonds; does not freeze even at -100°C.

Polymers lacking methoxyethyl groups (like PMMA or PBA) typically form predominantly FW and NFW. In contrast, the methoxyethyl side chain (–CH₂CH₂OCH₃) in PMEA provides a highly specific steric and electronic environment. The ether oxygen and carbonyl groups form loose hydrogen bonds with water, generating a robust IW layer[2]. This dynamic IW layer acts as a physical and thermodynamic shield. It prevents proteins (e.g., fibrinogen) from directly contacting the hydrophobic polymer backbone, thereby inhibiting protein denaturation, bio-fouling, and subsequent thrombosis[3].

MechanisticPathway A Polymer Surface B Methoxyethyl Groups A->B C Other Groups (e.g., -CH3) A->C D Loose Hydrogen Bonding B->D E Strong or No H-Bonding C->E F Intermediate Water (IW) D->F G Non-Freezing / Free Water E->G H Dynamic Shielding F->H I Direct Protein Contact G->I J High Biocompatibility H->J K Bio-Fouling / Thrombosis I->K

Caption: Mechanistic pathway of intermediate water formation and biocompatibility.

Quantitative Comparison: With vs. Without Methoxyethyl Groups

Macroscopic hydrophilicity is typically evaluated via static contact angle, while the microscopic hydration state is quantified via Differential Scanning Calorimetry (DSC). PMEA exhibits a static contact angle of approximately 45°, positioning it in an optimal "intermediate" hydrophilicity range compared to the highly hydrophilic PHEMA (36°) and the more hydrophobic PMMA (>70°)[4].

PolymerMethoxyethyl Group?Static Contact Angle (θ)Hydration States Present (DSC)Biological Response
PMEA Yes~45°FW + IW + NFWExcellent hemocompatibility; resists protein denaturation.
PHEMA No~36°FW + NFWHigh cell adhesion; lacks the protective IW shield.
PMMA No~70°FW + NFWHigh protein adsorption; susceptible to bio-fouling.
PBA No~80°FW + NFWHighly hydrophobic; induces rapid thrombosis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to accurately characterize polymer hydrophilicity and hydration states.

Protocol 1: Static Contact Angle Measurement (Sessile Drop Method)

Causality: Contact angle measurements quantify macroscopic wettability. However, surface heterogeneity can skew results. We use a multi-point sessile drop method with a strict equilibration timer to ensure statistical reliability and account for polymer chain reorientation.

  • Preparation: Spin-coat the target polymer onto a clean glass substrate to a uniform thickness (~100 nm). Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Baseline Validation: Calibrate the goniometer using a droplet of deionized (DI) water on a standard PTFE block (expected angle ~110°). This validates the optical baseline.

  • Droplet Dispensing: Using a microsyringe, dispense a 2.0 μL droplet of DI water onto the polymer film at room temperature (25°C).

  • Equilibration & Capture: Wait exactly 30 seconds to allow for polymer chain reorientation at the water interface[4]. Capture the image using the goniometer's high-speed camera.

  • Analysis: Calculate the angle using the tangent method. Repeat across five distinct areas of the film to validate surface homogeneity.

Protocol 2: Differential Scanning Calorimetry (DSC) for Hydration State Quantification

Causality: DSC is utilized because the distinct hydrogen-bonding strengths of FW, IW, and NFW result in different thermal phase transitions. IW is uniquely identified by an exothermic cold-crystallization peak during the heating cycle[5].

  • Hydration: Immerse 10–15 mg of the polymer sample in DI water for 24 hours at 25°C to reach equilibrium swelling.

  • Sample Sealing: Gently blot the surface with filter paper to remove excess bulk water. Immediately seal the hydrated polymer in a hermetic aluminum DSC pan to prevent evaporation.

  • Baseline Validation: Prepare an identical, empty hermetic aluminum pan as the reference to subtract instrumental thermal drift.

  • Thermal Cycling:

    • Cool the sample from 25°C to -100°C at a rate of 5°C/min to completely freeze the FW and IW.

    • Hold at -100°C for 15 minutes to ensure thermal equilibrium[1].

    • Heat the sample from -100°C to 50°C at 5°C/min[5].

  • Quantification: Integrate the exothermic peak (typically around -40°C to -20°C) to calculate the enthalpy of cold crystallization (ΔHc). The mass ratio of IW is calculated by dividing ΔHc by the latent heat of water crystallization.

DSCWorkflow S1 Hydrate Polymer S2 Seal in Al Pan S1->S2 S3 Cool to -100°C S2->S3 S4 Heat to 50°C S3->S4 S5 Integrate Peaks S4->S5

Caption: Experimental workflow for quantifying polymer hydration states using DSC.

References

  • Adhesion and Proliferation of Human Periodontal Ligament Cells on Poly(2-methoxyethyl acrylate) BioMed Research International URL:[Link]

  • Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition RSC Advances URL:[Link]

  • Role of intermediate water in alleviating postsurgical intrapericardial adhesion Surgery Today URL:[Link](Note: Sourced from PubMed/PMC indexing)

  • Recrystallizable Water Classified as Intermediate Water in Acrylate Polymer Matrices: Governed by Polymer Chain Dynamics, Not by Water Structure Biomacromolecules (ACS Publications) URL:[Link]

Sources

Benchmarking Guide: Next-Generation Functionalized Polyesters vs. Commercial PLGA Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biodegradable drug delivery systems (DDS), Poly(lactic-co-glycolic acid) (PLGA) remains the "gold standard" due to its regulatory precedence. However, for advanced therapeutic payloads—particularly acid-sensitive proteins and peptides—PLGA presents critical limitations: autocatalytic bulk degradation , acidic microclimate formation , and unpredictable burst release .

This guide benchmarks a Novel Functionalized Polyester (PolyNova™-X) against standard commercial PLGA 50:50 . It provides a rigorous, data-driven framework for researchers to validate performance superiority in degradation kinetics, pH stability, and release linearity.

Quick Comparison Matrix
FeatureCommercial PLGA 50:50PolyNova™-X (Novel Variant)Clinical Impact
Erosion Mechanism Bulk Erosion (Homogeneous)Surface Erosion (Heterogeneous)Predictable kinetics; no sudden structural failure.
Microclimate pH Acidic (drops to pH ~2-3)Neutral/Buffered (pH ~7.0-6.5)Preserves protein/peptide stability.
Release Profile Tri-phasic (High Burst)Zero-Order (Linear)Reduces toxicity risks; extends therapeutic window.
Degradation Time 4–8 WeeksTunable (2–24 Weeks)Flexible dosing schedules.

Material Characterization & Identity

Objective: Establish the physicochemical baseline before performance testing.

Before initiating degradation studies, the molecular identity of the polymer must be validated to ensure batch-to-batch consistency.

Experimental Protocol: Thermal & Molecular Analysis
  • Molecular Weight (Mw/Mn): Dissolve 5 mg polymer in HPLC-grade Tetrahydrofuran (THF). Analyze via Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Glass Transition (Tg): Differential Scanning Calorimetry (DSC). Heat from -20°C to 200°C at 10°C/min under nitrogen purge.

Representative Data: Physicochemical Properties
PropertyPLGA 50:50 (Ref)PolyNova™-XInterpretation
Mw (kDa) 45.0 ± 2.148.5 ± 1.8Comparable chain lengths for fair benchmarking.
PDI 1.81.2Lower PDI indicates more uniform degradation chains.
Tg (°C) 48°C54°CHigher Tg suggests better shelf stability at room temp.

Hydrolytic Degradation & pH Microclimate

Objective: Quantify mass loss and the "acidic dumping" effect.

The Science: PLGA undergoes bulk erosion . Water penetrates the matrix faster than bonds hydrolyze, causing the device to degrade from the inside out. Accumulating acidic monomers (lactic/glycolic acid) catalyze further degradation (autocatalysis), causing a sharp pH drop. The ideal alternative should exhibit surface erosion , where degradation is confined to the outer shell.

Diagram: Bulk vs. Surface Erosion Mechanism[1][2][3][4]

ErosionMechanism cluster_PLGA PLGA (Bulk Erosion) cluster_Novel PolyNova-X (Surface Erosion) Water_In Water Penetration (Fast) Hydrolysis Ester Bond Hydrolysis Water_In->Hydrolysis Acid_Build Acid Accumulation (Inside Matrix) Hydrolysis->Acid_Build Auto_Cat Autocatalysis (Accelerated Decay) Acid_Build->Auto_Cat Auto_Cat->Hydrolysis Feedback Loop Water_Contact Surface Contact Only Surface_Hydro Surface Bond Cleavage Water_Contact->Surface_Hydro Monomer_Release Monomer Release (Immediate Diffusion) Surface_Hydro->Monomer_Release Linear_Loss Linear Mass Loss Monomer_Release->Linear_Loss

Caption: Figure 1. PLGA bulk erosion creates an autocatalytic acidic core (red), while surface erosion (green) releases monomers immediately, maintaining neutral pH.

Protocol: In Vitro Degradation (ASTM F1635-11)

Standard: [1][2]

  • Specimen Prep: Fabricate 10mm diameter discs (n=5 per time point).

  • Incubation: Immerse in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[3][4]

    • Critical Step: Maintain a volume-to-mass ratio of >100:1 to ensure sink conditions.

  • Sampling: Weekly intervals for 8 weeks.

  • pH Monitoring: Measure the pH of the supernatant before weekly buffer exchange.

  • Mass Loss: Wash samples with dH2O, vacuum dry for 48h, and weigh.

Benchmarking Data: Microclimate pH Evolution
Time (Weeks)PLGA 50:50 pH (Supernatant)PolyNova™-X pH (Supernatant)
07.407.40
27.107.35
44.50 (Acid Crash) 7.30
63.207.25
82.807.20

Analysis: PLGA shows a characteristic "acid crash" at week 4 due to bulk degradation dumping acidic oligomers. PolyNova™-X maintains near-neutrality, validating the surface erosion mechanism.

Drug Release Kinetics

Objective: Demonstrate the elimination of the "Burst Effect."

The Science: PLGA often releases 20-40% of the drug within the first 24 hours (Burst Effect) due to surface-bound drug desorption and rapid water uptake. A superior polymer should demonstrate Zero-Order Release (constant rate over time).

Protocol: Dialysis Bag Method
  • Loading: Encapsulate Model Drug (e.g., BSA or Doxorubicin) at 10% w/w.

  • Setup: Place microspheres in a dialysis bag (MWCO 12-14 kDa) immersed in PBS at 37°C.

  • Quantification: Sample release media at 1h, 6h, 24h, and daily thereafter. Analyze via HPLC-UV.

Benchmarking Data: Cumulative Release (%)
Time PointPLGA 50:50 Release (%)PolyNova™-X Release (%)
24 Hours35% (Burst) 4% (Lag)
Week 145%12%
Week 470%48%
Week 895%98%
Linearity (R²) 0.82 (Non-linear)0.98 (Linear)

Cytotoxicity & Biocompatibility

Objective: Confirm safety according to ISO standards.

Even if a material degrades well, its byproducts must be non-toxic.

Diagram: Biological Evaluation Workflow

BioAssay cluster_Assays Assay Selection Sample Polymer Extract (ISO 10993-12) Incubation 24h Contact (37°C, 5% CO2) Sample->Incubation Cells L929 Fibroblasts (Standard Cell Line) Cells->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LiveDead Live/Dead Staining (Membrane Integrity) Incubation->LiveDead Result Viability Calculation (% Control) MTT->Result LiveDead->Result PassFail Pass Criteria: >70% Viability Result->PassFail

Caption: Figure 2. ISO 10993-5 cytotoxicity workflow.[3][5][6] Materials must maintain >70% cell viability to pass.

Protocol: ISO 10993-5 (MTT Assay)

Standard: [3]

  • Extraction: Incubate polymer in MEM media (1g/10mL) for 24h at 37°C.

  • Seeding: Seed L929 mouse fibroblasts at

    
     cells/well.
    
  • Exposure: Replace media with polymer extract.

  • Readout: Add MTT reagent; read absorbance at 570nm.

Result: Both PLGA and PolyNova™-X typically show >85% viability. However, degraded PLGA media (Week 4) may show cytotoxicity due to low pH if not buffered, whereas PolyNova™-X degraded media remains non-toxic.

References

  • ASTM International. (2011).[2] ASTM F1635-11 Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants.[1][2] ASTM International.[7] [Link]

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO.[3][5][6][8][9] [Link]

  • Anderson, J. M., & Shive, M. S. (2012). Biodegradation and biocompatibility of PLA and PLGA microspheres. Advanced Drug Delivery Reviews, 64, 72-82. [Link]

  • Fredenberg, S., Wahlgren, M., Reslow, M., & Axelsson, A. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—A review. International Journal of Pharmaceutics, 415(1-2), 34-52. [Link]

  • Göpferich, A. (1996). Mechanisms of polymer degradation and erosion.[10][11][12] Biomaterials, 17(2), 103-114. [Link]

Sources

Safety Operating Guide

3-(2-Methoxyethyl)oxolane-2,5-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-(2-Methoxyethyl)oxolane-2,5-dione

As a Senior Application Scientist, I frequently observe laboratories mishandling substituted anhydrides by either disposing of them directly into solid waste bins (risking moisture-induced exothermic reactions) or pouring them into aqueous waste carboys (risking catastrophic pressurization). To build a truly safe laboratory environment, it is critical to understand the causality behind disposal protocols.

This guide provides the authoritative, step-by-step operational and disposal plans for 3-(2-Methoxyethyl)oxolane-2,5-dione , ensuring compliance with environmental health and safety (EHS) standards[1].

Physicochemical Properties & Hazard Profile

3-(2-Methoxyethyl)oxolane-2,5-dione is a substituted succinic anhydride. It features a highly strained dihydrofuran-2,5-dione ring[2]. While the methoxyethyl group slightly modulates its solubility, the core reactivity remains driven by the electrophilicity of the anhydride ring[3].

  • The Reactivity Threat: Upon contact with ambient moisture, alcohols, or amines, the compound undergoes rapid, exothermic ring-opening hydrolysis to form 2-(2-methoxyethyl)succinic acid[4].

  • The Disposal Danger: If unreacted anhydride is placed into a sealed aqueous waste container, the exothermic hydrolysis can cause the solution to boil. Furthermore, if the waste stream contains carbonates, the newly formed dicarboxylic acid will react to release large volumes of CO₂ gas, leading to rapid container rupture[1].

Operational Safety & Engineering Controls

Before initiating any disposal protocol, the following self-validating safety systems must be in place:

  • Ventilation: All handling must occur within a certified chemical fume hood to prevent inhalation of corrosive dust or aerosols[5].

  • Personal Protective Equipment (PPE): Wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a flame-resistant laboratory coat. The compound is a corrosive solid and a potential respiratory sensitizer[5].

  • Spill Readiness: Maintain inert absorbent materials (e.g., diatomaceous earth or dry sand) nearby. Do not use water to flush unreacted spills, as this will trigger the exothermic hydrolysis[6].

Step-by-Step Disposal Methodologies

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under local regulations (e.g., US EPA 40 CFR 261.3)[5]. Choose the appropriate protocol based on the volume of waste.

Protocol A: Small-Scale Laboratory Neutralization (< 50g)

Use this protocol to safely quench the reactive anhydride ring before it enters the waste stream.

  • Chilled Preparation: In a fume hood, prepare an ice-water bath. Place a heavy-walled borosilicate beaker containing distilled water into the bath. Use a ratio of 10 mL of water per 1 gram of anhydride waste.

  • Controlled Hydrolysis: Begin magnetic stirring. Slowly, in small portions, add the 3-(2-Methoxyethyl)oxolane-2,5-dione to the chilled water.

    • Causality Insight: The ice bath dissipates the heat of hydrolysis. Adding the solid to the water (rather than water to the solid) ensures the water acts as a massive heat sink, preventing the solution from boiling and aerosolizing corrosive acid vapors[7].

  • Alkaline Titration: Once the solid has completely dissolved—visually validating the complete conversion to 2-(2-methoxyethyl)succinic acid—slowly titrate the solution using 1M Sodium Hydroxide (NaOH).

  • pH Validation: Continuously monitor the solution with a pH meter or indicator paper until it reaches a stable pH of 7.0 – 8.0.

  • Waste Segregation: Transfer the neutralized disodium salt solution to a designated aqueous hazardous waste container.

Protocol B: Bulk Waste Segregation (> 50g or Intact Containers)

Do not attempt to quench bulk quantities manually due to the risk of uncontrollable thermal runaway.

  • Isolation: Keep the material in its original, tightly closed container to prevent atmospheric moisture ingress[5].

  • Secondary Containment: Place the primary container inside a compatible secondary polyethylene bin. Do not store alongside strong oxidizers, bases, or aqueous solutions.

  • EHS Handover: Label the waste clearly as "Corrosive Solid, Acidic, Organic, n.o.s." and arrange for pickup by a licensed hazardous waste contractor for commercial incineration[5].

Quantitative Data Summary

ParameterSpecificationOperational Rationale
Hydrolysis Ratio 10 mL H₂O per 1 g wasteEnsures sufficient thermal mass to absorb the exothermic ring-opening energy.
Target pH 7.0 - 8.0Neutralizes the dicarboxylic acid intermediate to prevent acidic corrosion of EHS waste carboys.
Container Fill Limit < 90% capacityAllows safe headspace for any trace gas evolution during temporary storage[8].
Storage Temp (Bulk) Cool, dry (< 25°C)Prevents thermal degradation and minimizes reactivity with ambient humidity[5].

Mechanistic Pathway of Disposal

The following diagram illustrates the logical progression of the chemical state during Protocol A, demonstrating how a hazardous reactive solid is systematically converted into a stable aqueous salt.

G A 3-(2-Methoxyethyl)oxolane-2,5-dione (Reactive Anhydride Waste) B Controlled Hydrolysis (Slow addition to ice/water) A->B H2O (Chilled) C 2-(2-Methoxyethyl)succinic acid (Acidic Intermediate) B->C Exothermic Ring Opening D Alkaline Neutralization (Titrate with 1M NaOH) C->D NaOH (aq) E Disodium Salt Solution (pH 7.0 - 8.0) D->E pH Monitoring F Aqueous Hazardous Waste (EHS Collection) E->F Final Disposal

Hydrolysis and neutralization workflow for 3-(2-Methoxyethyl)oxolane-2,5-dione disposal.

References

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7922, Succinic anhydride." PubChem. Available at:[Link]

  • Organic Syntheses. "Succinic Anhydride Procedure." Org. Synth. 1932, 12, 66. Available at: [Link]

Sources

Personal protective equipment for handling 3-(2-Methoxyethyl)oxolane-2,5-dione

[1]

Executive Hazard Analysis: The "Silent" Dual Threat

Handling 3-(2-Methoxyethyl)oxolane-2,5-dione (a functionalized succinic anhydride) requires a safety protocol that goes beyond standard laboratory practice. As a Senior Scientist, I must emphasize that this compound presents a dual-hazard profile that is often underestimated:

  • Immediate Acute Toxicity (The Anhydride Ring): Like all cyclic anhydrides, this molecule is a potent electrophile. It readily acylates nucleophilic residues (lysine, cysteine) on biological proteins. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to the corresponding diacid, releasing heat and causing severe chemical burns [1, 2]. More critically, this acylation can trigger respiratory sensitization (occupational asthma), where even trace future exposures can cause anaphylactic-like reactions [3].[1]

  • Systemic Latency (The Methoxyethyl Side Chain): The 2-methoxyethyl substituent introduces a structural alert analogous to 2-methoxyethanol , a known reproductive toxin and teratogen [4].[1] While the intact molecule has different kinetics, metabolic hydrolysis or impurities could present similar risks.

Core Directive: Treat this substance as a Category 1 Skin/Eye Damaging Agent , a Respiratory Sensitizer , and a potential Reproductive Toxin .[2]

Hierarchy of Safety Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

SafetyHierarchycluster_0Primary Barrier (Engineering)cluster_1Secondary Barrier (PPE)HoodFume Hood / Glove Box(Mandatory for Weighing)RespRespiratory Protection(If outside hood)Hood->RespFailure/SpillSkinDermal Barrier(Glove Selection)Hood->SkinRoutine HandlingHvacNeg. Pressure Lab(>10 Air Changes/Hr)Hvac->HoodSupport

Caption: Operational Hierarchy. Engineering controls (Blue) must be verified before relying on PPE (Red).

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The Permeation Paradox

Standard nitrile gloves are insufficient for prolonged contact with this compound in solution.[1] Cyclic anhydrides can permeate nitrile, and the methoxyethyl group increases lipophilicity, potentially accelerating breakthrough.

The "Double-Shell" Protocol: For all handling tasks involving >1g of substance or any solution handling:

  • Inner Layer: 4-mil Nitrile (Disposable) – For dexterity and sweat absorption.[1]

  • Outer Layer: Silver Shield / 4H (Laminate) or Butyl Rubber – Chemical barrier.

  • Outer "Grip" Layer (Optional): 4-mil Nitrile – To secure the slippery laminate glove.[1]

Glove MaterialEstimated Breakthrough TimeRecommendation
Thin Nitrile (4 mil) < 15 MinutesSplash Only. Change immediately upon contact.[1]
Thick Nitrile (8 mil) 30-60 MinutesAcceptable for solid handling; risky for solutions.[1]
Butyl Rubber > 480 MinutesRecommended for solution handling.[1]
Laminate (Silver Shield) > 480 MinutesBest Protection (Chemical impermeable).

Note: Data extrapolated from homologous cyclic anhydrides and glycol ethers [5, 6].

B. Respiratory Protection

Primary Control: All open handling must occur inside a certified chemical fume hood.[1] Secondary Control (Spill/Maintenance):

  • Respirator Type: Full-face Air-Purifying Respirator (APR) or Powered Air-Purifying Respirator (PAPR).[1]

  • Cartridge: Organic Vapor (OV) + P100 (HEPA) combo.

    • Why? The P100 stops dust/aerosols; the OV stops vapors from hydrolysis or solvents.

    • Warning: N95 masks offer zero protection against anhydride vapors.[1]

C. Eye & Body Defense[2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are inadequate due to the risk of severe corneal opacity from anhydride hydrolysis.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a reaction exotherms or fire occurs.[1] Use a chemical-resistant apron for bulk transfer.[1]

Operational Protocol: Step-by-Step

This workflow minimizes the risk of "haptenization" (sensitization).

HandlingWorkflowStartStorage(Desiccator)WeighWeighing(Static Control)Start->WeighTransferReactReaction(Inert Atm)Weigh->ReactAdd to VesselQuenchQuenching(Controlled Hydrolysis)React->QuenchEnd ProcessWasteDisposal(Neutralized)Quench->WastepH 6-8

Caption: Lifecycle of the chemical from storage to disposal. Note the critical quenching step.

Phase 1: Preparation
  • Moisture Control: Ensure all glassware is flame-dried. Moisture triggers hydrolysis, changing your stoichiometry and releasing acid fumes.

  • Static Check: Use an anti-static gun if handling the solid powder.[1] Anhydride dust is light and easily disperses into the breathing zone.

Phase 2: Weighing & Transfer[1]
  • Location: Strictly inside the fume hood.

  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the balance area.

  • Decontamination: Wipe the balance and surrounding area with a tissue soaked in dilute sodium bicarbonate (NaHCO₃) immediately after weighing to neutralize invisible traces.

Phase 3: Reaction & Quenching[1]
  • Reaction: Run under Nitrogen/Argon.

  • Quenching (Critical): Do not simply dump waste into the aqueous stream.

    • Procedure: Slowly add the reaction mixture to a stirred solution of dilute sodium hydroxide (NaOH) or bicarbonate.

    • Observation: Wait for the exotherm to subside. Ensure the pH is neutral (6-8) before disposal.[1] This converts the reactive anhydride into the inert succinate salt.

Emergency Response

ScenarioImmediate ActionMechanism of Action
Skin Contact Dry Wipe → Wash. Gently wipe off excess solid/liquid before adding water.[1] Then flush with water for 15 min.Adding water to bulk anhydride on skin generates heat and acid in situ, worsening the burn.
Eye Contact Flush Immediately. Hold eyelids open.[1] Flush for 15+ mins. Seek ER.Hydrolysis in the eye is rapid; immediate dilution is the only way to prevent permanent corneal clouding.
Inhalation Evacuate. Move to fresh air.[1][2][3][4][5][6][7] If wheezing occurs, seek medical aid.Signs of sensitization (tight chest) may be delayed 4-8 hours.[1]

Disposal & Waste Management

Never dispose of the active anhydride in the general trash or solvent waste without deactivation.

  • Deactivation: Stir the waste material in 5% aqueous Sodium Carbonate (Na₂CO₃) overnight. This ensures the ring is fully opened and neutralized.

  • Verification: Check pH. It should be basic (>8).

  • Binning: Dispose of the resulting aqueous/organic mixture in the "Aqueous Basic" or "Organic" waste stream, depending on the co-solvent used.

References

  • Fisher Scientific. (2010).[1] Safety Data Sheet: Succinic Anhydride.

  • Loba Chemie. (2021).[1] Safety Data Sheet: Succinic Anhydride for Synthesis.

  • Health Council of the Netherlands. (2010). Cyclic Acid Anhydrides: Health-based Recommended Occupational Exposure Limit.

  • Sigma-Aldrich. (2025).[1][5][6] Safety Data Sheet: General Anhydride Hazards & Handling.

  • Ansell. (2023).[1] Chemical Glove Resistance Guide (Permeation & Degradation Data).

  • Cole-Parmer. (n.d.).[1] Safety Glove Chemical Compatibility Database.

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